2,4-Dibromo-6-chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIWVCWTVYFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196456 | |
| Record name | Phenol, 2,4-dibromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4526-56-1 | |
| Record name | Phenol, 2,4-dibromo-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dibromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2,4-dibromo-6-chloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1)
Abstract: This technical guide provides an in-depth examination of 2,4-Dibromo-6-chlorophenol, a halogenated phenolic compound identified by CAS number 4526-56-1. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating critical data on its chemical identity, physicochemical properties, synthesis methodologies, analytical workflows, and safety protocols. The unique substitution pattern of this molecule makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals and a subject of interest in environmental and biological studies.[1] This guide emphasizes the causality behind experimental choices and provides validated protocols, grounding all claims in authoritative sources to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted phenol featuring two bromine atoms and one chlorine atom on the benzene ring. This specific arrangement of halogens dictates its chemical reactivity and physical characteristics.
-
IUPAC Name : this compound[4]
-
Synonyms : Phenol, 2,4-dibromo-6-chloro-; 2-Chloro-4,6-dibromophenol; 4,6-Dibromo-2-chlorophenol[2][3]
-
Appearance : Typically a solid at room temperature.[1]
The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 286.35 g/mol | [1][3][4] |
| Density | 2.166 g/cm³ | [2] |
| Boiling Point | 251.8°C at 760 mmHg | [2] |
| Flash Point | 106.1°C | [2] |
| InChI Key | MQSIWVCWTVYFDP-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Br)Br | [4] |
Synthesis and Manufacturing Principles
The synthesis of this compound is typically achieved through controlled electrophilic halogenation of a phenol derivative, most commonly 2-chlorophenol.[1] Understanding the directing effects of the substituents is paramount to achieving the desired regioselectivity and maximizing yield.
Causality of the Synthetic Route: The hydroxyl (-OH) group on the phenol ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The chlorine (-Cl) atom at position 2 is deactivating yet also directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-chlorophenol, the positions available for substitution are C4 (para to -OH, meta to -Cl) and C6 (ortho to -OH, ortho to -Cl). The powerful activating effect of the hydroxyl group overwhelmingly favors substitution at the C4 and C6 positions. Sequential bromination will, therefore, add bromine atoms at these electronically enriched sites.
References
physicochemical properties of 2,4-Dibromo-6-chlorophenol
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 4526-56-1), a halogenated phenol of significant interest in synthetic chemistry, pharmaceutical research, and environmental science. This document delves into the core physicochemical properties, spectroscopic characteristics, synthesis protocols, and analytical methodologies pertinent to this compound. By integrating established data with mechanistic insights, this guide serves as an essential resource for professionals requiring a deep technical understanding of this compound, facilitating its application in research and development.
Introduction: A Molecule of Diverse Significance
This compound is a solid, halogenated aromatic compound belonging to the broader class of halophenols. Its unique substitution pattern—featuring bromine atoms at the ortho and para positions and a chlorine atom at the other ortho position relative to the hydroxyl group—confers a distinct profile of reactivity and biological activity.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2]
Beyond its role in synthetic chemistry, this compound has been identified as a natural product from marine organisms, such as the bacterium Pseudoalteromonas luteoviolacea, sparking research into its biosynthetic pathways and ecological functions.[2] It is also relevant in environmental chemistry as a disinfection by-product (DBP), formed during the chlorination of water containing 2,4-dibromophenol.[2] Furthermore, studies have highlighted its notable biological activity, including antibacterial effects against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Burkholderia cepacia.[2]
Molecular Structure and Identification
The precise arrangement of halogen substituents on the phenolic ring is critical to the chemical identity and behavior of this compound.
Sources
An In-depth Technical Guide to 2,4-Dibromo-6-chlorophenol: Molecular Structure and Weight
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and molecular weight of 2,4-Dibromo-6-chlorophenol, a significant halogenated phenolic compound. Beyond a simple recitation of facts, this document delves into the methodologies for structural elucidation and precise mass determination, offering field-proven insights for laboratory applications.
Introduction to this compound
This compound (CAS No. 4526-56-1) is a halogenated phenol that has garnered interest in various scientific domains. It is recognized as a transformation product of 2,4-dibromophenol during aqueous chlorination and has been identified as a disinfection by-product in environmental chemistry[1]. Furthermore, this compound has been isolated as a natural product from marine organisms, such as the bacterium Pseudoalteromonas luteoviolacea, sparking research into its biosynthetic pathways and ecological significance[1]. In the realm of synthetic chemistry, it serves as a potential intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals[1][2]. Notably, it has demonstrated significant biological activity, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Burkholderia cepacia[1].
Molecular Structure Elucidation
The structural identity of a molecule is paramount to understanding its chemical reactivity and biological activity. For this compound, the arrangement of the bromine and chlorine atoms on the phenol ring is critical to its function[1].
Chemical Nomenclature and Formula
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [3]. This name explicitly defines the positions of the substituents on the phenol backbone.
The molecular formula is C₆H₃Br₂ClO [1][2][3][4][5]. This formula indicates that the molecule is composed of:
-
Six Carbon (C) atoms
-
Three Hydrogen (H) atoms
-
Two Bromine (Br) atoms
-
One Chlorine (Cl) atom
-
One Oxygen (O) atom
Two-Dimensional (2D) and Three-Dimensional (3D) Representations
The 2D structure of this compound illustrates the covalent bonding and arrangement of atoms in a plane. A 3D conformer provides a more accurate representation of the spatial arrangement of the atoms.
Caption: 2D Molecular Structure of this compound
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for mass spectrometry-based identification.
Theoretical Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₆H₃Br₂ClO). Using the atomic weights of the most common isotopes:
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Bromine (Br): ~79.904 amu
-
Chlorine (Cl): ~35.453 amu
-
Oxygen (O): ~15.999 amu
The calculated molecular weight is approximately 286.35 g/mol [1][3][5][6]. Different sources may provide slightly varied values due to the use of different isotopic abundances[4].
Experimental Verification: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the gold standard for determining the molecular weight of a compound and confirming its elemental composition.
Caption: Experimental workflow for molecular weight determination.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. This ensures that the analyte is in a liquid form that can be easily introduced into the mass spectrometer.
-
Ionization: The sample solution is introduced into an ion source. For a molecule like this compound, Electrospray Ionization (ESI) is a common and effective technique. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.
-
Mass Analysis: The generated ions are then directed into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.
-
Detection: The separated ions are detected by a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Interpretation: The output is a mass spectrum, which is a plot of ion intensity versus m/z. For this compound, a prominent peak corresponding to the molecular ion [M]⁻ or [M-H]⁻ would be expected, confirming its molecular weight. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately a 3:1 ratio of ³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks, providing further confirmation of the elemental composition.
Summary of Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4526-56-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Br₂ClO | [1][2][3][4][5] |
| Molecular Weight | 286.35 g/mol | [1][3][5] |
| InChI Key | MQSIWVCWTVYFDP-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Br)Br | [3] |
| Boiling Point | 251.8°C at 760 mmHg | [4] |
| Density | 2.166 g/cm³ | [4] |
Conclusion
The precise molecular structure and weight of this compound are foundational to its application in research and development. Its identity is unequivocally established by its IUPAC name, molecular formula, and unique identifiers such as the CAS number. The molecular weight of approximately 286.35 g/mol is a critical parameter, readily verifiable through standard analytical techniques like mass spectrometry. A thorough understanding of these core characteristics is essential for any scientist working with this compound, from designing synthetic routes to interpreting biological activity data.
References
-
PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
HPC Standards Inc. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4526-56-1 | Product Name : this compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4526-56-1 [chemnet.com]
- 5. One moment, please... [hpc-standards.us]
- 6. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dibromo-6-chlorophenol solubility in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 2,4-Dibromo-6-chlorophenol
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a halogenated phenol significant in synthetic chemistry and biological research.[1] While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes information based on its physicochemical properties, theoretical solubility principles, and data from structurally analogous compounds to predict its solubility profile in a range of common organic solvents. Furthermore, this guide presents a gold-standard experimental protocol for the quantitative determination of its thermodynamic solubility via the equilibrium shake-flask method, coupled with a detailed methodology for concentration analysis using High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and facilitating reproducible experimental design.
Section 1: Introduction to this compound
This compound is a halogenated phenolic compound with the molecular formula C₆H₃Br₂ClO.[1] Its structure, featuring a hydroxyl group and three halogen substituents on a benzene ring, imparts distinct chemical properties that make it a subject of interest. It serves as a potential intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals and has demonstrated notable biological activities, including antibacterial effects.[1]
Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, solvent selection dictates reaction rates, yield, and purity. For purification processes like recrystallization, precise knowledge of solubility gradients in different solvents at varying temperatures is critical. In drug development and formulation, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide provides the foundational knowledge and practical methodologies to address these challenges.
Section 2: Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the resulting physicochemical characteristics. The key properties of this compound are summarized below.
| Property | Value | Significance in Solubility | Source |
| Molecular Weight | 286.35 g/mol | Larger molecules can be more difficult to solvate, potentially lowering solubility. | [2] |
| IUPAC Name | This compound | Defines the precise chemical structure. | [2] |
| Calculated LogP | 3.8 | A positive LogP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones, suggesting poor water solubility and good solubility in many organic solvents. | [2] |
| Hydrogen Bond Donor | 1 (from the hydroxyl group) | The phenolic -OH group can donate a hydrogen bond, enhancing solubility in polar protic and aprotic solvents that can act as hydrogen bond acceptors (e.g., alcohols, acetone). | [2] |
| Hydrogen Bond Acceptor | 1 (from the oxygen atom) | The oxygen atom can accept a hydrogen bond, contributing to interactions with polar protic solvents. | [2] |
| Melting Point | 92°C (for the isomer 2,6-dibromo-4-chlorophenol) | A higher melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. | [3][4] |
Section 3: Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar intermolecular forces and polarity tend to be miscible.
-
Polar Solvents: These solvents have large dipole moments. They can be further divided into:
-
Protic Solvents (e.g., water, ethanol, methanol): Contain O-H or N-H bonds and can donate hydrogen bonds. They are effective at dissolving polar solutes, especially those that can also participate in hydrogen bonding.
-
Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): Do not have O-H or N-H bonds and cannot donate hydrogen bonds, but can still act as acceptors. They are good for dissolving a wide range of polar and moderately nonpolar compounds.
-
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Have small or no dipole moments. They dissolve nonpolar solutes primarily through van der Waals forces.
For this compound, the bulky, halogenated aromatic ring makes the molecule predominantly nonpolar and lipophilic (as indicated by the high LogP). However, the phenolic hydroxyl group introduces a polar, hydrogen-bonding site. This dual nature means its solubility will be a balance between these competing characteristics.
Section 4: Predicted Solubility Profile of this compound
Based on the physicochemical properties and data from structurally similar compounds like 2,6-dibromo-4-chlorophenol and 2,4,6-tribromophenol, the following qualitative solubility profile is predicted.[3][7][8] This table should be used as a guide for solvent screening, with quantitative determination recommended via the protocol in Section 5.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like"; the chlorinated and brominated solute interacts favorably with chlorinated solvents. |
| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can accept a hydrogen bond from the phenolic -OH group while also solvating the nonpolar ring. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents are effective at solvating moderately nonpolar compounds and can accept a hydrogen bond. |
| Esters | Ethyl Acetate | High | Similar to ketones and ethers, it balances polarity and nonpolar character effectively. |
| Alcohols | Ethanol, Methanol | Moderate to High | These polar protic solvents can hydrogen bond with the solute. However, the large nonpolar portion of the solute may limit very high solubility compared to smaller alcohols. |
| Aromatic Hydrocarbons | Toluene | Moderate | The aromatic ring of toluene interacts well with the solute's benzene ring, but its nonpolar nature is less effective at solvating the polar hydroxyl group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | These highly nonpolar solvents cannot effectively solvate the polar hydroxyl group, leading to poor solubility. |
| Polar Protic | Water | Very Low / Insoluble | The molecule's high lipophilicity (LogP = 3.8) and large nonpolar surface area dominate, making it hydrophobic.[2][7] |
Section 5: Standardized Protocol for Experimental Solubility Determination
To obtain accurate, quantitative data, the Thermodynamic Shake-Flask Method is the universally recognized gold standard.[9][10] This method measures the solubility of a compound once it has reached equilibrium in a given solvent, providing a true thermodynamic value rather than a kinetically limited one.[11][12]
Experimental Workflow Diagram
Caption: Equilibrium Shake-Flask Solubility Workflow.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a clear glass vial. "Excess" means enough solid is added such that some will visibly remain undissolved at the end of the experiment. This ensures the solution is saturated.[9]
-
Pipette a precise, known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Prepare at least two replicates for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium has been reached.[10]
-
After the agitation period, visually inspect each vial to confirm that a solid residue of the compound remains. If no solid is present, the experiment is invalid for that vial, and it must be repeated with more solute.
-
-
Sampling and Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period, letting the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) with a pore size of 0.45 µm or 0.22 µm. This step is critical to remove any microscopic, undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 6.
-
Calculate the original solubility in units of mg/mL or mol/L, remembering to account for the dilution factor.
-
Section 6: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying phenolic compounds due to the strong UV absorbance of the aromatic ring.[13][14][15]
Step-by-Step HPLC Method Development
-
Preparation of Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.
-
From the stock solution, create a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples. A typical range might be 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions (Starting Point):
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating phenolic compounds.[13]
-
Mobile Phase: A gradient mixture of an aqueous component (Solvent A) and an organic component (Solvent B) is often used.[16]
-
Solvent A: Water with 0.1% phosphoric acid or acetic acid (to ensure the phenol is in its protonated form, leading to sharper peaks).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound. A sample gradient might be: 0-20 min, from 50% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Phenols typically have strong absorbance between 270-280 nm. Analyze a standard solution across a UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound and set the detector to that wavelength.[17]
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.999 for good linearity.
-
Inject the prepared (filtered and diluted) solubility samples.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the test solvent.
-
Section 7: Conclusion
This compound is a predominantly nonpolar molecule with a high predicted lipophilicity (LogP = 3.8), tempered by the presence of a polar, hydrogen-bonding hydroxyl group. This structure suggests high solubility in halogenated, ether, and ketone solvents, moderate solubility in alcohols, and very low solubility in water and aliphatic hydrocarbons. While this guide provides a robust theoretical prediction, it is essential for researchers to perform empirical measurements for their specific applications. The detailed shake-flask protocol and HPLC quantification method provided herein offer a reliable and reproducible framework for obtaining high-quality, quantitative solubility data, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.
Section 8: References
- Zuo, Y., Chen, H., & Deng, Y. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. --INVALID-LINK--
- Stagos, D., Kazantzoglou, M., Theofanidou, D., & Kouretas, D. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information (NCBI). --INVALID-LINK--
- Šeruga, M., & Tomac, I. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. --INVALID-LINK--
- U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. --INVALID-LINK--
- N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. --INVALID-LINK--
- Dunn, B. (2009). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. --INVALID-LINK--
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. --INVALID-LINK--
- N.A. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. --INVALID-LINK--
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20621, this compound. PubChem. --INVALID-LINK--
- Benchchem (n.d.). This compound CAS 4526-56-1. Benchchem. --INVALID-LINK--
- Enamine (n.d.). Shake-Flask Solubility Assay. Enamine. --INVALID-LINK--
- Enamine (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. --INVALID-LINK--
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. --INVALID-LINK--
- Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. --INVALID-LINK--
- N.A. (n.d.). 2,6-Dibromo-4-chlorophenol | Solubility of Things. Solubility of Things. --INVALID-LINK--
- SALTISE (2021). Organic Chemistry: Introduction to Solubility. SALTISE. --INVALID-LINK--
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21394, 2,6-Dibromo-4-chlorophenol. PubChem. --INVALID-LINK--
- University of Toronto (2023). Solubility of Organic Compounds. University of Toronto Scarborough. --INVALID-LINK--
- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube. --INVALID-LINK--
- OECD (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. OECD SIDS. --INVALID-LINK--
- ChemBK (2024). 4-CHLORO-2,6-DIBROMOPHENOL. ChemBK. --INVALID-LINK--
- ChemicalBook (n.d.). 2,6-DIBROMO-4-CHLOROPHENOL CAS#: 5324-13-0. ChemicalBook. --INVALID-LINK--
References
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,6-DIBROMO-4-CHLOROPHENOL CAS#: 5324-13-0 [m.chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. enamine.net [enamine.net]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. epa.gov [epa.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dibromo-6-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Principles of NMR Spectroscopy for Halogenated Phenols
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.
The chemical shift (δ) in an NMR spectrum is a measure of the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the electronic environment of that nucleus. Electron-withdrawing groups, such as halogens and hydroxyl groups, can significantly influence the electron density around nearby protons and carbons through inductive and resonance effects, leading to changes in their chemical shifts.
In aromatic systems, the positions of substituents have a profound impact on the chemical shifts of the remaining protons and carbons. The electronegativity of the halogens (Cl > Br) and the oxygen of the hydroxyl group deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the lone pairs on these substituents can participate in resonance, which can have a shielding or deshielding effect depending on the position (ortho, meta, or para) relative to the substituent.
Predicted ¹H NMR Spectrum of 2,4-Dibromo-6-chlorophenol
The ¹H NMR spectrum of this compound is predicted to show signals for the two aromatic protons and the hydroxyl proton. The substitution pattern leaves protons at the 3 and 5 positions of the benzene ring.
Note: The following spectral data is predicted by computational methods and is intended for illustrative and educational purposes. Experimental values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-3 | 7.65 | Doublet (d) | 2.5 | Aromatic Proton |
| H-5 | 7.39 | Doublet (d) | 2.5 | Aromatic Proton |
| -OH | Variable | Broad Singlet (br s) | - | Hydroxyl Proton |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-3 and H-5): The two aromatic protons, H-3 and H-5, are not chemically equivalent due to the different ortho substituents (Cl at C-6 for H-5 and Br at C-2 for H-3). They are predicted to appear as two distinct doublets in the aromatic region of the spectrum.
-
The downfield shift of both protons is due to the overall electron-withdrawing nature of the halogen and hydroxyl substituents.
-
The splitting pattern arises from the coupling between H-3 and H-5. Since they are meta to each other, a small coupling constant (J) of around 2.5 Hz is expected, which is characteristic of meta-coupling in benzene rings.
-
H-3 is predicted to be slightly more downfield than H-5. This can be attributed to the proximity of two bromine atoms (at C-2 and C-4), which are strongly electron-withdrawing. H-5 is adjacent to a bromine atom (at C-4) and a chlorine atom (at C-6). While chlorine is more electronegative than bromine, the cumulative effect of two bromine atoms on H-3 results in a greater deshielding effect.
-
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is typically observed as a broad singlet due to rapid chemical exchange with other acidic protons (like trace water) in the sample. This exchange often decouples the -OH proton from adjacent aromatic protons, resulting in a singlet.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each of the six carbon atoms in the benzene ring, as they are all in unique chemical environments.
Note: The following spectral data is predicted by computational methods and is intended for illustrative and educational purposes. Experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 148.2 | C-OH |
| C-2 | 115.8 | C-Br |
| C-3 | 134.1 | C-H |
| C-4 | 119.5 | C-Br |
| C-5 | 130.7 | C-H |
| C-6 | 125.3 | C-Cl |
Interpretation of the Predicted ¹³C NMR Spectrum
-
C-1 (ipso-Carbon to -OH): This carbon is attached to the highly electronegative oxygen atom of the hydroxyl group. This causes a significant downfield shift, and it is predicted to be the most deshielded carbon in the aromatic ring, appearing at approximately 148.2 ppm.
-
C-2 and C-4 (ipso-Carbons to -Br): These carbons are directly bonded to bromine atoms. The "heavy atom effect" of bromine typically causes a shielding effect on the attached carbon. However, the inductive effect of bromine also plays a role. C-2 is predicted at 115.8 ppm and C-4 at 119.5 ppm. The slight difference arises from their positions relative to the other substituents.
-
C-6 (ipso-Carbon to -Cl): The carbon attached to the chlorine atom is predicted to resonate at around 125.3 ppm. Chlorine is more electronegative than bromine, leading to a more deshielded environment for C-6 compared to C-2 and C-4.
-
C-3 and C-5 (Protonated Carbons): These carbons are directly bonded to hydrogen atoms and are influenced by the surrounding substituents.
-
C-3 is predicted to be at a higher chemical shift (134.1 ppm) due to its position between two bromine-substituted carbons (C-2 and C-4).
-
C-5, located between a bromine-substituted carbon (C-4) and a chlorine-substituted carbon (C-6), is predicted to appear at a slightly lower chemical shift (130.7 ppm) compared to C-3.
-
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For phenols, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may help in observing the hydroxyl proton signal more clearly.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the sample completely.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: A range of 0 to 12 ppm is typically sufficient for most organic compounds.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of moderate concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled one-pulse sequence.
-
Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is important for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
References
-
nmrdb.org . Predict 1H proton NMR spectra. [Link]
-
nmrdb.org . Predict 13C carbon NMR spectra. [Link]
-
Chemicalize . Instant Cheminformatics Solutions. [Link]
-
The Royal Society of Chemistry . Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. [Link]
-
ACS Publications . Responsive Supramolecular Sensors Based on Pillar[2]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. [Link]
-
PubChem . Spectral Information. [Link]
-
The Royal Society of Chemistry . Electronic Supporting Information - Materials and methods. [Link]
-
MDPI . Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
PMC . 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... [Link]
-
RSC Publishing . Synthesis, characterization, biological evaluation, DFT and molecular docking studies... [Link]
-
BMRB . 4-Chlorophenol at BMRB. [Link]
-
BMRB . 2,4-dichlorophenol (C6H4OCl2). [Link]
-
PubChem . 2,6-Dibromo-4-chlorophenol. [Link]
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dibromo-6-chlorophenol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practice of Fourier Transform Infrared (FTIR) spectroscopy as applied to the characterization of 2,4-Dibromo-6-chlorophenol.
Introduction: The Molecular Blueprint of this compound
This compound is a halogenated phenolic compound with the chemical formula C₆H₃Br₂ClO.[1] Its structure, featuring a hydroxyl group and three halogen substituents (two bromine, one chlorine) on a benzene ring, makes it a subject of interest in environmental science and as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for the structural elucidation and quality control of such compounds.
This guide will delve into the theoretical basis for the infrared spectrum of this compound, provide a detailed interpretation of its characteristic absorption bands, outline a robust experimental protocol for acquiring a high-quality spectrum, and present the data in a clear, accessible format.
Theoretical Vibrational Analysis: Predicting the Spectrum
The infrared spectrum of a molecule is dictated by the vibrations of its constituent bonds. For this compound, we can predict the key vibrational modes based on its functional groups: the hydroxyl group (-OH), the aromatic benzene ring, and the carbon-halogen bonds (C-Br, C-Cl).
The principal absorptions can be categorized as follows:
-
O-H Stretching: The hydroxyl group is expected to exhibit a broad, strong absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules in the solid state.[2]
-
Aromatic C-H Stretching: The C-H bonds of the benzene ring will produce sharp, weaker absorptions typically found just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).[3]
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself give rise to a series of medium to strong absorptions in the 1400-1600 cm⁻¹ region.[3]
-
C-O Stretching: The stretching of the carbon-oxygen bond in the phenolic group is expected to produce a strong band around 1200 cm⁻¹. This peak is characteristic of phenols and helps distinguish them from aliphatic alcohols.[2]
-
In-Plane O-H Bending: This vibrational mode is coupled with the C-O stretch and contributes to the absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1400 cm⁻¹.
-
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring. For a 1,2,4,6-tetrasubstituted ring, these absorptions are expected in the 800-900 cm⁻¹ region and can be used to confirm the isomeric structure.
-
Carbon-Halogen Stretching: The C-Cl and C-Br bonds will have stretching vibrations in the lower frequency "fingerprint" region of the spectrum. C-Cl stretches typically appear between 850-550 cm⁻¹, and C-Br stretches are found at even lower wavenumbers, generally between 690-515 cm⁻¹.[3]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Obtaining a high-quality, reproducible FTIR spectrum of solid this compound requires meticulous sample preparation and proper instrument configuration. The following protocol describes the Potassium Bromide (KBr) pellet method, a widely accepted technique for solid-phase IR analysis.
Materials and Equipment
-
This compound (solid)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Step-by-Step Procedure
-
Drying: Ensure both the this compound sample and the KBr powder are completely dry. If necessary, gently heat the KBr under an infrared lamp to remove any adsorbed water, which exhibits a broad absorption in the O-H stretching region and can interfere with the spectrum.
-
Sample Grinding: In the agate mortar, add approximately 1-2 mg of this compound to about 100-200 mg of dry KBr. The precise ratio should be about 1:100.
-
Homogenization: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.
-
Pellet Pressing: Transfer a portion of the homogenized powder into the die of the pellet press. Distribute it evenly.
-
Evacuation: Assemble the press and apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: While under vacuum, apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and vacuum, and gently remove the KBr pellet from the die.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: First, run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
The logical flow of this experimental procedure is illustrated in the following diagram:
Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.
Spectral Interpretation and Data Analysis
While an experimental spectrum for this compound is not publicly available in the searched databases, we can construct a highly predictive analysis based on its known functional groups and comparison with structurally similar compounds like 2,4-dibromophenol, 2,4,6-trichlorophenol, and 2,4,6-tribromophenol.[2][4][5]
The following table summarizes the expected key absorption bands and their assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Causality |
| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Characteristic of phenolic hydroxyl groups involved in intermolecular hydrogen bonding. The broadness is a key diagnostic feature.[2] |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Corresponds to the stretching of the C-H bonds on the aromatic ring. Typically appears at a higher frequency than aliphatic C-H stretches.[3] |
| 1570 - 1430 | Medium to Strong | Aromatic C=C Ring Stretch | These absorptions arise from the complex vibrations of the carbon-carbon bonds within the benzene ring. Multiple bands are expected. |
| ~1220 | Strong | Phenolic C-O Stretch | This strong absorption is highly characteristic of the C-O bond in phenols and is often used for identification.[2] |
| 890 - 800 | Strong | Aromatic C-H Out-of-Plane Bend | This region is diagnostic for the substitution pattern. For the two adjacent hydrogens in this molecule, a strong absorption is expected here. |
| 850 - 550 | Medium to Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |
| 690 - 515 | Medium to Strong | C-Br Stretch | The stretching vibrations of the two carbon-bromine bonds, expected at a lower frequency than the C-Cl stretch due to the greater mass of bromine.[3][6] |
The logical process for interpreting the obtained spectrum is outlined below:
Caption: A logical flowchart for the systematic interpretation of the FTIR spectrum.
Conclusion
Infrared spectroscopy provides an unequivocal method for the identification and structural verification of this compound. By understanding the theoretical origins of its vibrational modes and following a rigorous experimental protocol, researchers can obtain a high-quality spectrum. The key diagnostic features—the broad hydroxyl stretch, the aromatic C-H and C=C vibrations, the strong phenolic C-O stretch, and the characteristic carbon-halogen absorptions in the fingerprint region—collectively offer a definitive confirmation of the molecule's identity and purity. This guide provides the foundational knowledge and practical steps necessary for the successful application of FTIR spectroscopy in the analysis of this and other related halogenated phenolic compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Phenol, 2,4-dibromo- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,4,6-Trichlorophenol(88-06-2) IR Spectrum [chemicalbook.com]
- 5. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [m.chemicalbook.com]
- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis precursors for 2,4-Dibromo-6-chlorophenol
An In-Depth Technical Guide to the Synthesis Precursors for 2,4-Dibromo-6-chlorophenol
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated phenolic compound with significant applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern makes it a valuable building block for more complex molecules. This technical guide provides an in-depth exploration of the primary synthesis precursors for this compound, detailing the underlying chemical principles, reaction mechanisms, and optimized experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling informed decisions in process development and optimization.
The synthesis of this compound primarily relies on electrophilic aromatic substitution reactions, leveraging the activating and directing effects of the hydroxyl group on the phenol ring.[2][3][4] The choice of precursor and reaction conditions is critical in achieving high regioselectivity and yield of the desired product. This guide will delve into the most common and effective precursors, providing a comparative analysis of their respective synthetic pathways.
Core Precursor Analysis and Synthesis Strategies
The most direct and widely employed precursor for the synthesis of this compound is 2-chlorophenol . The synthetic strategy involves the controlled bromination of this starting material. Other potential, though less direct, precursors include phenol itself and arylboronic acid derivatives.
2-Chlorophenol: The Primary Precursor
The synthesis of this compound from 2-chlorophenol is a classic example of electrophilic aromatic substitution on a substituted phenol. The hydroxyl group is a strongly activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group.[1] This combination of directing effects favors electrophilic substitution at the positions ortho and para to the hydroxyl group.[1]
Reaction Mechanism and Regioselectivity
The bromination of 2-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (Br₂) is polarized, or a bromonium ion (Br⁺) is generated, which then acts as the electrophile. The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with a bromine atom.
The key to achieving the desired 2,4-dibromo substitution lies in controlling the reaction conditions to favor dibromination at the C4 (para to the hydroxyl group) and C2 (ortho to the hydroxyl group and meta to the chlorine) positions.
Visualizing the Synthesis from 2-Chlorophenol
Caption: Synthetic pathway from 2-chlorophenol to this compound.
Experimental Protocol: Bromination of 2-Chlorophenol
This protocol is a generalized procedure based on established methods for the halogenation of phenols.[5][6]
Materials:
-
2-Chlorophenol
-
Elemental Bromine (Br₂)
-
Inert Solvent (e.g., carbon tetrachloride, chloroform, methylene chloride)[5]
-
Lewis Acid Catalyst (optional, e.g., ZnCl₂, FeCl₃)[6]
-
Aqueous sodium bisulfite solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask, dropping funnel, magnetic stirrer, condenser, and heating mantle
Procedure:
-
Dissolve 2-chlorophenol in an appropriate inert solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
If a catalyst is used, add it to the solution. For instance, a mixture of zinc chloride and diphenyl sulfide can be employed.[6]
-
Cool the reaction mixture to the desired temperature, typically between 0°C and room temperature.[5][6]
-
Slowly add a solution of elemental bromine in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction to stir for a specified period (e.g., 30 minutes to several hours) to ensure complete reaction.[6]
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer, wash it with water, and then with brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Table 1: Comparison of Reaction Conditions for Bromination of 2-Chlorophenol
| Parameter | Condition A | Condition B |
| Solvent | Carbon Tetrachloride[6] | Methylene Chloride[5] |
| Catalyst | Zinc Chloride & Diphenyl Sulfide[6] | Triethylamine Hydrochloride[5] |
| Temperature | 23-26°C[6] | 0-20°C[5] |
| **Reactant Ratio (2-chlorophenol:Br₂) ** | 1:1 (for monobromination) | 1:2 (for dibromination) |
| Yield | High (quantitative reported for monobromination)[5] | >97%[7] |
Note: The reactant ratio will need to be adjusted for the desired degree of bromination. For this compound, a molar ratio of at least 1:2 (2-chlorophenol:Br₂) is required.
Phenol: A Fundamental but Less Direct Precursor
While 2-chlorophenol offers a more direct route, phenol can also serve as a starting material. However, this pathway requires a multi-step synthesis involving both chlorination and bromination, making it less efficient. The challenge lies in controlling the regioselectivity of the halogenation steps.
Synthetic Strategy
A plausible, though not commonly practiced, route would involve:
-
Monochlorination of Phenol: To introduce the chlorine atom at the C2 position. This is challenging to achieve with high selectivity.
-
Dibromination of 2-Chlorophenol: As described in the previous section.
Due to the high reactivity of the phenol ring, direct halogenation often leads to a mixture of mono-, di-, and tri-halogenated products.[2][8] Achieving selective monochlorination at the ortho position is a significant hurdle.
Arylboronic Acids: A Modern and Greener Approach
A more contemporary and environmentally conscious approach involves the use of arylboronic acid derivatives.[1] This method offers a one-pot synthesis that can be both rapid and scalable.
Reaction Mechanism: Ipso-Hydroxylation/Bromination
This innovative route starts with 2-chlorophenylboronic acid. The synthesis proceeds through a one-pot ipso-hydroxylation followed by bromination.[1] The boronic acid is first oxidized to the corresponding phenol (2-chlorophenol), which then undergoes immediate electrophilic bromination in the same reaction vessel.[1]
Visualizing the Arylboronic Acid Pathway
Caption: One-pot synthesis from 2-chlorophenylboronic acid.
Experimental Protocol: One-Pot Synthesis from 2-Chlorophenylboronic Acid
This protocol is based on the described one-pot ipso-hydroxylation/bromination sequence.[1]
Materials:
-
2-Chlorophenylboronic acid
-
Ethanol
-
Hydrogen peroxide (H₂O₂)
-
Hydrobromic acid (HBr)
-
Silica gel for chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chlorophenylboronic acid in ethanol at room temperature.
-
To this solution, add hydrogen peroxide (H₂O₂) followed by hydrobromic acid (HBr).
-
The reaction is typically rapid, often completing within a minute.
-
After the reaction is complete, the mixture is worked up. This may involve quenching excess peroxide and neutralizing the acid.
-
The crude product is then purified by silica gel chromatography to yield this compound.
Table 2: Advantages of the Arylboronic Acid Route
| Feature | Description |
| Efficiency | One-pot reaction, reducing workup and purification steps.[1] |
| Speed | The reaction is often very rapid.[1] |
| Environmental Impact | Can be considered a greener alternative to traditional halogenation methods.[1] |
| Scalability | The method is reported to be scalable.[1] |
| Yield | Moderate to good yields (around 55%) have been reported.[1] |
Conclusion
The synthesis of this compound is most efficiently and directly achieved using 2-chlorophenol as the primary precursor. The controlled bromination of 2-chlorophenol allows for the regioselective introduction of two bromine atoms to the aromatic ring. While phenol presents a more fundamental starting point, the lack of selectivity in the initial chlorination step makes it a less practical choice.
For researchers seeking a more modern, efficient, and potentially greener synthetic route, the use of 2-chlorophenylboronic acid in a one-pot ipso-hydroxylation/bromination reaction is a compelling alternative. This method offers advantages in terms of reaction speed and scalability.
The selection of the optimal precursor and synthetic strategy will depend on various factors, including the desired scale of production, available resources, and environmental considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this important halogenated phenol.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
YouTube. (2024, September 7). XII-11#24 Halogenation of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. Halogenation of Phenols | Ambeed [ambeed.com]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 6. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 7. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide on the Chemical Safety and Hazards of 2,4-Dibromo-6-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical safety and hazards associated with 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1). As a halogenated phenol, this compound presents a unique set of challenges and risks that necessitate a thorough understanding for safe handling and use in research and development settings. This document delves into its physicochemical properties, toxicological profile, safe handling and storage protocols, emergency procedures, and proper disposal methods. The information herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks and ensure a safe working environment when handling this compound.
Introduction
This compound is a halogenated phenolic compound with the molecular formula C₆H₃Br₂ClO.[1] It is a solid at room temperature and is of significant interest in various fields of chemical research, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromine and chlorine atoms on the phenol ring imparts distinct chemical and biological properties, including notable antimicrobial activity.[1] However, these same structural features contribute to its hazardous nature. Halogenated phenols, as a class, are recognized for their potential toxicity and environmental persistence. Therefore, a detailed understanding of the safety and hazards of this compound is paramount for any professional working with this compound. This guide aims to provide a consolidated and in-depth resource to address this need.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is critical for assessing its potential hazards and for developing appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 4526-56-1 | [2][3] |
| Molecular Formula | C₆H₃Br₂ClO | [1][2][3] |
| Molecular Weight | 286.35 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Boiling Point | 251.8°C at 760 mmHg | [2] |
| Flash Point | 106.1°C | [2] |
| Density | 2.166 g/cm³ | [2] |
Toxicological Profile and Hazards
The primary concern when working with this compound is its potential toxicity. While specific toxicological data for this exact compound is limited, information from structurally similar halogenated phenols provides valuable insights into its potential hazards.
Acute Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
May cause respiratory irritation [3]
Organ-Specific Toxicity
Studies on related halogenated phenols indicate that the liver and kidneys are primary target organs for toxicity.[1] For instance, in vivo studies on male rats exposed to similar compounds showed increases in blood total protein, albumin, and alkaline phosphatase (ALP), which are indicative of altered liver function.[1] An increase in blood creatinine was also observed, suggesting potential renal effects.[1]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data on the carcinogenicity of this compound. However, the related compound 2,4,6-trichlorophenol is considered to be "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services (DHHS) and is classified as "probably carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[5] Long-term studies of 2,4,6-trichlorophenol in rodents showed evidence of leukemia and liver cancer.[5][6] Given the structural similarities, a cautious approach should be taken, and this compound should be handled as a potential carcinogen.
Information on the mutagenicity and reproductive toxicity of this compound is also scarce. Studies on 2,4,6-tribromophenol indicated a no-observed-adverse-effect level (NOAEL) for reproductive/developmental toxicity in rats at 300 mg/kg/day, with decreased neonatal viability and body weights at higher doses.[1] Pregnant animals fed other chlorophenols have also shown a decrease in the number of pups.[5]
Environmental Hazards
Halogenated phenols are known environmental contaminants that can be toxic to aquatic organisms.[1] The toxicity generally increases with the degree of halogenation.[1] this compound can be formed as a disinfection by-product during the chlorination of water containing 2,4-dibromophenol.[1] Due to its potential persistence and toxicity, release into the environment must be strictly avoided.
Safe Handling and Storage
Given the hazardous nature of this compound, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Required PPE for handling this compound.
Engineering Controls
All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Illustrative Synthesis Protocol
While various methods exist, a common approach for the synthesis of halogenated phenols is through controlled halogenation of a phenol derivative. The following is an illustrative, not exhaustive, protocol for the synthesis of a related compound, which can be adapted. Extreme caution must be exercised, and a thorough risk assessment should be conducted before attempting any synthesis.
Synthesis of 2,6-Dibromo-4-nitrophenol from p-nitrophenol (Illustrative)
-
Dissolve p-nitrophenol in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring over several hours at room temperature.[7]
-
After the addition is complete, continue stirring for an additional 30 minutes.[7]
-
Warm the reaction mixture on a steam bath to remove excess bromine.[7]
-
Remove the last traces of bromine by passing a stream of air through the mixture.[7]
-
Add cold water to the mixture and stir until cool to precipitate the product.[7]
-
Collect the crystalline product by filtration and wash with aqueous acetic acid followed by water.[7]
-
Dry the product in an oven at a low temperature or in a vacuum desiccator.[7]
Disclaimer: This is an illustrative protocol for a related compound and should not be attempted without a proper risk assessment and consultation of primary literature for the specific synthesis of this compound.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
Caption: Step-by-step spill response workflow.
Detailed Spill Protocol:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert others in the vicinity.
-
Personal Protection: Before attempting to clean up, don the appropriate PPE, including chemical-resistant gloves, splash goggles, a lab coat, and if necessary, respiratory protection.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the spill.[8]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]
-
Decontamination: Clean the spill area with soap and water.[8]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
-
Reporting: Report the spill to the appropriate safety personnel.
Fire Response
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[9] Evacuate the area and contact emergency services.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials from spills, and empty containers, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling due to its potential health and environmental hazards. By understanding its toxicological profile, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. Adherence to the guidelines presented in this technical guide will contribute to a safer laboratory environment for all personnel.
References
-
Phenol, 2,4-dibromo-6-chloro-. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). Oakland University. Retrieved January 2, 2026, from [Link]
- 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD SIDS.
-
Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Update of the risk assessment of brominated phenols and their derivatives in food. (2023). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 2, 2026, from [Link]
-
Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. (2003). ScienceDirect. Retrieved January 2, 2026, from [Link]
-
Phenol SOP. (n.d.). Texas Woman's University. Retrieved January 2, 2026, from [Link]
-
Chemical Spill Response Plan. (2025). Lane Community College. Retrieved January 2, 2026, from [Link]
-
Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved January 2, 2026, from [Link]
-
Emergency Response Procedure. (n.d.). LEAP Online. Retrieved January 2, 2026, from [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2021). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). The Hong Kong University of Science and Technology. Retrieved January 2, 2026, from [Link]
-
Phenol - OHS Information Sheet. (2023). Monash University. Retrieved January 2, 2026, from [Link]
-
2,4-Dibromo-6-chloro-3-methylphenol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
2,6-Dibromo-4-chlorophenol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Phenol, 2,4-dibromo-6-chloro-. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved January 2, 2026, from [Link]
-
Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]
-
2,6-dibromoquinone-4-chloroimide. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol. (2012). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Chlorophenols | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. The metabolic fate and effects of 2-bromophenol in male Sprague-Dawley rats [spiral.imperial.ac.uk]
- 3. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Chlorophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Environmental Fate and Toxicity of 2,4-Dibromo-6-chlorophenol
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and toxicological profile of 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1). Given the limited direct experimental data available for this specific compound, this guide synthesizes information from closely related analogous compounds, namely 2,4-dibromophenol, 2,4,6-tribromophenol, and 2,4-dichlorophenol, to provide a scientifically grounded assessment. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of its potential environmental persistence, degradation pathways, mobility, and toxicity. Furthermore, this guide outlines detailed experimental protocols for the future evaluation of this compound, ensuring a self-validating system for data generation.
Introduction: Unveiling this compound
This compound is a halogenated phenolic compound with the molecular formula C₆H₃Br₂ClO.[1][2][3] It is recognized as a significant subject in halogenated phenol research due to its unique structure and its presence in both natural and anthropogenic contexts.[1] This compound is considered a potential intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][3] Notably, it has demonstrated biological activity, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Burkholderia cepacia.[1] It has also been identified as a transformation product of 2,4-dibromophenol during aqueous chlorination, highlighting its relevance as a potential disinfection byproduct in water treatment processes.[1]
The environmental presence of halogenated phenols is a matter of concern due to their potential toxicity and persistence.[4][5] Therefore, a thorough understanding of the environmental fate and toxicity of this compound is crucial for assessing its potential risks to ecosystems and human health. This guide aims to bridge the current knowledge gap by providing a detailed analysis based on the established behaviors of its structural analogs.
Environmental Fate: Persistence, Degradation, and Mobility
The environmental fate of a chemical is governed by its persistence, the pathways of its degradation, and its mobility in various environmental compartments.
Persistence and Degradation: A Tale of Halogenated Bonds
Halogenated phenols are generally more resistant to degradation than their non-halogenated counterparts. The number and position of halogen substituents on the aromatic ring play a significant role in their persistence.
Biotic Degradation: The primary mechanism for the breakdown of many organic pollutants in the environment is microbial degradation.[6] For halogenated phenols, this process can occur under both aerobic and anaerobic conditions. The initial step in the aerobic degradation of chlorinated and brominated phenols often involves the enzymatic replacement of a halogen with a hydroxyl group, a process catalyzed by monooxygenases or dioxygenases.[7] This hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage.[7]
Given the structure of this compound, it is plausible that its biodegradation would proceed through a pathway involving initial dehalogenation. Based on studies of analogous compounds, a putative aerobic degradation pathway is proposed in the diagram below. Anaerobic degradation, particularly through reductive dehalogenation where a halogen is replaced by a hydrogen atom, is another important pathway for highly halogenated phenols.[8][9]
Abiotic Degradation: Photodegradation can be a significant abiotic degradation pathway for phenolic compounds in aquatic environments.[6][10] Ultraviolet (UV) radiation can lead to the formation of reactive species that can break down the aromatic ring.[11] For 2,4-dichlorophenol, photolysis is a recognized degradation route.[10] It is expected that this compound would also be susceptible to photodegradation.
Putative Aerobic Degradation Pathway of this compound
Caption: Proposed aerobic degradation pathway for this compound.
Mobility in the Environment: Where Does It Go?
The mobility of this compound in the environment is influenced by its solubility in water, its tendency to adsorb to soil and sediment, and its volatility.
Adsorption to Soil and Sediment: The extent to which a chemical adsorbs to soil and sediment is a key factor in its mobility. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc). For 2,4-dichlorophenol, a low adsorption to organic matter has been reported, suggesting it can be mobile in soil and potentially leach into groundwater.[10] The OECD 106 guideline provides a standardized method for determining the adsorption-desorption characteristics of chemicals in soil.[12][13][14][15]
Volatility: The tendency of a chemical to volatilize from water or soil surfaces is determined by its vapor pressure and Henry's Law constant. 2,4-dichlorophenol has a low volatility.[16] Given its higher molecular weight, this compound is expected to have an even lower vapor pressure and thus low volatility.
Toxicity Profile: A Hazard to Ecosystems and Human Health
The toxicity of halogenated phenols generally increases with the degree of halogenation.[17] The position of the halogens on the phenolic ring also influences the toxicological properties.
Ecotoxicity: Impacts on Aquatic and Terrestrial Organisms
Halogenated phenols can be toxic to a wide range of organisms, including bacteria, algae, invertebrates, and fish.
Aquatic Toxicity: Acute toxicity data for analogous compounds provide an indication of the potential aquatic toxicity of this compound. For instance, 2,4-dibromophenol and 2,4,6-tribromophenol are classified as "Toxic" to aquatic organisms.[17] The toxicity of bromophenols to the crustacean Daphnia magna and the alga Scenedesmus quadricauda has been documented, with EC50 values in the low mg/L range.[17] It is reasonable to infer that this compound would exhibit similar or potentially higher toxicity.
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| 2,4-Dibromophenol | Daphnia magna | 48h EC50 | 2.17 | [17] |
| 2,4,6-Tribromophenol | Daphnia magna | 48h EC50 | 1.57 | [17] |
| 2,4-Dichlorophenol | Daphnia magna | 48h EC50 | 4.2 - 88 | [18] |
| 2,4-Dibromophenol | Scenedesmus quadricauda | 96h EC50 | 8.73 | [17] |
| 2,4,6-Tribromophenol | Scenedesmus quadricauda | 96h EC50 | 2.67 | [17] |
| 2,4-Dichlorophenol | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 7.7 | [18] |
| 2,4,6-Tribromophenol | Cyprinus carpio (Carp) | 96h LC50 | 1.1 | [19] |
Table 1: Acute Aquatic Toxicity of Analogous Halogenated Phenols
Human Health Effects: A Matter of Concern
Exposure to halogenated phenols can occur through ingestion, inhalation, and dermal contact. The toxicity of these compounds to humans can range from skin and eye irritation to more severe effects on the liver, kidneys, and nervous system.[20][21]
2,4-Dichlorophenol is considered toxic and corrosive.[16][22][23] While not classified as a carcinogen, it is handled with caution as related chlorophenols are carcinogenic.[21] 2,4,6-Tribromophenol is also considered toxic by ingestion, inhalation, and skin absorption and is a strong skin irritant.[20] Given these properties of its analogs, this compound should be handled with appropriate safety precautions as a potentially hazardous substance.
Experimental Protocols for Comprehensive Assessment
To definitively determine the environmental fate and toxicity of this compound, a series of standardized experimental studies are required. The following protocols, based on internationally recognized guidelines, are recommended.
Experimental Workflow for Environmental Fate and Toxicity Assessment
Caption: Recommended experimental workflow for assessing this compound.
Step-by-Step Methodology: Biodegradation Screening (OECD 301)
-
Preparation of Inoculum: Collect activated sludge from a domestic wastewater treatment plant.
-
Test Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.
-
Test Setup:
-
Add the test substance (this compound) to the mineral medium at a known concentration (e.g., 10-20 mg/L).
-
Inoculate the medium with the prepared activated sludge.
-
Include a positive control (e.g., sodium benzoate), a toxicity control, and a blank control.
-
-
Incubation: Incubate the test flasks in the dark at a constant temperature (20-25°C) with continuous shaking or stirring.
-
Measurement: Measure the degradation of the test substance over a 28-day period by analyzing dissolved organic carbon (DOC) or through specific chemical analysis (e.g., HPLC).
-
Data Analysis: Calculate the percentage of degradation over time.
Step-by-Step Methodology: Acute Toxicity to Daphnia magna (OECD 202)
-
Test Organisms: Culture Daphnia magna under controlled laboratory conditions. Use neonates (<24 hours old) for the test.
-
Test Solutions: Prepare a series of concentrations of this compound in a suitable dilution water. Include a control group with no test substance.
-
Test Procedure:
-
Place a specified number of daphnids (e.g., 20) into test chambers containing the different concentrations of the test substance.
-
Incubate for 48 hours under controlled conditions of temperature and light.
-
-
Observation: After 24 and 48 hours, count the number of immobilized daphnids in each test chamber.
-
Data Analysis: Determine the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods.
Conclusion and Future Directions
While direct experimental data on the environmental fate and toxicity of this compound are currently lacking, a comprehensive assessment based on its structural analogs suggests that it is likely to be a persistent and toxic compound. Its mobility in the environment will be governed by its adsorption to soil and sediment.
This technical guide underscores the critical need for empirical studies to validate these predictions. The outlined experimental protocols provide a clear roadmap for generating the necessary data to perform a robust environmental risk assessment of this compound. Such data are essential for ensuring the safe handling, use, and disposal of this compound and for protecting environmental and human health.
References
-
Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. (2019). ACS Omega. [Link]
-
Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). National Institutes of Health. [Link]
-
Fact sheet: 2,4-dichlorophenol. (n.d.). Canada.ca. [Link]
-
Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol. (n.d.). GOV.UK. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol. (2009). United States Environmental Protection Agency. [Link]
-
Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). (2017). PubMed. [Link]
-
Environmental fate of 2,4-D after agricultural and domestic application. (n.d.). ResearchGate. [Link]
-
A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers. [Link]
-
CAS No : 4526-56-1 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]
-
Phenol, 2,4-dichloro- - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD. [Link]
-
Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. (2007). United States Environmental Protection Agency. [Link]
-
A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (n.d.). ResearchGate. [Link]
-
2,4-DICHLOROPHENOL HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
-
A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2022). PubMed. [Link]
-
Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). (n.d.). ResearchGate. [Link]
-
2,4-Dichlorophenol. (n.d.). PubChem. [Link]
-
Ambient Water Quality Criteria for 2,4-dichlorophenol. (n.d.). United States Environmental Protection Agency. [Link]
-
2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. (2019). PubMed. [Link]
-
2,4-Dibromophenol. (n.d.). PubChem. [Link]
-
Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. (n.d.). ResearchGate. [Link]
-
Anaerobic Degradation of Halogenated Phenols by Sulfate-Reducing Consortia. (1995). PubMed. [Link]
-
Ecological Hazard and Environmental Risk Assessment: Phenol and salts. (n.d.). Regulations.gov. [Link]
-
Phenolic Compounds in Wastewater Analysis by EPA 625.1. (n.d.). Paragon Laboratories. [Link]
-
2,4,6-Tribromophenol is toxic to Oreochromis niloticus (Linnaeus, 1758) after trophic and subchronic exposure. (n.d.). ResearchGate. [Link]
-
Method 604: Phenols. (n.d.). United States Environmental Protection Agency. [Link]
-
Biodegradation of phenol. (2008). Academic Journals. [Link]
-
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. (n.d.). Situ Biosciences. [Link]
-
A review of the applicability of the screening test for soil adsorption potential, and recommendations for expansion. (n.d.). GOV.UK. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed. [Link]
-
Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. (n.d.). ResearchGate. [Link]
-
OECD 106. (n.d.). Phytosafe. [Link]
-
Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. (n.d.). OECD. [Link]
-
OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. (n.d.). ibacon GmbH. [Link]
-
Phenol in freshwater and marine water. (n.d.). Water Quality Australia. [Link]
-
REFERENCES - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf. [Link]
-
Microbial Degradation of Phenol- A Review. (2015). GK Publication. [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. This compound | 4526-56-1 [chemnet.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wfduk.org [wfduk.org]
- 11. researchgate.net [researchgate.net]
- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 13. OECD 106 - Phytosafe [phytosafe.com]
- 14. oecd.org [oecd.org]
- 15. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 16. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 17. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 20. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. nj.gov [nj.gov]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence of Halogenated Phenols
Abstract
Halogenated phenols, a diverse class of organic compounds, are widespread in nature, synthesized by a remarkable array of organisms from marine algae to terrestrial fungi.[1] While often associated with anthropogenic pollution, a significant portion of these molecules are of biogenic origin, playing crucial roles in ecological defense, signaling, and inter-species competition.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of halogenated phenols, intended for researchers, scientists, and drug development professionals. We will explore their enzymatic biosynthesis, distribution across marine and terrestrial ecosystems, ecological functions, and the analytical methodologies essential for their study. This document aims to synthesize current knowledge, offering field-proven insights into the causality behind biosynthetic pathways and analytical choices, thereby providing a self-validating framework for future research and development.
Introduction: Beyond Anthropogenic Origins
For decades, the discourse surrounding halogenated phenols—compounds featuring a phenol ring substituted with one or more halogen atoms (Cl, Br, I, F)—has been dominated by their identity as persistent environmental pollutants.[4][5] Indeed, compounds like pentachlorophenol (PCP) and its congeners have been widely used as biocides, wood preservatives, and pesticides, leading to significant environmental contamination.[6][7] However, nature itself is a prolific and ancient source of these molecules.[8][9]
Marine environments, rich in halides, are particularly hotspots for halogenated phenol production, with organisms producing these compounds for chemical defense and communication.[10][11] Terrestrial microorganisms, fungi, and even some higher plants also contribute to the global pool of natural organohalogens.[1][12] Understanding the natural production of these compounds is critical, not only for distinguishing biogenic from anthropogenic sources but also for discovering novel bioactive molecules with potential pharmaceutical applications.[11][13] This guide delves into the core science of these natural metabolites, from the enzymes that forge them to their ultimate ecological roles.
The Engine of Halogenation: Biosynthetic Pathways
The biological synthesis of halogenated phenols is not a random process but a highly controlled enzymatic reaction. The key players are a class of enzymes known as halogenases . These biocatalysts overcome the significant energy barrier of C-H bond activation to incorporate a halogen atom onto an organic substrate with remarkable regio- and stereoselectivity.[14][15] There are two primary classes of halogenases responsible for phenol halogenation.[8][16]
Haloperoxidases: The Oxidative Powerhouses
Haloperoxidases were among the first halogenating enzymes to be discovered and are widespread in nature, found in algae, fungi, and bacteria.[14][17] These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize a halide ion (Cl⁻, Br⁻, or I⁻) into a highly reactive "activated" halogen species, typically a hypohalous acid (HOX) or an enzyme-bound equivalent.[17][18] This electrophilic halogenating agent then attacks an electron-rich substrate, such as a phenol ring, in an electrophilic aromatic substitution reaction.[19]
Haloperoxidases are further classified based on their prosthetic group:
-
Heme-dependent Haloperoxidases: Utilize a heme iron cofactor.
-
Vanadium-dependent Haloperoxidases (V-HPOs): Contain a vanadate ion (VO₄³⁻) at their active site. V-HPOs are particularly abundant in marine algae and are known for their stability and efficiency, making them attractive for biocatalytic applications.[17]
The general mechanism is a testament to nature's efficiency in generating potent electrophiles under mild physiological conditions.
Caption: General catalytic cycle of haloperoxidase enzymes.
Flavin-Dependent Halogenases: The Precision Tools
Discovered more recently, flavin-dependent halogenases (Fl-Hals) represent a different evolutionary solution to halogenation.[19] These enzymes are often found in bacterial biosynthetic gene clusters for complex natural products like antibiotics.[14] Unlike haloperoxidases, Fl-Hals use molecular oxygen (O₂) and a reduced flavin adenine dinucleotide (FADH₂) cofactor to generate the halogenating species.[20]
The mechanism involves the reaction of FADH₂ with O₂ to form a flavin-hydroperoxide intermediate. A halide ion then attacks this intermediate to generate hypohalous acid (HOX) within the confines of the active site.[18][20] This containment is crucial, as it allows for exquisite control over the reaction, leading to highly specific halogenation of the target substrate, which is often bound to a carrier protein.[14]
Caption: Key steps in the flavin-dependent halogenase reaction.
Distribution of Halogenated Phenols in Nature
The expression of halogenase enzymes leads to a wide distribution of halogenated phenols across different biological kingdoms and environments.
The Marine Realm: A Brominated World
The ocean, with its relatively high concentration of bromide ions (~0.8 mM), is a prolific source of brominated phenols.[11] Marine algae, in particular, are master chemists in this domain.[10]
-
Red Algae (Rhodophyta): These are the most significant producers of halogenated compounds, especially bromophenols.[10][21] Genera like Laurencia, Polysiphonia, and Rhodomela synthesize a vast array of simple and complex bromophenols.[11][21] The first marine bromophenols were, in fact, isolated from the red alga Rhodomela larix.[11]
-
Brown Algae (Phaeophyceae): While more known for producing phlorotannins, some brown algae also produce halogenated phenols.[11][22] Iodine is more frequently incorporated by brown algae, such as in the kelp Laminaria digitata, compared to red or green algae.[10]
-
Green Algae (Chlorophyta): Halogenated phenol production is less common in green algae, but some species have been found to contain them.[10][11]
These compounds are not confined to their producers. They enter the marine food web and can be found in various invertebrates like sponges, ascidians, and polychaete worms.[1][11][23] This bioaccumulation is responsible for the characteristic "sea-like" or "iodine-like" flavor and aroma of many wild-harvested seafoods, including shrimp and fish.[23]
Terrestrial Ecosystems: A Chlorinated Landscape
In terrestrial environments, where chloride is the most abundant halide, chlorinated phenols are more common.
-
Fungi: Soil and wood-rotting fungi, particularly basidiomycetes, are known producers of chlorinated aromatic compounds, including chlorophenols and their methylated derivatives (chloroanisoles).[8][24] These compounds can contribute to the musty or "corky" taint in water and other products.
-
Bacteria: Soil and marine bacteria, especially actinomycetes, produce a variety of halogenated phenols, often as part of complex antibiotic structures.[1][14]
-
Lichens and Higher Plants: While rarer, some lichens and higher plants have been found to synthesize halogenated phenolic compounds, including chlorinated flavonoids and depsides.[1][12]
Table 1: Representative Naturally Occurring Halogenated Phenols and Their Sources
| Class of Compound | Specific Example | Halogen | Natural Source(s) | Reference(s) |
| Simple Bromophenols | 2,4,6-Tribromophenol | Br | Red algae (Rhodomelaceae family), marine worms, shrimp | [23],[21] |
| Complex Bromophenols | (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | Br | Red alga (Polysiphonia urceolata) | [21] |
| Chlorinated Phenols | 2,4-Dichlorophenol | Cl | Fungi (Aspergillus, Penicillium) | [1],[25] |
| Complex Chlorophenols | Griseofulvin | Cl | Fungi (Penicillium griseofulvum) | [1] |
| Iodinated Phenols | Iodinated tyrosines | I | Brown algae (Laminariales order), various marine organisms | [10],[26] |
| Halogenated Flavonoids | 6-Chlorapigenin | Cl | Higher plants, lichens | [12] |
Ecological and Biological Significance
Organisms expend significant energy to produce halogenated phenols, indicating their vital functional roles.
-
Chemical Defense: The primary role for many of these compounds is defense. Their antimicrobial and antifungal properties protect organisms from pathogens.[1][27] They can also act as feeding deterrents, protecting algae from grazing by herbivores like sea urchins and fish.[28][29]
-
Allelopathy: Some halogenated phenols are released into the environment to inhibit the growth of competing organisms, a phenomenon known as allelopathy.[3]
-
Antioxidant Activity: The phenolic structure inherently provides antioxidant potential. Halogenation can modulate this activity, and many marine bromophenols have been shown to be potent radical scavengers.[11][21]
-
Endocrine Disruption and Toxicity: While serving the producer, some halogenated phenols can have unintended toxicological effects on other organisms.[4] Structurally similar to thyroid hormones, they can interfere with endocrine systems.[4][30] This dual nature highlights the fine line between a beneficial secondary metabolite and a potential environmental toxin.
A Practical Guide: Analytical Methodologies
The accurate identification and quantification of halogenated phenols in complex natural matrices require robust analytical protocols. The choice of method depends on the analyte's volatility, polarity, and concentration. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.[31]
Experimental Protocol: Extraction and GC-MS Analysis of Bromophenols from Marine Algae
This protocol provides a validated workflow for the analysis of simple bromophenols.
1. Sample Preparation and Extraction:
- Objective: To efficiently extract bromophenols from the algal matrix while minimizing co-extraction of interfering compounds.
- Procedure:
- Obtain fresh or freeze-dried algal tissue (e.g., 5-10 g).
- Homogenize the tissue with a solvent mixture, typically dichloromethane/methanol (2:1 v/v), using a high-speed blender or sonicator. The use of a polar/non-polar solvent mixture ensures the extraction of a broad range of phenolic compounds.
- Centrifuge the homogenate to pellet the solid debris.
- Collect the supernatant. Repeat the extraction on the pellet twice more and combine the supernatants.
- Perform a liquid-liquid partition by adding water to the combined extract. The bromophenols will partition into the organic (dichloromethane) layer.
- Collect the organic layer and dry it over anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. (Optional) Derivatization:
- Objective: To improve the chromatographic properties (e.g., volatility, thermal stability) and detector response for certain phenols. This step is particularly useful when using an Electron Capture Detector (ECD).[32][33]
- Procedure:
- To the concentrated extract, add a derivatizing agent such as acetic anhydride or a silylating agent (e.g., BSTFA).
- Heat the mixture gently (e.g., 60°C for 30 minutes) to complete the reaction, converting the phenolic hydroxyl group to an ester or silyl ether.
- Cool the sample before GC-MS injection.
3. GC-MS Analysis:
- Objective: To separate, identify, and quantify the target bromophenols.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Typical GC Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Splitless mode at 250°C.
- Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate.
- Typical MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool for identifying brominated compounds.
4. Quality Control and Validation:
Analyze a procedural blank to check for contamination.
Analyze a matrix spike (a sample fortified with known standards) to assess recovery and matrix effects.
Use an internal standard (a non-native, structurally similar compound added at the beginning of the procedure) to correct for variations in extraction efficiency and instrument response.
Caption: A standard analytical workflow for halogenated phenols.
Conclusion and Future Perspectives
The study of naturally occurring halogenated phenols is a vibrant and expanding field. It is now clear that these molecules are not merely environmental curiosities or pollutants but are integral components of chemical ecology, with profound influences on ecosystem dynamics.[3][29] For drug development professionals, the vast structural diversity of these compounds, honed by millions of years of evolution, represents a largely untapped reservoir of novel bioactive leads with antimicrobial, antioxidant, and anticancer properties.[11][13][21]
Future research should focus on:
-
Enzyme Mining: Discovering and characterizing new halogenases to expand the biocatalytic toolbox for green chemistry applications.[16]
-
Biosynthetic Engineering: Manipulating biosynthetic pathways in microorganisms to produce novel "unnatural" halogenated phenols with enhanced therapeutic properties.
-
Ecological Elucidation: Further clarifying the precise ecological roles and signaling functions of these compounds in their native environments.
By integrating insights from enzymology, ecology, and analytical chemistry, the scientific community can continue to unlock the secrets of nature's halogenated phenols, turning ecological defense mechanisms into potential solutions for human health.
References
- Ginting, R. T. et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science and Pollution Research, 21(5), 3489-3502.
- Cabrita, M. T. et al. (2010). Halogenated Compounds from Marine Algae. Marine Drugs, 8(8), 2301-2317.
- NOAA. (2007). Naturally-occurring Compounds which Create Unique Flavors in Wild-harvested Shrimp. NOAA Institutional Repository.
- CoLab. (2023). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. CoLab.
- Dembitsky, V. M., & Tolstikov, G. A. (2002). Natural Halogenated Complex Phenols. Chemistry for Sustainable Development, 10, 363-379.
- Pinto, M. et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
- ResearchGate. (2010). (PDF)
- ResearchGate. Microbial Degradation of Chlorinated Phenols.
- ResearchGate. (2024). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
- Walsh, C. T. (2004).
- Liu, M. et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.
- Latham, J. et al. (2017). Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.
- González, B., & Reina, R. (2011). Impact of chlorophenols on microbiota of an unpolluted acidic soil: microbial resistance and biodegradation. FEMS Microbiology Ecology, 78(3), 555-566.
- AFIRM Group. (n.d.). CHLOROPHENOLS. AFIRM Group.
- Wang, H. D. et al. (2020). Marine Algal Polyphenols as Skin Protective Agents: Current Status and Future Prospectives. Marine Drugs, 18(11), 551.
- Cherry, P. et al. (2020).
- Espinoza, K. et al. (2021).
- Imbs, T. I. et al. (2022). Antiviral Effects of Polyphenols from Marine Algae. Marine Drugs, 20(3), 205.
- Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW).
- Menon, V. et al. (2021). Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Critical Reviews in Biotechnology, 41(8), 1208-1234.
- Schax, E. et al. (2020). Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. Amino Acids, Peptides and Proteins, 44, 1-33.
- Britannica. (2025). Chlorophenol. Britannica.
- Agarwal, V. et al. (2021). Cryptic Halogenation Reactions in Natural Product Biosynthesis. Natural Product Reports, 38(10), 1836-1853.
- Schmidt, S. et al. (2018). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
- Özer, E. T. et al. (2013). Separation of Some Halogenated Phenols by GC-MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-8.
- Stringer, R., & Johnston, P. (1995). Occurrence and toxicology of natural and anthropogenic organohalogens and relevance to environmental protection. Naturally-Produced Organohalogens, 415-427.
- Weichold, V. et al. (2009). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites.
- Wikipedia. (n.d.).
- Field, J. A. (2016). Natural Production of Organohalide Compounds in the Environment.
- Kennicutt II, M. C. (1995). Chapter 12. Phenols in the Ocean.
- EPA. (n.d.).
- Al-Hawash, A. B. et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Scientific Reports, 8(1), 1-11.
- Gribble, G. W. (1992). Naturally Occurring Organohalogen Compounds--A Survey.
- Weitz, E. (2018).
- Olaniran, A. O., & Igbinosa, E. O. (2011). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 20(1), 1-11.
- EPA. (1984). Method 604: Phenols. EPA.
- Harborne, J. B. (1990). DO NATURAL PLANT PHENOLS PLAY A ROLE IN ECOLOGY?. Acta Horticulturae, (265), 21-30.
- Loganathan, B. G., & Lam, P. K. S. (2023). Perspective on halogenated organic compounds. Environmental Research, 236, 116744.
- Jardim, I. C. S. F. et al. (2007). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. Química Nova, 30(5), 1168-1174.
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies.
- ResearchGate. (n.d.). Important iodinated phenolic compounds.
- Butt, C. M. et al. (2011). Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Toxicological Sciences, 124(2), 339-347.
- Paasivirta, J. (1998). Organic Halogens in the Environment: Studies of Environmental Biodegradability and Human Exposure.
- Carroll, A. R. et al. (2022). Biodiversity-Driven Natural Products and Bioactive Metabolites.
- ResearchGate. (2018). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.
- Dias, R. et al. (2021). Phenolic Compounds in Nature.
Sources
- 1. sibran.ru [sibran.ru]
- 2. greenpeace.to [greenpeace.to]
- 3. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 4. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afirm-group.com [afirm-group.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophenol | Toxicity, Pollutant, Biodegradation | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | CoLab [colab.ws]
- 14. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. escholarship.org [escholarship.org]
- 18. mdpi.com [mdpi.com]
- 19. What’s New in Enzymatic Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Antiviral Effects of Polyphenols from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repository.library.noaa.gov [repository.library.noaa.gov]
- 24. pjoes.com [pjoes.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. DO NATURAL PLANT PHENOLS PLAY A ROLE IN ECOLOGY? | International Society for Horticultural Science [ishs.org]
- 30. Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 31. asianpubs.org [asianpubs.org]
- 32. NEMI Method Summary - 604 [nemi.gov]
- 33. epa.gov [epa.gov]
Methodological & Application
Technical Dossier: 2,4-Dibromo-6-chlorophenol as a Strategic Reagent in Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
This document serves as a comprehensive technical guide on the applications of 2,4-dibromo-6-chlorophenol in modern organic synthesis. As a polyhalogenated phenol, this reagent offers a unique constellation of reactive sites, making it a valuable precursor for a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. We will explore its synthesis, characteristic reactivity, and provide detailed protocols for its use, grounded in established chemical principles and supported by authoritative references.
Reagent Profile and Strategic Importance
This compound (CAS No. 4526-56-1) is a solid halogenated phenolic compound with the molecular formula C₆H₃Br₂ClO.[1] Its structure is notable for the presence of three distinct halogen atoms and a hydroxyl group on the aromatic ring, which dictates its reactivity and utility as a synthetic intermediate.
The strategic importance of this reagent lies in its potential for regioselective functionalization. The hydroxyl group can be readily derivatized, while the two bromine atoms and one chlorine atom offer multiple handles for cross-coupling reactions, with the potential for differential reactivity. This multi-functional nature allows for the construction of complex molecular architectures from a relatively simple starting material.
Beyond its synthetic utility, this compound has been identified as a natural product isolated from marine organisms, such as the bacterium Pseudoalteromonas luteoviolacea, and is also studied as an environmental disinfection by-product.[1] Its derivatives have demonstrated significant biological activity, including potent antibacterial effects against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4526-56-1 | [2] |
| Molecular Formula | C₆H₃Br₂ClO | [1] |
| Molecular Weight | 286.35 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [1] |
| Storage | Sealed, dry, room temperature (or 2-8°C) | [1] |
Safety and Handling
As a halogenated phenol, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is typically achieved through the controlled, regioselective halogenation of a simpler phenolic precursor. The hydroxyl group is a powerful ortho-, para-director; therefore, starting with 2-chlorophenol allows for the sequential introduction of bromine at the para-position and the remaining ortho-position.
Sources
Use of 2,4-Dibromo-6-chlorophenol in ipso-hydroxylation reactions
Application Note & Protocol
Topic: Synthesis of 2-Bromo-6-chlorobenzoquinone via Oxidative Dearomatization of 2,4-Dibromo-6-chlorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Quinone Scaffolds from Electron-Deficient Phenols
The oxidative dearomatization of phenols is a cornerstone transformation in modern organic synthesis, providing rapid access to highly functionalized cyclohexadienone and quinone frameworks. These motifs are prevalent in natural products, pharmaceuticals, and materials science.[1][2] While the oxidation of electron-rich phenols is well-established, their electron-deficient counterparts, such as halogenated phenols, present a significant challenge due to their higher oxidation potentials.
This document provides a comprehensive guide to the selective oxidation of this compound, a highly electron-deficient substrate. The protocol leverages the unique reactivity of hypervalent iodine reagents to facilitate a robust oxidative dearomatization, yielding 2-bromo-6-chloro-1,4-benzoquinone. This transformation proceeds via an effective ipso-oxidation at the C4 position, followed by the elimination of a bromide substituent. We will delve into the mechanistic rationale, provide a detailed, field-tested protocol, and offer insights into troubleshooting and data interpretation.
Mechanistic Rationale: The Role of Hypervalent Iodine
The direct oxidation of electron-poor phenols is challenging for many common oxidants. Hypervalent iodine(V) reagents, such as 2-Iodoxybenzoic acid (IBX), have emerged as exceptionally effective for this purpose.[3] Their success lies in a unique mechanism that circumvents the high energy barrier associated with direct electron transfer from the deactivated phenol.
The currently accepted mechanism involves several key steps:
-
Ligand Exchange: The phenolic oxygen displaces a ligand on the iodine(V) center, forming a phenol-iodine adduct. For IBX, this is proposed to be the rate-determining step.[3]
-
Hypervalent Twist: A geometric rearrangement at the iodine center positions the phenol for subsequent reaction.
-
Reductive Elimination: This key step involves the formation of a C-O bond at the ortho position, dearomatizing the ring and reducing the iodine from I(V) to I(III). This generates a highly reactive ortho-quinol intermediate.
-
Further Oxidation & Elimination: The intermediate is rapidly oxidized further. In the case of this compound, oxidation and subsequent elimination of the C4-bromide lead to the formation of the thermodynamically stable 1,4-benzoquinone product. The use of I(V) reagents often demonstrates high selectivity for ortho oxidation over para oxidation.[1]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents [openresearch-repository.anu.edu.au]
Application Notes and Protocols: 2,4-Dibromo-6-chlorophenol in Medicinal Chemistry
Introduction: The Strategic Importance of a Halogenated Phenol
2,4-Dibromo-6-chlorophenol is a halogenated aromatic compound that serves as a highly versatile and strategic starting material in the field of medicinal chemistry.[1] Its significance stems from its unique substitution pattern, which provides a foundation for constructing complex molecular architectures with potent biological activities. Found as a natural product in marine organisms, such as the bacterium Pseudoalteromonas luteoviolacea, and also accessible through controlled synthetic halogenation, this compound represents a valuable scaffold for drug discovery.[1]
The strategic placement of two bromine atoms and one chlorine atom on the phenolic ring profoundly influences the molecule's electronic and lipophilic properties. This tri-halogen substitution creates a distinct steric and electronic environment that can be leveraged for several purposes:
-
Modulating Pharmacokinetics: The lipophilicity imparted by the halogens can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of derivative compounds.
-
Enhancing Target Binding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly improve binding affinity and selectivity.
-
Providing Synthetic Handles: The phenolic hydroxyl group and the aromatic ring itself serve as reactive sites for a variety of chemical transformations, allowing for the systematic elaboration of the core structure.
Derivatives of this compound and related bromophenols have demonstrated a remarkable breadth of pharmacological activities, including antibacterial (notably against MRSA), anticancer, antioxidant, and potent enzyme-inhibitory properties.[1][2][3][4] This application guide provides an in-depth overview of the compound's properties, core synthetic protocols, and strategic application in the synthesis of bioactive molecules.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount when working with any reactive chemical intermediate. The key properties and safety information for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4526-56-1 | [1][5] |
| Molecular Formula | C₆H₃Br₂ClO | [1][6] |
| Molecular Weight | 286.35 g/mol | [1][5][6] |
| Appearance | Solid | [1] |
| Synonyms | 2-Chloro-4,6-dibromophenol; 4,6-Dibromo-2-chlorophenol | |
Table 2: GHS Hazard and Precautionary Information
| Hazard Class | Statement | Precautionary Measures | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [6] |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | [6] |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [6] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 | [6] |
| Storage | - | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |[5][7] |
The this compound Scaffold: A Platform for Derivatization
The utility of this compound in medicinal chemistry is centered on its capacity for controlled, site-specific modification. The molecule possesses two primary reactive zones: the nucleophilic hydroxyl group and the electron-rich aromatic ring.
-
The Phenolic Hydroxyl Group: This is the most common site for initial modification. It can be easily alkylated or acylated. These reactions are fundamental for introducing linkers, attaching side chains, or protecting the phenol during subsequent reactions on the aromatic ring. Converting the phenol to an ether or ester can also serve as a prodrug strategy to improve bioavailability.
-
The Aromatic Ring: The positions of the halogen atoms direct further electrophilic aromatic substitution, although the ring is generally deactivated. More importantly, the bromine atoms can potentially serve as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), opening a vast chemical space for introducing new carbon-carbon or carbon-heteroatom bonds.[8][9]
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Transformations and Protocols
The following protocols represent fundamental, field-proven methodologies for modifying the this compound scaffold.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
-
Expertise & Rationale: This protocol is used to convert the phenolic hydroxyl group into an ether linkage. This is a critical step for creating derivatives like the bis(benzyl) ethers found in many marine natural products, which exhibit significant antioxidant and anticancer activities.[4] Using a moderate base like potassium carbonate (K₂CO₃) is preferable to stronger bases (e.g., NaH) to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation. The reaction is typically heated to ensure a reasonable reaction rate.
-
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.). Stir the resulting suspension vigorously.
-
Alkylating Agent: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ether derivative.
-
Protocol 2: Demethylation of Aryl Methyl Ethers
-
Expertise & Rationale: In many synthetic routes, the phenolic hydroxyl is protected as a methyl ether. The final and often crucial step is to deprotect it to reveal the free phenol, which is frequently essential for biological activity, particularly for antioxidant properties or for acting as a hydrogen bond donor in an enzyme's active site.[2][4] Boron tribromide (BBr₃) is a powerful and highly effective reagent for this transformation. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. The reaction must be conducted under strictly anhydrous conditions at low temperatures to control its high reactivity.
-
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl methyl ether derivative (1.0 eq.).
-
Solvation: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 1.2-1.5 eq. per methoxy group) dropwise via syringe. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.
-
Workup: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude phenol is purified by column chromatography.
-
Application Workflow: Multi-Step Synthesis of a Bioactive Scaffold
The true power of this compound is realized when individual protocols are combined into a multi-step synthesis to build molecular complexity. The following workflow illustrates a general strategy for creating novel derivatives.
Caption: Synthesis of a complex PTP1B inhibitor scaffold.
This pathway demonstrates the coupling of two different bromophenol units via an ether linkage, followed by a final demethylation step to unmask multiple phenolic hydroxyls, which are critical for interacting with the PTP1B active site.
Conclusion
This compound is more than a simple chemical; it is a strategic building block that provides medicinal chemists with a robust platform for innovation. Its unique halogenation pattern offers a pre-packaged set of properties and synthetic handles that can accelerate the drug discovery process. [][11]By understanding and applying the core synthetic transformations detailed in this guide, researchers can efficiently generate libraries of novel compounds for biological screening, paving the way for the development of next-generation therapeutics targeting a wide range of diseases.
References
-
This compound | C6H3Br2ClO | 686231 | 4526-56-1. HPC Standards Inc. [Link]
-
Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]
-
The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. PubMed. [Link]
-
Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. MDPI. [Link]
-
Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PMC - PubMed Central. [Link]
-
Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. PubMed. [Link]
-
Phenol, 2,4-dibromo-6-chloro-. PubChem. [Link]
-
Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. NIH. [Link]
-
Drug discovery strategies: Focusing on synthetic compounds and natural products. REVIVE. [Link]
-
2,6-Dibromo-4-chlorophenol. PubChem. [Link]
-
Responsive Supramolecular Sensors Based on Pillara[12]rene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. ACS Publications. [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Drug discovery strategies: Focusing on synthetic compounds and natural products – REVIVE [revive.gardp.org]
- 12. synquestlabs.com [synquestlabs.com]
Application Notes & Protocols: 2,4-Dibromo-6-chlorophenol as a Versatile Building Block for Novel Agrochemicals
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2,4-Dibromo-6-chlorophenol as a pivotal intermediate in the synthesis of advanced agrochemicals. This document elucidates the chemical properties, synthesis protocols, and potential reaction pathways for developing next-generation herbicides and fungicides. By leveraging the unique electronic and steric properties conferred by its polysubstituted halogen pattern, this compound offers a robust scaffold for creating molecules with targeted biological activity. Detailed, field-proven protocols are provided, emphasizing experimental causality, safety, and reproducibility.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 4526-56-1) is a halogenated phenolic compound recognized for its potential as an intermediate in the synthesis of complex molecules for both the pharmaceutical and agrochemical sectors.[1] Its structure, featuring bromine atoms at the ortho- and para- positions and a chlorine atom at the other ortho- position relative to the hydroxyl group, provides a unique platform for synthetic transformations. The hydroxyl group is a potent activating group, directing electrophilic substitution, while the specific arrangement of halogens influences the molecule's reactivity, lipophilicity, and metabolic stability—key determinants of a successful agrochemical active ingredient.
This compound has also been identified as a transformation product in environmental chemistry and has been isolated from marine organisms, indicating its relevance in broader biological and chemical contexts.[1] Furthermore, the polysubstituted halogenated phenol motif is a well-established pharmacophore in various bioactive compounds, including herbicides that act by inhibiting photosynthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4526-56-1 | [1] |
| Molecular Formula | C₆H₃Br₂ClO | [1][3] |
| Molecular Weight | 286.35 g/mol | [1][3] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
| Storage | Sealed, dry, room temperature (or 2-8°C) | [1] |
Synthesis of the Building Block: this compound
The primary route for synthesizing this compound is through the controlled electrophilic halogenation of a suitable phenol precursor.[1] The most direct pathway involves the selective bromination of 2-chlorophenol.
Mechanism Insight: The synthesis is governed by the principles of Electrophilic Aromatic Substitution (EAS). The hydroxyl group of 2-chlorophenol is a strong ortho-, para-director. The existing chlorine atom at the C2 position sterically hinders one ortho site, but the para- (C4) and the other ortho- (C6) positions remain highly activated and accessible for bromination. Meticulous control of stoichiometry and reaction conditions is crucial to prevent the formation of over-brominated byproducts like 2,4,6-tribromophenol.
Caption: Synthesis of this compound via EAS.
Protocol 1: Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound from 2-chlorophenol with high purity.
Safety Precautions: This protocol involves corrosive and toxic chemicals.[4][5] All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory.[4]
Materials & Equipment:
-
2-Chlorophenol (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Liquid Bromine (2.0 - 2.1 eq)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Sodium bisulfite solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, dropping funnel, and condenser. Place the flask in an ice bath.
-
Dissolution: Charge the flask with 2-chlorophenol (e.g., 12.8 g, 0.1 mol) and dissolve it in glacial acetic acid (150 mL).
-
Bromine Addition (Causality: Rate Control): The bromination of phenols is highly exothermic. Slow, dropwise addition of bromine at a reduced temperature (0-5°C) is critical to control the reaction rate, prevent a dangerous temperature spike, and minimize the formation of undesired byproducts.
-
Load the dropping funnel with bromine (e.g., 33.6 g, 0.21 mol) dissolved in 30 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 2-chlorophenol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Causality: Safety & Purity): The reaction is quenched to neutralize unreacted bromine, which is volatile and toxic. Sodium bisulfite reduces Br₂ to the non-volatile and colorless bromide ion (Br⁻).
-
Slowly pour the reaction mixture into 500 mL of cold water.
-
Add 10% sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears.
-
-
Workup & Purification:
-
The crude product often precipitates as a solid. Collect it by vacuum filtration. If it separates as an oil, perform a liquid-liquid extraction with diethyl ether or dichloromethane (3 x 100 mL).
-
Wash the collected solid (or organic extracts) sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound as a crystalline solid.
Application in Agrochemical Synthesis: Pathway to Novel Herbicides
This compound is an ideal starting material for creating herbicides analogous to commercial products like Bromoxynil.[2][6] Bromoxynil, a nitrile herbicide, acts by inhibiting photosynthesis.[2] Its synthesis involves the bromination of 4-hydroxybenzonitrile.[2][6] We can adapt this concept to design a novel herbicide, 3-Bromo-5-chloro-4-hydroxybenzonitrile , starting from our building block.
The key synthetic challenge is the regioselective introduction of a nitrile group. A robust method involves a multi-step sequence: formylation to introduce an aldehyde group, conversion to an oxime, and subsequent dehydration to the nitrile.
Caption: Multi-step workflow for a novel nitrile herbicide.
Protocol 2: Synthesis of a 3-Bromo-5-chloro-4-hydroxybenzonitrile Analog
Objective: To demonstrate the utility of this compound as a scaffold by synthesizing a potential nitrile herbicide.
PART A: Formylation (Duff Reaction)
Mechanism Insight: The Duff reaction is an ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid). The hydroxyl group directs the electrophilic iminium ion intermediate generated from HMTA to the vacant ortho position (C6). Subsequent hydrolysis yields the aldehyde.
Procedure:
-
In a round-bottom flask, combine this compound (1 eq), hexamethylenetetramine (1.5 eq), and glycerol (as solvent).
-
Add boric acid (2 eq) to the mixture.
-
Heat the reaction mixture to 150-160°C for 2-3 hours.
-
Cool the mixture and hydrolyze the intermediate by adding a mixture of water and sulfuric acid.
-
Heat the mixture again (steam distillation is often used) to liberate the aldehyde product.
-
Extract the cooled aqueous mixture with ethyl acetate, wash the organic layer, dry, and concentrate to obtain the crude aldehyde: 3-Bromo-5-chloro-2-hydroxybenzaldehyde . Purify via column chromatography.
PART B: Oximation
Procedure:
-
Dissolve the aldehyde from Part A (1 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reflux the mixture for 1-2 hours until TLC indicates the consumption of the starting aldehyde.
-
Cool the reaction, add water to precipitate the oxime, filter, wash with water, and dry.
PART C: Dehydration to Nitrile
Mechanism Insight: The dehydration of the aldoxime to a nitrile can be achieved with various reagents (e.g., acetic anhydride, thionyl chloride, or specific catalysts). Acetic anhydride is a common and effective choice, proceeding through an acetylated intermediate which then eliminates acetic acid to form the nitrile.
Procedure:
-
Place the dry oxime from Part B (1 eq) in a flask.
-
Add acetic anhydride (3-4 eq) and gently reflux for 1 hour.
-
Pour the cooled reaction mixture onto ice water and stir vigorously to hydrolyze the excess acetic anhydride.
-
The solid nitrile product will precipitate. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize from a suitable solvent to obtain the final product, 3-Bromo-5-chloro-4-hydroxybenzonitrile .
Table 2: Summary of Synthetic Protocol Conditions
| Step | Key Reagents | Temperature | Time (approx.) | Expected Outcome |
| Synthesis 1 | 2-Chlorophenol, Bromine, Acetic Acid | 0-10°C then RT | 4-6 hours | This compound |
| Synthesis 2A | Building Block, HMTA, Glycerol | 150-160°C | 2-3 hours | Aldehyde Intermediate |
| Synthesis 2B | Aldehyde, Hydroxylamine HCl | Reflux ( ~80°C) | 1-2 hours | Oxime Intermediate |
| Synthesis 2C | Oxime, Acetic Anhydride | Reflux ( ~140°C) | 1 hour | Final Nitrile Product |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic construction of complex molecules with potential herbicidal or fungicidal properties. The protocols detailed herein provide a reliable foundation for both the synthesis of the building block itself and its subsequent elaboration into a functional active ingredient, exemplified by the pathway to a novel nitrile herbicide. Further exploration of derivatization at the hydroxyl group (e.g., ether or ester formation, as seen in bromoxynil octanoate) could lead to compounds with modulated physicochemical properties and enhanced efficacy, paving the way for the next generation of crop protection solutions.[7]
References
- Benchchem. (n.d.). This compound CAS 4526-56-1.
- Pharmaffiliates. (n.d.). This compound.
- Eureka | Patsnap. (n.d.). Production technology for synthesizing bromoxynil.
- AERU, University of Hertfordshire. (n.d.). Bromoxynil (Ref: ENT 20852).
- PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol.
- Google Patents. (n.d.). CN104926692A - Preparation process for bromoxynil octanoate.
- Fisher Scientific. (2025). Safety Data Sheet - Phenol, 2,4,6-tribromo-.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 2,6-Dibromophenol.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2,4,6-Tribromophenol.
- Google Patents. (n.d.). CN103787918A - Production technology for synthesizing bromoxynil.
- Wikipedia. (n.d.). Bromoxynil.
- Benchchem. (n.d.). 2-Bromo-4-chlorophenol | Agrochemical Intermediate.
- SynQuest Labs. (n.d.). Safety Data Sheet - 2,4-Dibromo-6-fluorophenol.
- PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-.
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. Bromoxynil - Wikipedia [en.wikipedia.org]
- 3. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 7. CN104926692A - Preparation process for bromoxynil octanoate - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Separation of 2,4-Dibromo-6-chlorophenol and Its Isomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of 2,4-Dibromo-6-chlorophenol and its potential structural isomers. The separation of these halogenated phenolic compounds is critical in various fields, including environmental monitoring, pharmaceutical impurity profiling, and the quality control of fine chemicals, due to the potential for varied biological and toxicological effects among isomers.[1][2] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing baseline resolution for the target analyte and its closely related isomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a detailed experimental protocol, and method validation considerations.
Introduction: The Scientific Imperative for Isomer Separation
This compound is a halogenated phenol that can be found as a natural product in marine organisms or as a disinfection by-product in chlorinated water.[1] Its synthesis can also lead to the formation of various structural isomers, such as 2,6-dibromo-4-chlorophenol.[1] The precise positioning of the bromine and chlorine atoms on the phenol ring significantly influences the molecule's physicochemical properties, chemical reactivity, and biological activity, including its antimicrobial efficacy.[1] Therefore, the ability to separate and quantify these isomers is not merely an analytical challenge but a necessity for accurate risk assessment and quality assurance.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such closely related compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a method developed to provide a reliable and efficient separation of this compound from its potential isomers.
Method Development: Rationale and Strategy
The development of a successful HPLC method for isomer separation hinges on exploiting the subtle differences in their physicochemical properties.[5] The strategy for this method is based on the principles of reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions between the analytes and the stationary phase.[6][7]
Analyte Properties and Chromatographic Behavior
This compound and its isomers are polar aromatic compounds.[8] Their retention in a reversed-phase system is influenced by their overall hydrophobicity. The position of the halogen atoms affects the molecule's dipole moment and its ability to interact with the polar mobile phase and the non-polar stationary phase. While all isomers share the same molecular formula (C₆H₃Br₂ClO) and molecular weight (approximately 286.35 g/mol ), their elution order will depend on these subtle differences in polarity and hydrophobicity.[9][10]
Selection of Chromatographic Conditions
The choice of the stationary phase, mobile phase, and detection parameters is critical for achieving the desired separation.
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase.[6] C18 columns are widely used for the separation of a broad range of non-polar and moderately polar compounds, making them a robust starting point for method development.[11] The hydrophobic nature of the C18 alkyl chains provides strong retention for the aromatic rings of the phenol isomers.
-
Mobile Phase: A binary mobile phase consisting of water and acetonitrile is employed.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over time, is utilized to ensure the elution of all isomers with good peak shape and within a reasonable analysis time.[12] The addition of a small amount of an acid, such as formic acid, to the mobile phase is recommended to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times and improved peak symmetry.[11][13]
-
Detection: UV detection is a suitable and widely available technique for the analysis of phenolic compounds, which exhibit strong absorbance in the UV region. Based on the chromophoric nature of the brominated and chlorinated phenol ring, a detection wavelength in the range of 280-290 nm is expected to provide good sensitivity for all isomers. For similar compounds like bromophenols, a wavelength of 286 nm has been shown to be effective.[14]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound and its isomers.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV-Vis detector |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid |
| Standards | Analytical grade standards of this compound and its isomers |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[15][16]
-
Standard Preparation: Accurately weigh and dissolve the analytical standards of this compound and its isomers in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired calibration range.
-
Sample Preparation: Depending on the sample matrix, appropriate extraction and clean-up procedures may be necessary.[17][18] For liquid samples, a simple dilution with the sample diluent may be sufficient. For solid samples, a solvent extraction followed by filtration is recommended.
-
Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[19]
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound isomers.
Method Validation Considerations
To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to the guidelines from the International Council for Harmonisation (ICH).[4][20][21] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the separation of this compound and its isomers. The use of a C18 column with a water/acetonitrile gradient and UV detection offers excellent resolution and sensitivity. By following the outlined protocol and adhering to good laboratory practices, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the analysis of these important halogenated phenols. The principles and strategies discussed herein can also serve as a valuable starting point for the development of methods for other related compounds.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-.
- PubMed. (n.d.). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ChemNet. (n.d.). This compound.
- Benchchem. (n.d.). This compound CAS 4526-56-1.
- Journal of Chromatographic Science | Oxford Academic. (n.d.). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Mastelf. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- LinkedIn. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Benchchem. (n.d.). A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.
- Wikipedia. (n.d.). Dibromophenol.
- ResearchGate. (n.d.). Chromatographic Determination of Chlorophenols.
- Linklab. (n.d.). HPLC Column Selection Guide.
- ResearchGate. (n.d.). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
- Wikipedia. (n.d.). 2,4-Dibromophenol.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Benchchem. (n.d.). spectroscopic comparison of 2,6-Dibromophenol isomers.
- PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Organomation. (n.d.). HPLC Sample Preparation.
- Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Cole-Parmer. (n.d.). HPLC Columns.
- Benchchem. (n.d.). optimizing mobile phase composition for HPLC separation of xylenol isomers.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- Benchchem. (n.d.). An In-depth Technical Guide to 2,3-Dibromophenol (CAS: 57383-80-9).
- Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
- PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Organic Syntheses Procedure. (n.d.). 2,6-dibromoquinone-4-chloroimide.
- Simson Pharma Limited. (n.d.). This compound.
- S4Science. (n.d.). Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method.
- Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol synthesis.
- ResearchGate. (n.d.). UV Spectrophotometric Determination of Phenol and Chlorophenols Mixtures in Water using Partial Least-Squares and Kalman Filtering.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
- Newcrom. (n.d.). Separation of 3-Bromo-2,4,6-trichlorophenol on Newcrom R1 HPLC column.
- Semantic Scholar. (2009, September 4). HPLC-UV Analysis of Phenol and Chlorophenols in Water After Precolumn Derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole.
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. jordilabs.com [jordilabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. mastelf.com [mastelf.com]
- 13. waters.com [waters.com]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. agilent.com [agilent.com]
- 16. organomation.com [organomation.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. fishersci.pt [fishersci.pt]
- 19. greyhoundchrom.com [greyhoundchrom.com]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. academic.oup.com [academic.oup.com]
Derivatization of 2,4-Dibromo-6-chlorophenol for GC analysis
Anwendungs- und Protokollleitfaden Thema: Derivatisierung von 2,4-Dibrom-6-chlorphenol für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 02. Januar 2026
Zusammenfassung
Die quantitative Analyse von halogenierten Phenolen wie 2,4-Dibrom-6-chlorphenol stellt aufgrund ihrer Polarität und geringen Flüchtigkeit eine Herausforderung für die Gaschromatographie (GC) dar. Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2,4-Dibrom-6-chlorphenol, um seine analytischen Eigenschaften für die GC-Analyse, insbesondere in Verbindung mit Massenspektrometrie (MS) oder Elektroneneinfangdetektion (ECD), zu verbessern. Es werden zwei robuste und in der Praxis bewährte Protokolle vorgestellt: Silylierung und Acetylierung. Die wissenschaftliche Begründung für jeden Schritt wird erläutert, um Forschern die Anpassung und Fehlerbehebung der Methoden für ihre spezifischen Anwendungen zu ermöglichen.
Einleitung: Die Notwendigkeit der Derivatisierung
2,4-Dibrom-6-chlorphenol ist eine halogenierte aromatische Verbindung, deren Überwachung in Umwelt- und biologischen Matrizes von entscheidender Bedeutung ist. Die direkte Analyse von Phenolen mittels GC ist oft problematisch. Die polare Hydroxylgruppe (-OH) neigt zu Wasserstoffbrückenbindungen, was zu einer schlechten Peakform (Tailing), verminderter Empfindlichkeit und potenziellen Wechselwirkungen mit der GC-Säule führen kann.[1]
Die Derivatisierung umgeht diese Probleme, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Gruppe ersetzt wird.[2][3] Dieser chemische Modifizierungsprozess wandelt die polare funktionelle Gruppe in ein weniger polares, flüchtigeres und thermisch stabileres Derivat um.[1][2][3][4] Die resultierenden Vorteile sind:
-
Erhöhte Flüchtigkeit: Die Derivate haben einen höheren Dampfdruck und eluieren bei niedrigeren Temperaturen, was zu schärferen Peaks führt.[2]
-
Verbesserte thermische Stabilität: Die Derivatisierung schützt die thermolabile Hydroxylgruppe und verhindert den Abbau im heißen GC-Injektor und in der Säule.[3]
-
Reduzierte Polarität: Dies minimiert die Wechselwirkungen mit aktiven Stellen in der GC-Säule und verbessert die Peak-Symmetrie.[4]
-
Erhöhte Empfindlichkeit: Insbesondere bei Verwendung eines Elektroneneinfangdetektors (ECD) kann die Einführung von Halogenen (z. B. durch Acylierung mit halogenierten Reagenzien) die Nachweisgrenze drastisch senken.[5][6]
Auswahl der Derivatisierungsmethode
Die Wahl der geeigneten Derivatisierungstechnik hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und den verfügbaren Reagenzien ab. Für 2,4-Dibrom-6-chlorphenol sind Silylierung und Acetylierung die am weitesten verbreiteten und effektivsten Methoden.
Silylierung: Vielseitig und Effizient
Bei der Silylierung wird der aktive Wasserstoff der phenolischen Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][2] Dies ist eine robuste und weit verbreitete Technik für eine Vielzahl von Verbindungen.[2][7] N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein gängiges Silylierungsmittel, das oft in Verbindung mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet wird, um die Reaktionsgeschwindigkeit zu erhöhen.[1][2]
Vorteile:
-
Hohe Reaktionseffizienz für eine Vielzahl von Phenolstrukturen.[8]
-
Die Reagenzien sind leicht verfügbar und relativ einfach zu handhaben.[8]
-
Erzeugt Derivate mit ausgezeichneten chromatographischen Eigenschaften.[8]
Nachteile:
-
Die Silyl-Ether-Derivate sind feuchtigkeitsempfindlich und können hydrolysieren. Die Probenvorbereitung muss unter wasserfreien Bedingungen erfolgen.[3]
Acetylierung: Stabil und Kostengünstig
Bei der Acetylierung wird die Hydroxylgruppe mit einem Acetylierungsmittel, typischerweise Essigsäureanhydrid, zu einem stabilen Esterderivat umgesetzt.[1][8] Diese Methode maskiert ebenfalls die polare Hydroxylgruppe und führt zu einer verbesserten chromatographischen Leistung.[1]
Vorteile:
-
Bildet hochstabile Derivate, die weniger anfällig für Hydrolyse sind als Silyl-Ether.[8]
-
Die Reaktion kann oft direkt in wässrigen Proben unter basischen Bedingungen durchgeführt werden.[8]
-
Essigsäureanhydrid ist ein kostengünstiges Reagenz.[8]
Nachteile:
-
Die Reaktion kann je nach Reaktivität des Phenols langsam sein und erfordert möglicherweise eine Erhitzung.
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).
Protokoll 1: Silylierung mit BSTFA und TMCS
Dieses Protokoll beschreibt die Derivatisierung von 2,4-Dibrom-6-chlorphenol in einem getrockneten Extrakt.
Materialien:
-
Probe, die 2,4-Dibrom-6-chlorphenol enthält (getrockneter Extrakt)
-
N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA)
-
Trimethylchlorsilan (TMCS)
-
Lösungsmittel (z. B. Acetonitril, Pyridin)
-
Reaktionsgefäße (2 ml) mit PTFE-ausgekleideten Kappen
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Stickstoff-Einblasstation
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des Probenextrakts in ein Reaktionsgefäß. Falls die Probe in Lösung ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockne.[1]
-
Reagenzzugabe: Geben Sie 100 µL eines geeigneten aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) hinzu, um den getrockneten Rückstand aufzulösen.
-
Derivatisierung: Fügen Sie 100 µL BSTFA und 10 µL TMCS (typisches Verhältnis 99:1) hinzu.[7]
-
Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es 1 Minute lang. Erhitzen Sie das Gefäß 30-45 Minuten lang bei 60-80°C in einem Heizblock oder Wasserbad.[1]
-
Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.[1]
-
Analyse: Die derivatisierte Probe ist nun bereit für die direkte Injektion in das GC-MS-System.
Sources
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dibromo-6-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Polyhalogenated Phenols in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, is particularly widespread.[2][3] This application note provides a detailed experimental protocol and scientific rationale for the Suzuki-Miyaura coupling of a challenging substrate: 2,4-Dibromo-6-chlorophenol. This polyhalogenated phenol presents an interesting case for chemoselectivity, given the differential reactivity of the C-Br and C-Cl bonds. Understanding and controlling this selectivity is paramount for the targeted synthesis of complex molecular architectures.
This document is designed to serve as a comprehensive guide for researchers, offering not just a step-by-step protocol but also a deep dive into the underlying principles that govern the reaction's success. By understanding the "why" behind each step, scientists can troubleshoot effectively and adapt the protocol to their specific needs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broken down into three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in our case, this compound), inserting into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1][2]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[2][6]
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active palladium(0) catalyst.[4][5]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Key Reaction Parameters and Rationale
The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters. The inherent differences in the bond dissociation energies of C-Br and C-Cl bonds (C-I > C-OTf > C-Br >> C-Cl) allow for selective coupling at the more reactive bromide positions.[2]
| Parameter | Recommended Choice | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice. Alternatively, in-situ generation from a Pd(II) source like palladium(II) acetate with a suitable ligand offers flexibility.[6][7] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos) | For less reactive halides like aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[3][7][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation. The choice can influence reaction rate and side reactions. Milder bases can help prevent side reactions like protodeboronation.[7][9] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitates the reaction.[2][4] The choice of solvent can also affect catalyst stability and reagent solubility. |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the reaction to completion, especially when dealing with less reactive aryl halides.[4] |
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and degassed water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solution should be sparged with the inert gas for a further 10-15 minutes to ensure all oxygen is removed.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; presence of oxygen; insufficient heating. | Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere.[8][9] Optimize the reaction temperature. |
| Protodeboronation | The boronic acid is decomposing. | Use a milder base (e.g., K₃PO₄ or KF) or anhydrous conditions.[9] Protecting the boronic acid as a boronate ester can also increase stability.[10] |
| Dehalogenation | The aryl halide is being reduced. | This is more common with more reactive halides (iodides and bromides). Consider using a different ligand or a milder base.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient catalyst turnover. | Rigorously degas all solvents and ensure a truly inert atmosphere.[10] Using a Pd(0) source directly can sometimes mitigate this.[8] |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a versatile route to selectively functionalized biaryl compounds. By carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and base, researchers can achieve high yields and predictable selectivity. This protocol, grounded in a solid mechanistic understanding, provides a robust starting point for the synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters - ACS Publications. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Halogenated Phenols
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of halogenated phenols. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to effectively troubleshoot and resolve these common chromatographic challenges.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front, is a common frustration that can compromise the accuracy and resolution of your analysis.[1][2] In an ideal HPLC separation, peaks should be symmetrical, or Gaussian, in shape.[3] When analyzing halogenated phenols, peak tailing is often a symptom of secondary interactions between your analytes and the stationary phase.[1][4][5] This guide will walk you through a systematic approach to identify and rectify the source of the problem.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My halogenated phenol peaks are tailing on a standard C18 column. What's the most likely cause?
A1: The primary suspect is often unwanted interactions with residual silanol groups on the silica-based stationary phase.
Even with end-capping, a process designed to block these active sites, some silanol groups (Si-OH) remain exposed on the silica surface.[5] Phenolic compounds, being weakly acidic, can interact with these silanols through hydrogen bonding. This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 chains, leads to a portion of the analyte molecules being retained longer, causing the characteristic peak tailing.[1][4][5]
Troubleshooting Workflow: Addressing Silanol Interactions
Q2: I've tried adjusting the mobile phase pH, but I'm still seeing tailing. Could there be another issue?
A2: Yes, metal contamination within your HPLC system or column can be a significant contributor to peak tailing, especially for compounds that can act as chelating agents.
Halogenated phenols, particularly those with adjacent hydroxyl groups (catechol-like structures), can chelate with metal ions.[6] These metal ions can be present as impurities in the silica packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing.[7][8] This chelation creates another retention mechanism, leading to asymmetrical peaks.[9]
Troubleshooting Protocol: Diagnosing and Mitigating Metal Chelation
-
System Passivation: Flush the entire HPLC system with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM.[7][8] This will help remove accessible metal ions from the system components.
-
Mobile Phase Additive: Incorporate a small concentration of a weaker chelating agent, such as medronic acid or citric acid, into your mobile phase.[8] These additives will compete with your analyte for binding to any remaining metal sites.
-
Inert Hardware: If metal chelation is a persistent issue, consider using PEEK (polyether ether ketone) tubing and column hardware, or systems with biocompatible flow paths, which are designed to minimize metal ion leaching.[8]
| Strategy | Mechanism of Action | Typical Concentration |
| EDTA Flush | Strong chelation removes existing metal ion contamination from the system.[7][8] | 1-5 mM in mobile phase |
| Mobile Phase Additive (e.g., Citric Acid) | Competes with the analyte for metal binding sites, masking their effect.[8] | 10-25 mM |
| Inert Hardware (PEEK) | Provides a metal-free flow path, preventing leaching of metal ions.[8] | N/A |
Q3: My peaks are tailing even at low concentrations. Is it possible to overload the column with halogenated phenols?
A3: While less common than with basic compounds, secondary mass overload can occur, especially on older or lower-quality silica columns.
This happens when the number of high-energy active sites (like silanols or metal contaminants) is small. At low analyte concentrations, these sites can become saturated, leading to peak tailing. As the concentration increases, these sites become overwhelmed, and the peak shape may actually improve, though you may then see fronting due to overloading the primary retention mechanism.
Experimental Verification:
To test for secondary mass overload, perform a series of injections with decreasing concentrations of your analyte. If the peak tailing worsens as the concentration decreases, this is a strong indication of this phenomenon.
Q4: Are there alternative stationary phases that are better suited for analyzing halogenated phenols?
A4: Absolutely. If you continue to face challenges with traditional C18 columns, consider stationary phases designed to minimize silanol interactions or offer alternative selectivities.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group helps to shield the analytes from the silica surface, reducing interactions with residual silanols.
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These stationary phases can provide alternative selectivity through π-π interactions with the aromatic ring of the halogenated phenols.[10][11] This can be particularly useful for separating isomers.
-
Polymer-Based Columns: Columns packed with polymeric materials instead of silica are inherently free of silanol groups and can be a robust option, though they may offer different selectivity and have different solvent compatibility.[12]
Summary of Key Troubleshooting Steps
-
Optimize Mobile Phase pH: Ensure the mobile phase is buffered and at a pH that suppresses the ionization of both the silanol groups and your phenolic analytes. A pH between 2.5 and 3.5 is a good starting point.[1][13]
-
Consider Mobile Phase Additives: For persistent tailing due to silanol interactions, a small amount of a competitive base like triethylamine can be effective.[1]
-
Address Potential Metal Contamination: Flush your system with a chelating agent and consider using one as a mobile phase additive if metal chelation is suspected.
-
Evaluate Analyte Concentration: Perform a concentration study to rule out secondary mass overload.
-
Choose the Right Column: If problems persist, select a column with a more inert stationary phase or one that offers alternative selectivity.
By systematically addressing these potential causes, you can significantly improve the peak shape and overall quality of your HPLC analysis of halogenated phenols.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- NIH. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
- PubMed. (n.d.). Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols.
- ResearchGate. (2025, August 5). Possible role for stationary phase metal interactions in the chromatography of hydroxyamines on silica.
- Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. silcotek.com [silcotek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uhplcs.com [uhplcs.com]
Frequently Asked Questions (FAQs): The Fundamentals of Injection Parameter Optimization
An exceptional new resource for our scientific community, this Technical Support Center is dedicated to mastering the gas chromatography-mass spectrometry (GC-MS) analysis of 2,4-Dibromo-6-chlorophenol. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. Instead, it offers a deep dive into the causal relationships between injection parameters and chromatographic results, empowering you to troubleshoot effectively and optimize your methods with confidence.
This compound, like many halogenated phenols, presents a unique set of analytical challenges. Its polar hydroxyl group can lead to unwanted interactions with active sites in the GC system, causing peak tailing, while its relatively high molecular weight and potential for thermal degradation demand a careful balance of injection parameters.[1][2][3] This guide provides a structured approach to navigate these challenges, ensuring robust and reproducible results.
This section addresses foundational questions regarding the setup for analyzing this compound.
Q1: What is the most critical factor when setting the GC inlet temperature for this compound?
A1: The primary goal is to ensure rapid, complete, and reproducible vaporization of the analyte without causing thermal degradation.[3][4] this compound has a boiling point of 251.8°C.[5] A common starting point for the injector temperature is 250°C.[6] However, for thermally sensitive compounds, it's crucial to evaluate for degradation. If you observe smaller, earlier-eluting peaks that correspond to fragmentation of the parent molecule, your inlet temperature may be too high.[3][7]
Q2: Should I use a split or splitless injection for analyzing this compound?
A2: The choice depends entirely on the concentration of your analyte.
-
Splitless Injection: This is the preferred mode for trace analysis, where analyte concentrations are low (e.g., environmental samples, impurity analysis).[8][9][10] In this mode, the split vent is closed during the injection, allowing for the transfer of nearly the entire sample volume onto the column, thereby maximizing sensitivity.[8][11][12]
-
Split Injection: Use this mode when analyzing high-concentration samples. A high split ratio (e.g., 50:1 or 100:1) vents a large portion of the sample, preventing column overload and ensuring sharp, symmetrical peaks.[11][13]
Q3: What type of GC inlet liner is best for active compounds like phenols?
A3: The liner is a critical component for preventing analyte degradation and adsorption. For a polar, active compound like this compound, a highly inert, deactivated liner is essential.[4][14] A single taper liner with a small plug of deactivated glass wool is an excellent choice for splitless injections.[14][15] The taper helps to focus the sample into the column, while the glass wool enhances vaporization and traps non-volatile residues, protecting the column.[4][14][16] Avoid using liners with borosilicate wool, as it can have more active sites.[14]
Q4: How does my choice of solvent affect the injection?
A4: The solvent choice impacts the "solvent effect," which is crucial for good peak shape in splitless injections. The initial oven temperature should be set about 20-30°C below the boiling point of your solvent. This allows the solvent to condense at the head of the column, forming a temporary trap that focuses the analytes into a tight band. Polar solvents like methanol can be problematic with nonpolar columns, potentially affecting how well the analytes are focused.[17] Also, be aware that some solvents create a much larger vapor cloud upon injection; for instance, water expands significantly more than solvents like hexane, which can lead to backflash if the liner volume is insufficient.[17]
Troubleshooting Guide: From Theory to Practical Solutions
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Q: My peak for this compound is tailing significantly. What are the likely causes and how do I fix it?
A: Peak tailing is the most common problem for phenolic compounds and is almost always caused by unwanted secondary interactions between the analyte and active sites in the system.[13]
-
Cause 1: Active Inlet Liner: The liner is the first point of contact and a primary source of activity. Over time, even deactivated liners become active as the surface is contaminated by sample matrix.
-
Cause 2: Contaminated Column Head: Active sites can also develop at the front of the GC column where non-volatile matrix components accumulate.
-
Solution: Trim the first 10-20 cm from the front of the column. This removes the contaminated section and exposes a fresh, inert surface.[19]
-
-
Cause 3: Improper Column Installation: If the column is installed too low in the inlet, the sample may come into contact with the metal bottom of the injector, which is a highly active surface.[15]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[17]
-
Issue 2: Poor Reproducibility or No Peak Detected
Q: I am seeing inconsistent peak areas, or sometimes the analyte peak disappears entirely. What should I investigate?
A: This often points to issues with sample introduction, analyte degradation, or leaks in the system.
-
Cause 1: Inlet Temperature Too High (Thermal Degradation): While a high temperature is needed for vaporization, excessive heat can decompose brominated phenols.[6][7]
-
Solution: Systematically lower the inlet temperature in 10-20°C increments (e.g., from 250°C to 230°C) and observe the analyte response. You may find a "sweet spot" that provides good vaporization without significant degradation.[18]
-
-
Cause 2: Inlet Temperature Too Low (Incomplete Vaporization): If the temperature is too low, the analyte will not vaporize completely or quickly, leading to poor and non-reproducible transfer to the column. This is especially problematic for higher molecular weight compounds.
-
Cause 3: System Leaks: A leak in the injector (e.g., a worn septum) can cause a loss of sample and poor reproducibility.[18][20]
-
Solution: Check for leaks using an electronic leak detector, paying close attention to the septum nut and column fittings. Replace the septum if it is old or has been punctured many times.[18]
-
Experimental Protocols & Data
Protocol 1: Systematic Inlet Maintenance for Analysis of Active Compounds
This protocol ensures a consistently inert sample path, which is crucial for achieving reproducible results for this compound.
-
System Cooldown: Cool down the GC inlet and oven to a safe temperature (below 40°C). Turn off detector gases if applicable.
-
Vent the MS (if applicable): Follow the manufacturer's procedure to vent the mass spectrometer.
-
Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out. Cap the end of the column to prevent contamination.
-
Disassemble the Inlet: Unscrew the retaining nut at the top of the inlet and remove the septum and liner.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue. If necessary, clean it with appropriate solvents (e.g., methanol, dichloromethane) and a lint-free swab.
-
Install New Consumables:
-
Reinstall the Column:
-
Trim 10-20 cm from the front of the column using a ceramic scoring wafer for a clean, 90-degree cut.[19]
-
Wipe the outside of the column end with a solvent-dampened lint-free cloth.
-
Slide a new ferrule and column nut onto the column.
-
Insert the column into the inlet to the instrument-specific depth. Overtightening the nut can break the column or ferrule.
-
-
System Restoration: Re-establish vacuum in the MS, turn on carrier gas flow, and leak-check all fittings.
-
Conditioning: Heat the inlet to the desired temperature and allow the system to equilibrate. Inject a solvent blank to ensure the system is clean before analyzing samples.
Data Presentation: Recommended Starting GC-MS Parameters
The following table provides a validated starting point for method development. Optimization will be required based on your specific instrument, column, and sample matrix.
| Parameter | Recommended Value | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[8][9] |
| Inlet Temperature | 250 °C | Balances efficient vaporization (B.P. is 251.8°C) with minimizing thermal degradation.[5][6] |
| Injection Volume | 1 µL | A standard volume that prevents liner overload with most common solvents.[21] |
| Liner Type | Deactivated Single Taper w/ Glass Wool | Inert surface prevents adsorption; taper focuses sample to the column; wool aids vaporization and traps matrix.[14][15] |
| Splitless Hold Time | 0.75 - 1.0 min | Allows sufficient time for the majority of the analyte to be transferred to the column at typical column flow rates.[11] |
| Septum Purge Flow | 3 mL/min | Prevents septum bleed components from entering the column.[12] |
| Carrier Gas | Helium | Inert gas standard for GC-MS applications. |
| Initial Oven Temp. | 40 - 60 °C | Should be ~20°C below the boiling point of the solvent to achieve good analyte focusing. |
Visualized Workflows
Workflow for Initial Parameter Selection
This diagram outlines the logical steps for selecting the initial injection parameters for your analysis.
Caption: Logical flow for choosing initial GC injection parameters.
Troubleshooting Decision Tree for Low/No Analyte Response
This diagram provides a step-by-step troubleshooting path when encountering a low or absent analyte signal.
Caption: A decision tree for diagnosing low analyte signal issues.
References
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]
-
Metrolab. (n.d.). GC Inlet Liners - Which one should I choose? part 2. Retrieved from [Link]
-
Phenomenex. (2024). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Waclaski, L. (2016). Selecting a GC Inlet Liner. American Laboratory. Retrieved from [Link]
-
Restek. (2020). Split vs Splitless Injection. Restek Resource Hub. Retrieved from [Link]
-
Agilent Technologies. (2022). Selecting a GC Liner to Decrease Column Trim Frequency. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Split, Splitless, and Beyond—Getting the Most From Your Inlet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
-
Altarawneh, M., et al. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
-
Liu, X., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 196-204. Retrieved from [Link]
-
Scribd. (n.d.). GC - MS Troubleshooting Sheets. Retrieved from [Link]
-
LabRulez. (n.d.). Determination of Chlorophenols in Water According to U.S. EPA Method 528. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Retrieved from [Link]
-
Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Khan, A., & Inam-ul-Haque. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2). Retrieved from [Link]
-
Phenomenex. (2024). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]
-
Ortiz-Arzate, Z., et al. (2013). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Journal of the Mexican Chemical Society, 57(3). Retrieved from [Link]
-
Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). The Thermal Degradation Process of Tetrabromobisphenol A. Retrieved from [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. This compound | 4526-56-1 [chemnet.com]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 9. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Split vs Splitless Injection [discover.restek.com]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. metrolab.blog [metrolab.blog]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 20. stepbio.it [stepbio.it]
- 21. Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method [scielo.org.mx]
Common side products in the synthesis of 2,4-Dibromo-6-chlorophenol
Technical Support Center: Synthesis of 2,4-Dibromo-6-chlorophenol
A Guide for Researchers and Drug Development Professionals
Section 1: The Core Challenge: Selectivity in Electrophilic Aromatic Substitution
The synthesis of this compound typically involves the controlled, multi-step halogenation of a phenol derivative. The most common precursor is 2-chlorophenol, which undergoes sequential bromination.[1] The core challenge lies in managing the powerful activating nature of the hydroxyl (-OH) group, which makes the aromatic ring highly susceptible to electrophilic attack and can easily lead to a mixture of products.[2][3]
The -OH group is a strongly activating ortho-, para-director, significantly increasing electron density at positions 4 and 6. The chlorine atom at position 2 is deactivating overall but also directs incoming electrophiles to the ortho and para positions (relative to itself, which are positions 4 and 6). The combined effect overwhelmingly favors substitution at the C4 and C6 positions.
This leads to a primary reaction pathway and several competing side reactions that must be controlled.
Reaction and Side Product Formation Pathway
The diagram below illustrates the intended synthetic route starting from 2-chlorophenol and the points at which common side products diverge.
Caption: Reaction pathway for the bromination of 2-chlorophenol.
Section 2: FAQs: Diagnosing Common Side Products
This section addresses the most frequent issues encountered during synthesis, linking them to their chemical origins.
Q1: My analysis shows significant amounts of unreacted 2-chlorophenol and monobrominated species. How do I drive the reaction to completion?
A: This is a classic sign of insufficient electrophilic pressure or suboptimal reaction kinetics.
-
Causality: The reaction is likely limited by stoichiometry or temperature. Each successive bromination step is generally slower than the last due to the increasing deactivating effect of the bromine atoms.
-
Solution:
-
Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent (e.g., Br₂) are used. A slight excess (e.g., 2.1-2.2 eq.) may be necessary, but must be added cautiously to avoid over-bromination.
-
Reaction Time & Temperature: Increase the reaction time. If the reaction is being run at low temperatures (e.g., 0-5 °C) to control selectivity, consider allowing it to slowly warm to room temperature and hold for several hours after the addition of bromine is complete. Monitor progress by TLC or GC.
-
Q2: I've isolated a white, crystalline precipitate that has very low solubility in my workup solvent. What is it?
A: You are likely observing the formation of 2,4,6-tribromophenol.[4][5]
-
Causality: The phenol ring is so strongly activated that even trace amounts of unreacted phenol starting material, or aggressive reaction conditions, can lead to rapid and exhaustive bromination.[3] This is especially prevalent when using polar, protic solvents like water or acetic acid, which polarize the Br-Br bond and accelerate the reaction.[6]
-
Solution:
-
Solvent Choice: Switch to a non-polar solvent such as carbon tetrachloride or chloroform.[2][7] These solvents do not activate the bromine molecule to the same extent, providing a more controlled reaction.
-
Temperature Control: Maintain a low temperature (0-10 °C) during the addition of bromine.
-
Purification: 2,4,6-tribromophenol can often be removed from the desired product by recrystallization, as its high symmetry and molecular weight give it different solubility properties.
-
Q3: My GC-MS analysis shows two distinct dibrominated isomers. Why am I not getting a single product?
A: While the combination of -OH and -Cl directors strongly favors the 4,6-dibromo-2-chlorophenol product, the formation of other isomers like this compound (if rearrangement occurs) or other positional isomers is possible, though typically minor. More commonly, you may be seeing a mixture of monobrominated isomers (4-bromo- and 6-bromo-2-chlorophenol) if the reaction is incomplete.[8][9]
-
Causality: Kinetic vs. thermodynamic control can play a role. The sterically less hindered C4 position is often brominated fastest (kinetic product), but under certain conditions (e.g., presence of a Lewis acid catalyst), the thermodynamic product distribution may change.[8]
-
Solution:
-
Avoid Strong Catalysts: Unless specifically required for a different transformation, avoid using strong Lewis acids (e.g., AlCl₃, FeBr₃) which can promote isomerization or unwanted side reactions.
-
Controlled Addition: Add the brominating agent slowly and with efficient stirring to maintain a low localized concentration, which favors the most kinetically accessible pathway.
-
Section 3: Troubleshooting Guide: From Symptom to Solution
Use this table to quickly diagnose and resolve experimental issues.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| Low overall yield; complex mixture of products by TLC/GC. | Reaction conditions are too harsh, leading to degradation or polymerization. | • Lower the reaction temperature.• Use a less polar solvent.• Ensure the starting material is pure. |
| Final product has a persistent yellow or brown color. | Formation of colored byproducts due to oxidation or residual bromine. | • During workup, wash the organic layer with a sodium bisulfite or thiosulfate solution to quench excess bromine.• Perform a final purification step like column chromatography or recrystallization with activated carbon. |
| Reaction stalls; starting material remains after extended time. | Insufficient brominating agent or deactivation of the electrophile. | • Confirm the stoichiometry and concentration of your brominating agent.• Ensure the reaction is protected from moisture if using water-sensitive reagents. |
| Mass spec shows peaks corresponding to M+Br instead of M+H. | This is not a side product, but a common artifact in mass spectrometry of brominated compounds due to the isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br). | • Analyze the isotopic cluster. A compound with two bromine atoms will show a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks. |
Section 4: Experimental Protocols
Protocol 4.1: Controlled Synthesis of 4,6-Dibromo-2-chlorophenol
This protocol is designed to maximize selectivity and minimize side product formation.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorophenol (1.0 eq.) in glacial acetic acid (10 mL per gram of phenol).[10] Cool the flask to 5-10 °C in an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq.) in an equal volume of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Maturation: After the addition is complete, allow the mixture to stir at 10 °C for another hour, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC/GC analysis indicates consumption of the monobrominated intermediate.
-
Workup: Pour the reaction mixture into a beaker containing cold water (5-10 times the reaction volume). A solid product should precipitate.
-
Quenching: If the solution is colored, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the desired product is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is often effective.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Crystallization: Slowly add water to the hot filtrate until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Section 5: Troubleshooting Workflow
This decision tree provides a logical workflow for identifying and resolving issues based on initial analytical results.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
Barahona, F., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17351-17359. [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). [Link]
-
Ellesmere OCR A level Chemistry. (n.d.). 6.1.1 (i,j) Electrophilic Substitution of Phenols. [Link]
-
von Gunten, U., & Hoigné, J. (1992). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination. PubMed, 26(11), 2999-3004. [Link]
- Mildenberger, H., et al. (1980). Process for producing 2-halo-4-bromophenols. U.S.
-
PrepChem. (2017). Preparation of 2,4,6-tribromophenol. [Link]
- Mildenberger, H., et al. (1980). Process for producing 4-bromo-2-chlorophenols. U.S.
-
Altarawneh, M., & Dlugogorski, B. Z. (2014). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms for formation of mixed halogenated dioxins and furans (PXDD/Fs). Murdoch University Research Portal. [Link]
-
Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month. University of Bristol. [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]
- Krivenko, A. P., et al. (1998). Method of preparing 2,4,6-tribromophenol.
-
Filo. (n.d.). Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water. [Link]
-
Quora. (2019). What is the conversion of phenol to 2,4,6 tribromophenol?. [Link]
- Britton, E. C., & Van der Weele, J. C. (1969). Stabilized 2,4-dibromophenol and its production. U.S.
-
OECD. (2004). SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL. [Link]
-
PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-. National Center for Biotechnology Information. [Link]
-
Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24. [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]
- 5. prepchem.com [prepchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 8. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Purification of crude 2,4-Dibromo-6-chlorophenol by recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 2,4-Dibromo-6-chlorophenol via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of this compound.
Q1: What is the principle behind using recrystallization for purifying this compound?
A1: Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature. To purify this compound, an impure sample is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration.[1][2] As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution. The soluble impurities, being present in a lower concentration, remain dissolved in the cold solvent (the "mother liquor").[3] The pure crystals are then collected by filtration.
Q2: How do I select an appropriate solvent for recrystallizing this compound?
A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For this compound, a halogenated phenol, suitable solvents are typically moderately polar organic solvents.[5] Ethanol is a commonly cited solvent for similar compounds.[6][7] A good starting point is to perform small-scale solubility tests with solvents like ethanol, methanol, hexane, or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).[8] The compound should not be too soluble at room temperature, otherwise, the recovery of the purified product will be low.[4][9]
Q3: What are the key physical properties of this compound I should be aware of?
A3: Knowing the physical properties is crucial for a successful recrystallization. Key data for this compound (CAS 4526-56-1) and a common isomer impurity are summarized below.
| Property | This compound | 2,6-Dibromo-4-chlorophenol (Isomer Impurity) |
| Molecular Formula | C₆H₃Br₂ClO[10][11] | C₆H₃Br₂ClO[6][7] |
| Molecular Weight | 286.35 g/mol [11] | 286.35 g/mol |
| Appearance | White to light-yellow crystalline powder[5] | Solid |
| Melting Point | ~92°C (from ethanol)[7][12] | 92°C (from ethanol)[6][7] |
| Boiling Point | ~251.8°C at 760 mmHg[10] | 245°C at 760 mmHg[6] |
| Solubility | Moderately soluble in organic solvents like ethanol, acetone, dichloromethane; poorly soluble in water.[5] | Soluble in chloroform (slightly).[7][12] |
Q4: What safety precautions must I take when handling this compound?
A4: this compound is a halogenated phenol and must be handled with care. Phenols are toxic, corrosive, and can be rapidly absorbed through the skin, sometimes with an initial anesthetic effect that masks the exposure.[13][14][15]
-
Engineering Controls: Always handle the compound inside a certified chemical fume hood.[14][16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and ANSI-compliant safety goggles or a face shield.[13][14][16]
-
Handling: Avoid creating dust. If heating, do so gently to prevent splashing. Ensure an eyewash station and safety shower are accessible.[16]
-
Waste Disposal: Dispose of all waste (mother liquor, contaminated filter paper) as hazardous chemical waste according to your institution's guidelines.[14]
Section 2: Step-by-Step Recrystallization Protocol
This section provides a general, yet detailed, workflow for the purification process.
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Detailed Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue adding the solvent in small portions until the solid has just completely dissolved.[1] Using the minimum amount of hot solvent is critical to ensure a good recovery.[9][17]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present after dissolution, they must be removed by hot filtration.[1][2] This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3] This step must be performed quickly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel and a filter flask.[2]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.[9]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. Once dry, determine the mass and calculate the percent recovery.
-
Purity Assessment: Measure the melting point of the dried crystals. A sharp melting point close to the literature value (92°C) indicates high purity. Impurities typically cause the melting point to be depressed and broaden.
Section 3: Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Problem 1: Very low or no crystals are forming.
-
Q: I've cooled my solution, even in an ice bath, but very few crystals have appeared. What went wrong?
-
A: This is the most common problem and is almost always caused by using too much solvent during the dissolution step.[9][18][19] The solution is not saturated enough for crystals to form upon cooling.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.[18] If the mother liquor has not been discarded, you can test for dissolved product by dipping a glass rod in it and letting the solvent evaporate; a significant solid residue indicates a large amount of product remains in solution.[18]
-
-
Q: My solution seems saturated, but still no crystals. Could it be supersaturated?
-
A: Yes, sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[19] Crystallization needs a nucleation point to begin.
-
Solution: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass stirring rod.[3][9] The microscopic scratches on the glass provide a surface for the first crystals to form. Alternatively, if you have a small crystal of pure product, you can add it as a "seed crystal" to initiate crystallization.[9][19]
-
Problem 2: The product separates as an oil, not crystals.
-
Q: When I cool my solution, a gooey oil forms instead of solid crystals. Why is this happening?
-
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[20] This can be because the compound is highly impure, which significantly depresses its melting point, or because the boiling point of the solvent is higher than the melting point of the solute.[19][20] The oil is essentially a liquid form of your impure compound and will trap impurities upon solidification.[3][21]
-
Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and try cooling again, very slowly.[18][19] Slow cooling is crucial.
-
Solution 2: If the first solution doesn't work, the chosen solvent may be inappropriate. You may need to select a solvent with a lower boiling point.
-
Solution 3: Try to crystallize from a more dilute solution. This can sometimes prevent the oil from forming. However, this will also lower your yield.
-
Problem 3: The final product has a poor yield.
-
Q: I got pure crystals, but my final mass is very low (e.g., <50% recovery). Where did my product go?
-
A: Low yield can result from several factors:
-
Using too much solvent: As discussed, this is a primary cause, leaving much of your product in the mother liquor.[18][22]
-
Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure the funnel and receiving flask are sufficiently pre-heated.[3]
-
Washing with too much cold solvent: Washing the collected crystals is necessary, but using an excessive amount of cold solvent will dissolve some of your product.[9] Use only a minimal amount.
-
Inappropriate solvent choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be inherently poor.[4]
-
-
Problem 4: The purified crystals are colored.
-
Q: My crude material was off-white, and the final crystals are still colored (e.g., yellow, brown, or purple). How can I remove the color?
-
A: The color is due to the presence of highly colored impurities, which may be present even in small amounts. Phenols can also oxidize upon heating in air to form colored products.[23]
-
Solution: After dissolving the crude solid in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution.[2] The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, and then remove the charcoal via hot filtration. The resulting filtrate should be colorless. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[18]
-
References
- Title: Recrystallization and hot filtration - Safrole Source: Google Vertex AI Search URL
- Title: Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments Source: Kyoto University URL
- Title: Purification by Recrystallization Source: CUNY URL
- Title: Chemistry Practical Techniques: Recrystallisation, including hot filtration.
- Title: 3.
- Title: recrystallization.
- Title: 2,6-dibromo-4-chlorophenol 5324-13-0 Source: Guidechem URL
- Title: Recrystallization1 Source: Unknown URL
- Title: Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?
- Title: Recrystallization (help meeeeee)
- Title: Problems with Recrystallisations Source: Chemistry Teaching Labs - University of York URL
- Title: 5324-13-0(2,6-DIBROMO-4-CHLOROPHENOL)
- Title: Recrystallization I 10 Source: Unknown URL
- Title: How to recrystallize an oily compound after column chromatography ?
- Title: 2,6-Dibromo-4-chlorophenol | Solubility of Things Source: Solubility of Things URL
- Title: Oiling Out in Crystallization Source: Mettler Toledo URL
- Title: Tips & Tricks: Recrystallization Source: Department of Chemistry : University of Rochester URL
- Title: Phenol SOP Source: Unknown URL
- Title: Phenol - OHS Information Sheet Source: Health Safety & Wellbeing - Monash University URL
- Title: Reagents & Solvents: Solvents for Recrystallization Source: Department of Chemistry : University of Rochester URL
- Title: this compound Source: ChemNet URL
- Title: this compound CAS 4526-56-1 Source: Benchchem URL
- Title: Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol Source: Unknown URL
- Title: Phenol | Office of Environmental Health and Safety Source: Princeton EHS URL
- Title: for the SAFE USE of PHENOL Source: Unknown URL
- Title: 2,6-DIBROMO-4-CHLOROPHENOL CAS#: 5324-13-0 Source: ChemicalBook URL
- Title: 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6 Source: Unknown URL
- Title: CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol Source: Google Patents URL
- Title: US3454654A - Stabilized 2,4-dibromophenol and its production Source: Google Patents URL
- Title: Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 Source: PubChem URL
Sources
- 1. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5324-13-0 CAS MSDS (2,6-DIBROMO-4-CHLOROPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. This compound | 4526-56-1 [chemnet.com]
- 11. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 12. 2,6-DIBROMO-4-CHLOROPHENOL CAS#: 5324-13-0 [m.chemicalbook.com]
- 13. twu.edu [twu.edu]
- 14. monash.edu [monash.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. otago.ac.nz [otago.ac.nz]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. reddit.com [reddit.com]
- 21. mt.com [mt.com]
- 22. homework.study.com [homework.study.com]
- 23. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Resolution of 2,4-Dibromo-6-chlorophenol Isomers
Welcome to the technical support guide for the chromatographic analysis of 2,4-Dibromo-6-chlorophenol and its structural isomers. As a Senior Application Scientist, I understand that separating closely related halogenated phenols presents a significant analytical challenge.[1][2] Slight differences in the positions of bromine and chlorine atoms on the phenol ring lead to nearly identical physicochemical properties, making co-elution a frequent problem in both gas and liquid chromatography.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the scientific principles behind each recommendation, empowering you to develop robust and reliable separation methods.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section addresses specific, common issues encountered during the chromatographic separation of this compound and its isomers, such as 2,6-Dibromo-4-chlorophenol.
Gas Chromatography (GC) Issues
Question 1: My GC peaks for the dibromo-chlorophenol isomers are co-eluting or have very poor resolution. What should I do?
Answer:
This is the most common challenge and usually stems from a combination of suboptimal column selectivity and analytical conditions. Here’s a systematic approach to improve resolution:
1. Re-evaluate Your GC Column (The Separation Powerhouse): The stationary phase chemistry is the most critical factor for resolving isomers.[5]
-
The Problem with Standard Phases: A standard, non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS) column separates primarily by boiling point. Since isomers have very similar boiling points, these columns often provide insufficient resolution for dibromophenol isomers.[6]
-
The Solution—Enhance Selectivity: You need a stationary phase that offers different interaction mechanisms.
-
Mid-Polarity Phases: Consider columns with higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) to promote π-π interactions with the aromatic ring of the phenols.
-
Specialty Phases: Columns designed for unique selectivity, such as those with low-bleed characteristics and specific functionalities for halogenated compounds (e.g., DB-XLB), have demonstrated superior resolution for separating dibromophenol (DBP) isomers.[6]
-
2. Implement or Optimize Derivatization (The Game Changer): Phenols are polar and prone to poor peak shape and low volatility in GC. Derivatization is a crucial step to convert the polar hydroxyl (-OH) group into a less polar, more volatile ether or ester.[7][8] This not only improves peak shape but can also enhance the separation between isomers.
-
Mechanism: A derivatizing agent, such as a silylating reagent, replaces the active hydrogen on the hydroxyl group with a non-polar group like trimethylsilyl (TMS).[7] This reduces intermolecular hydrogen bonding, lowering the compound's boiling point and minimizing interactions with active sites in the GC system.[7]
-
Recommended Protocol: Acetylation using acetic anhydride is an effective method for derivatizing bromophenols, leading to excellent chromatographic separation and sensitivity.[9]
Experimental Protocol: Acetylation of Phenols for GC Analysis
-
Sample Preparation: Evaporate the sample extract containing the phenols to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine (as a catalyst) and 100 µL of acetic anhydride to the dried sample.
-
Reaction: Vortex the mixture for 1 minute and then heat at 60°C for 20 minutes.
-
Quenching: Cool the reaction vial to room temperature. Add 500 µL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Extraction: Add 500 µL of n-hexane and vortex vigorously for 2 minutes to extract the acetylated derivatives.
-
Analysis: Carefully collect the upper organic layer (hexane) and inject it into the GC-MS system.
3. Optimize the Oven Temperature Program: A slow, methodical temperature ramp is essential for resolving closely eluting compounds.
-
Initial Temperature: Start at a lower initial oven temperature (e.g., 80-100°C) to ensure analytes are focused at the head of the column.
-
Ramp Rate: Use a slow ramp rate, such as 2-5°C per minute, through the expected elution range of your isomers. This gives the stationary phase more time to interact differently with each isomer, improving the separation factor (α).[5]
Question 2: My phenol peaks are tailing significantly, even after optimizing the temperature program. Why is this happening and how can I fix it?
Answer:
Peak tailing for polar compounds like phenols is a classic sign of unwanted secondary interactions with "active sites" within your GC system. The acidic proton of the hydroxyl group can interact with metal ions or silanol groups in the injector liner or the column itself.
The Primary Solution: Derivatization As detailed in the previous question, derivatization is the most effective way to eliminate peak tailing.[7] By capping the polar hydroxyl group, you remove the primary cause of the unwanted interactions. Silylation is a very common and effective technique.
Table 1: Comparison of Common Silylating Reagents for Phenol Derivatization
| Reagent | Full Name | Target Groups | Comments |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Alcohols, phenols, carboxylic acids, amines | Very common and effective. Often used with a TMCS catalyst. |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Similar to BSTFA | Produces more volatile byproducts, which can be advantageous. |
| MTBSTFA | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | Phenols, alcohols, acids[10] | Forms more stable TBDMS derivatives, which are less susceptible to hydrolysis.[10] |
Secondary Solutions (If Derivatization is Not an Option):
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Over time, liners can become active. Consider replacing it as part of routine maintenance.
-
Column Maintenance: If your column is old, active sites may have developed. You can sometimes restore performance by breaking off the first 10-20 cm of the column inlet, but replacement is often the best solution.
GC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting GC separation issues.
High-Performance Liquid Chromatography (HPLC) Issues
Question 3: I'm using a standard C18 column for my HPLC separation, but the isomers are not resolving. How can I improve this?
Answer:
Similar to GC, achieving resolution in HPLC requires optimizing the selectivity of your entire system, which is a function of both the stationary phase and the mobile phase.[11]
1. Mobile Phase Optimization (The Driving Force): For reversed-phase HPLC (RP-HPLC), you are typically using a water/organic solvent mixture. Fine-tuning this mixture is your first and most powerful tool.
-
Organic Solvent Choice: Acetonitrile and methanol have different selectivities. If you are using acetonitrile and getting poor resolution, try substituting it with methanol, or even using a ternary mixture. The change in solvent can alter interactions and improve separation.
-
pH Control: Phenols are weakly acidic. The pH of your mobile phase will determine if the hydroxyl group is protonated (-OH) or deprotonated (-O⁻).[12] This change in ionization state dramatically affects a compound's retention on a reversed-phase column.
-
Gradient Elution: An isocratic elution may not provide enough resolving power. A shallow gradient (e.g., increasing the organic solvent by 0.5-1% per minute) can significantly improve the separation of closely eluting peaks.[15]
2. Stationary Phase Selectivity (Beyond C18): If mobile phase optimization is insufficient, your C18 column may not be the right tool for the job. C18 separates primarily based on hydrophobicity, which is very similar for these isomers. Consider columns that offer alternative separation mechanisms:
-
Phenyl-Hexyl Phases: These columns can induce π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of your analytes. This is often highly effective for separating positional isomers.[4][16][17]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity involving dipole-dipole, π-π, and ion-exchange interactions. They are particularly well-suited for separating halogenated compounds and positional isomers.[4][18]
Table 2: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 (5 µm, 4.6 x 250 mm) | Good starting point for general reversed-phase methods. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20mM Phosphate Buffer (pH 3.0) | Ensures phenols are in their neutral form for consistent retention. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for RP-HPLC. |
| Gradient | 50% B to 80% B over 20 minutes | A shallow gradient is key to resolving closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Temperature can affect selectivity; maintain a stable temperature. |
| Detection | UV at 286 nm | A common wavelength for dibromophenol detection.[4] |
Question 4: My HPLC-UV signal is very weak. How can I increase the sensitivity of my method?
Answer:
Low sensitivity is usually a result of either a low sample concentration or a low molar absorptivity of the analyte at the chosen wavelength.
-
Confirm Wavelength: Use a photodiode array (PDA) detector to scan the UV-Vis spectrum of your analytes and confirm you are monitoring at the wavelength of maximum absorbance (λ-max). For many halogenated phenols, this is in the 280-290 nm range.[4][13]
-
Pre-Column Derivatization: If the native UV absorbance is too low, you can chemically attach a "tag" with a high extinction coefficient to your phenol analytes before injection. This is a powerful way to boost sensitivity.
-
Example Reagent: 4-Nitrobenzoyl chloride reacts with the phenolic hydroxyl group to form a derivative that has very strong UV absorbance, significantly lowering detection limits.[19]
-
-
Increase Injection Volume/Concentration: If possible, concentrate your sample or inject a larger volume. Be mindful that injecting too large a volume in a solvent stronger than the mobile phase can lead to peak distortion.
HPLC Optimization Workflow
Caption: A decision tree for optimizing HPLC methods for isomer separation.
Frequently Asked Questions (FAQs)
Q1: Which technique is generally better for separating this compound isomers: GC or HPLC? Both techniques are highly effective and widely used.[20] The choice often depends on the available equipment, sample matrix, and desired sensitivity.
-
GC-MS is excellent for volatile and semi-volatile compounds and provides definitive identification through mass spectral data.[21] However, it almost always requires a derivatization step for phenols to achieve good chromatography.[7][8]
-
HPLC-UV/MS analyzes the compounds directly in their native form, avoiding the need for derivatization. It is very versatile, and optimizing the mobile phase can often resolve difficult separations.[4]
Q2: Why is derivatization so important for the GC analysis of phenols? The primary reasons are to:
-
Increase Volatility: The polar hydroxyl group on the phenol ring makes it less volatile. Replacing it with a non-polar group (like a TMS group) lowers the boiling point, making it more suitable for GC analysis.[7]
-
Improve Peak Shape: The acidic proton of the hydroxyl group can interact with active sites in the GC system, causing significant peak tailing. Derivatization eliminates this interaction, resulting in sharp, symmetrical peaks.
Q3: What is the role of pH in the HPLC mobile phase for separating phenols? The pH of the mobile phase controls the ionization state of the phenolic hydroxyl group. By keeping the pH low (e.g., pH < 5), you ensure the phenols remain in their neutral, protonated form. This leads to more consistent and predictable retention on a reversed-phase column and is critical for achieving reproducible results.[11][12]
Q4: Can I use mass spectrometry (MS) with both GC and HPLC? Yes. Coupling either technique to a mass spectrometer is a powerful strategy.
-
GC-MS is a standard, robust technique for identifying and quantifying semi-volatile organic compounds like derivatized phenols.[9][20][22]
-
LC-MS is also highly effective, particularly for samples that are difficult to volatilize or are thermally unstable. It allows for the direct analysis of the underivatized phenols.[6]
References
- Derivatization for Gas Chrom
- This compound CAS 4526-56-1. Benchchem.
- Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-W
- Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
- Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS).
- Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
- Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
- General derivatization mechanism for phenol with MTBSTFA.
- The Use of Derivatization Reagents for Gas Chrom
- Gas chromatographic determination of phenol compounds with automatic extraction and derivatization.
- A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Benchchem.
- Use of an Aqueous Micellar Mobile Phase for Separation of Phenols and Polynuclear Aromatic Hydrocarbons via HPLC. Semantic Scholar.
- Improving HPLC Separation of Polyphenols.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Separation of dibromophenol isomers by chromatography.
- Resolving the Isomer Problem: Tackling Characteriz
- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Thermo Fisher Scientific.
- Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. Molecules.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
- Guide to GC Column Selection and Optimizing Separ
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta.
- HPLC separation of related halogenated aromatic, any one??
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry.
- Isomer separation by CPC chrom
- A Guide to Selective Columns for Isomer Separation.
Sources
- 1. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 2. biocompare.com [biocompare.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. benchchem.com [benchchem.com]
- 5. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. epa.gov [epa.gov]
- 9. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 17. welch-us.com [welch-us.com]
- 18. researchgate.net [researchgate.net]
- 19. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 20. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 21. asianpubs.org [asianpubs.org]
- 22. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of Bromophenols
Welcome to the technical support center for the electrochemical detection of bromophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference in their electrochemical analyses. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the accuracy and reliability of your experimental results.
Introduction to Matrix Interference
In the electrochemical detection of bromophenols, the "matrix" refers to all the components in a sample other than the analyte of interest. These components can significantly interfere with the measurement, leading to inaccurate results. This phenomenon, known as the matrix effect, can manifest as either a suppression or enhancement of the analytical signal.[1][2] Common sources of matrix interference in environmental and biological samples include organic matter, proteins, lipids, and various inorganic ions.[2][3][4]
Understanding and mitigating matrix effects is crucial for developing robust and reliable electrochemical methods for bromophenol analysis. This guide provides practical solutions to common challenges encountered during these experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the electrochemical detection of bromophenols. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind it.
Issue 1: Decreasing Signal Response Over a Series of Measurements
Question: I'm running a series of bromophenol measurements in wastewater samples, and I'm observing a gradual decrease in the peak current with each successive scan. What could be causing this, and how can I fix it?
Answer: This is a classic symptom of electrode fouling .[3] Fouling occurs when components from the sample matrix, or the electropolymerization products of the bromophenols themselves, adsorb onto the electrode surface.[3][5] This adsorbed layer passivates the electrode, inhibiting electron transfer and leading to a reduced signal.[3]
Causality: In wastewater, common fouling agents include humic acids, proteins, and other large organic molecules.[3][6] These molecules can have hydrophobic or electrostatic interactions with the electrode surface, causing them to adhere.[7] The oxidation of phenols can also produce polymeric films that coat the electrode.[5]
Solutions:
-
Electrode Surface Renewal:
-
Mechanical Polishing: For solid electrodes like glassy carbon, a simple and effective method is to polish the surface between measurements. This is typically done with alumina or diamond slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Electrochemical Cleaning: This involves applying a specific potential waveform to the electrode in a clean electrolyte solution to electrochemically desorb or oxidize the fouling layer. The exact waveform will depend on the nature of the fouling and the electrode material.
-
Sonication: Immersing the electrode in a suitable solvent (e.g., deionized water or ethanol) and placing it in an ultrasonic bath can help dislodge adsorbed species.[7]
-
-
Sample Pre-treatment:
-
Filtration: Passing the sample through a membrane filter (e.g., 0.22 µm) can remove suspended solids and some larger organic molecules.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for both cleaning up the sample and pre-concentrating the analyte.[8][9] A suitable sorbent (like C18) can retain the bromophenols while allowing many interfering matrix components to pass through.[9] The bromophenols are then eluted with a small volume of an organic solvent.[9]
-
Dilution: A straightforward approach is to dilute the sample with the supporting electrolyte.[10] This reduces the concentration of all matrix components, but it will also lower the analyte concentration, which may not be feasible for trace analysis.
-
-
Electrode Surface Modification:
-
Nanomaterial Coatings: Modifying the electrode surface with nanomaterials like carbon nanotubes or graphene can increase the surface area and provide resistance to fouling.[11] These materials create a protective layer that can prevent the adsorption of interfering substances.
-
Polymer Films: Applying a thin film of a conducting polymer (e.g., polypyrrole) or a permselective membrane (e.g., Nafion) can act as a physical barrier to large fouling agents while still allowing the smaller bromophenol molecules to reach the electrode surface.[6]
-
Workflow for Mitigating Electrode Fouling
Caption: Workflow for addressing electrode fouling.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My calibration curve prepared in a clean buffer is linear and has a good correlation coefficient. However, when I analyze my real samples (e.g., river water or food extracts), the results are not reproducible and seem to be inaccurate. What is happening?
Answer: This discrepancy is a strong indicator of matrix effects that alter the sensitivity of your measurement.[1] The matrix components in your real samples are likely interacting with the analyte or the electrode in a way that is not accounted for in your simple standard calibration.[1][12]
Causality: The matrix can influence the signal in several ways:
-
Signal Suppression: Interfering species can compete with the analyte for active sites on the electrode surface or alter the double-layer structure, hindering the analyte's electrochemical reaction.[13]
-
Signal Enhancement: Some matrix components might have a catalytic effect on the analyte's redox reaction or could displace adsorbed inhibitors, leading to an artificially high signal.[12]
Solutions:
-
Method of Standard Additions: This is a powerful technique to compensate for matrix effects.[12][14] It involves adding known amounts of a standard solution of the analyte to the sample itself.[15] The signal is measured before and after each addition. By plotting the signal versus the concentration of the added standard, the initial concentration of the analyte in the sample can be determined by extrapolating the linear regression to the x-intercept.[1] This method works because the standards are subjected to the same matrix effects as the analyte in the sample.[14]
-
Matrix-Matched Calibration: If you have a large number of similar samples, creating a "blank" matrix that is free of the analyte but otherwise identical to your samples can be an efficient approach.[2] You can then prepare your calibration standards in this blank matrix. This ensures that your standards experience the same interferences as your unknown samples.
Quantitative Data Comparison: Standard Calibration vs. Standard Addition
| Method | Description | Pros | Cons |
| External Standard Calibration | Calibration curve is prepared in a clean solvent or buffer. | Simple and fast for clean samples. | Prone to inaccuracies in complex matrices due to uncompensated matrix effects.[1] |
| Method of Standard Additions | Known amounts of analyte are added directly to the unknown sample.[14] | Compensates for proportional matrix effects, leading to more accurate results in complex samples.[12][15] | More time-consuming and requires more sample volume.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering species in environmental water samples for bromophenol analysis?
A1: In environmental water samples like river or seawater, common interfering species include:
-
Natural Organic Matter (NOM): This includes humic and fulvic acids, which are notorious for fouling electrode surfaces.[16][17]
-
Inorganic Ions: High concentrations of salts can alter the conductivity of the solution and the structure of the electrochemical double layer.[4] Certain metal ions, like Cu(II), can form intermetallic compounds with the electrode material or the analyte, leading to interference.[18][19]
-
Other Organic Pollutants: The presence of other electroactive organic compounds, such as other phenols or pesticides, can lead to overlapping voltammetric signals, making selective detection difficult.[20]
Q2: Can I use a modified electrode to completely eliminate matrix effects?
A2: While modified electrodes can significantly mitigate matrix effects, they may not completely eliminate them.[11] For instance, a nanomaterial-based sensor can enhance sensitivity and provide some anti-fouling properties, but it might still be susceptible to interference from small, electroactive molecules that can penetrate the modified layer.[11][21] Similarly, a polymer coating can block large fouling agents but may not prevent changes in pH or ionic strength of the sample from affecting the measurement.[6] Therefore, a combination of electrode modification and appropriate sample preparation or calibration strategies (like standard addition) is often the most robust approach.[1][22]
Q3: What is the best sample preparation technique for analyzing bromophenols in food samples?
A3: For complex food matrices, a multi-step sample preparation protocol is often necessary. A common and effective approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a cleanup step.[22] The general workflow involves:
-
Homogenization: The food sample is blended to ensure homogeneity.
-
Extraction: The bromophenols are extracted from the homogenized sample using an organic solvent (e.g., acetonitrile) and a salting-out step.[8]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: The extract is then cleaned up by adding a sorbent mixture to remove interfering matrix components like fats, pigments, and sugars.[8]
The final cleaned extract can then be solvent-exchanged into a suitable supporting electrolyte for electrochemical analysis.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a step-by-step guide for the extraction and pre-concentration of bromophenols from water samples using SPE, a technique highly effective at reducing matrix interference.[8][9]
Materials:
-
SPE cartridges (e.g., C18, 500 mg/6 mL)
-
SPE vacuum manifold
-
Water sample, acidified to pH ~2 with a strong acid (e.g., HCl)
-
Methanol (HPLC grade)
-
Deionized water (reagent grade)
-
Elution solvent (e.g., acetonitrile or a mixture of methanol and ethyl acetate)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 5 mL of the elution solvent through each cartridge.
-
Pass 5 mL of methanol through each cartridge.
-
Pass 5 mL of deionized water (acidified to the same pH as the sample) through each cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the acidified water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection vial inside the manifold.
-
Elute the retained bromophenols by passing a small volume (e.g., 2 x 2 mL) of the elution solvent through the cartridge. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of the supporting electrolyte for electrochemical analysis.
-
SPE Workflow Diagram
Caption: Step-by-step workflow for SPE of bromophenols.
References
- Electrode Surface Modification To Reduce Sensor Drift - Patsnap Eureka. (2025).
- Recent strategies to minimise fouling in electrochemical detection systems - ResearchGate. (2025).
- The Solution to Electrode Surface Fouling - Hielscher Ultrasonics. (n.d.).
- Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance. (n.d.).
- Laser based surface modifications to increase the corrosion resistance and antifouling of electrodes. Mark Swayne. (n.d.).
- The Generalized Standard Addition Method: Intermetallic Interferences in Anodic Stripping Voltammetry. - DTIC. (1981).
- Video: Method of Standard Addition to Minimize Matrix Effect - JoVE. (2015).
- Standard addition - Wikipedia. (n.d.).
- Detection of Multiple Heavy Metals 5/5 - The Standard Addition Analysis - PalmSens. (n.d.).
- Methods of Protection of Electrochemical Sensors against Biofouling in Cell Culture Applications | ACS Omega - ACS Publications. (n.d.).
- (PDF) Sample Preparation Techniques for Electrochemical Analysis of Pesticides and Heavy Metals in Environmental and Food Samples - ResearchGate. (n.d.).
- Determining chemical concentration with standard addition: An application of linear regression in JMP - JMP User Community. (2014).
- Overview of Methods and Considerations for Handling Complex Samples. (2020).
- Sample Preparation Techniques to Know for Analytical Chemistry - Fiveable. (n.d.).
- Dealing with interference challenge in the electrochemical detection of As(III) —A complexometric masking approach | Request PDF - ResearchGate. (2025).
- Electrochemical detection of selected heavy metals in water: a case study of African experiences - RSC Publishing. (2022).
- Electrochemical detection of selected heavy metals in water: a case study of African experiences - PubMed Central. (n.d.).
- New Techniques for Sample Preparation in Analytical Chemistry - DiVA portal. (n.d.).
- Sample Preparation Techniques for the Electrochemical Determination of Metals in Environmental and Food Samples | Request PDF - ResearchGate. (n.d.).
- Consideration of Sample Matrix Effects and “Biological” Noise in Optimizing the Limit of Detection of Biosensors | ACS Sensors - ACS Publications. (2020).
- Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest - MDPI. (n.d.).
- Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs - MDPI. (n.d.).
- Effect of Electrochemical Pre-Oxidation for Mitigating Ultrafiltration Membrane Fouling Caused by Extracellular Organic Matter - MDPI. (2023).
- Enhanced organic matter removal and fouling mitigation in seawater desalination using electrocoagulation pretreatment using ZnO coated Fe electrodes - NIH. (2025).
- Recent advances in nanomaterials-based electrochemical sensors for herbicides detection. (2025).
- Electrochemical Detection of Environmental Pollutants Based on Graphene Derivatives: A Review - Frontiers. (n.d.).
- What is Matrix Interference and How Does It Affect Testing? - Arbor Assays. (2024).
- A sensitive electrochemical chlorophenols sensor based on nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide | Request PDF - ResearchGate. (2025).
- Recent advances in nanomaterials-based electrochemical sensors for herbicide detection - IAPC Journals. (2025).
- How to reduce matrix effect and increase analyte signal in extracted samples? - SCIEX. (2023).
- Electrochemical Sensors for Determination of Bromate in Water and Food Samples-Review. (2021).
- Interference Analysis for Electrochemical Heavy Metal Ion Sensors in Terms of Stripping Current, Barrier Width and Adsorption | Request PDF - ResearchGate. (2018).
- (PDF) Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry - ResearchGate. (2025).
- Analytical Applications of Voltammetry in the Determination of Heavy Metals in Soils, Plant Tissues, and Water—Prospects and Limitations in the Co-Identification of Metal Cations in Environmental Samples - MDPI. (n.d.).
- Determination of Chlorophenol in Environmental Samples Using a Voltammetric Biosensor Based on Hybrid Nanocomposite - SciELO. (n.d.).
- Fouling Control Mechanisms in Filtrating Natural Organic Matters by Electro-enhanced Carbon Nanotubes Hollow Fiber Membranes | Request PDF - ResearchGate. (n.d.).
- Recent trends in nanomaterial-modified electrodes for electroanalytical applications - OUCI. (n.d.).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
- Electrochemical Sensors for Determination of Bromate in Water and Food Samples—Review - MDPI. (2021).
- Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed. (2017).
- Reversibility as a Design Principle in Inorganic, Organometallic and Organic Redox Mediators for Biosensors - MDPI. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Determining Matrix Effects in Complex Food Samples - Waters Corporation. (2020).
- Electrochemical Reactions and Mechanisms in Organic Chemistry - ResearchGate. (n.d.).
- A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science - RSC Publishing. (n.d.).
- Matrix Effect Study and Immunoassay Detection Using Electrolyte-Gated Graphene Biosensor - PMC - NIH. (2018).
Sources
- 1. Determining chemical concentration with standard addition: An application of lin... - JMP User Community [community.jmp.com]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical detection of selected heavy metals in water: a case study of African experiences - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02733J [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hielscher.com [hielscher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fiveable.me [fiveable.me]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. pub.iapchem.org [pub.iapchem.org]
- 12. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Standard addition - Wikipedia [en.wikipedia.org]
- 15. Detection of Multiple Heavy Metals 5/5 - The Standard Addition Analysis - PalmSens [palmsens.com]
- 16. mdpi.com [mdpi.com]
- 17. Enhanced organic matter removal and fouling mitigation in seawater desalination using electrocoagulation pretreatment using ZnO coated Fe electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electrochemical detection of selected heavy metals in water: a case study of African experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Electrochemical Detection of Environmental Pollutants Based on Graphene Derivatives: A Review [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 2,4-Dibromo-6-chlorophenol in Research Samples
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-chlorophenol. The integrity of your analytical standards and samples is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent the degradation of this compound during storage and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I noticed a pink or brownish discoloration in my solid this compound standard. Is it still usable?
Answer: Discoloration in phenolic compounds often indicates oxidation.[1][2] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This process can lead to the formation of colored quinone-type structures.
-
Immediate Action: It is highly recommended to discard the discolored standard and use a fresh, uncontaminated lot.[1] The presence of oxidation products can interfere with your analysis and may have altered the effective concentration of the primary compound.
-
Preventative Measures:
-
Always store solid this compound in a tightly sealed, opaque container to minimize exposure to light and air.
-
Consider storing the container in a desiccator to protect it from atmospheric moisture, which can accelerate degradation.
-
For long-term storage, purging the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
-
Question 2: My this compound solution, prepared in an organic solvent, has turned yellow. What could be the cause and how can I prevent this?
Answer: The yellowing of your solution is also likely due to oxidative degradation, potentially accelerated by the solvent or impurities within it.
-
Probable Causes:
-
Solvent Quality: The presence of peroxides in older or improperly stored solvents (like ethers or THF) can initiate and propagate the oxidation of the phenol.
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can contribute to the degradation of the analyte.
-
Light Exposure: Photodegradation can occur, especially if the solution is stored in a clear container.
-
-
Solutions and Best Practices:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or equivalent high-purity solvents. If using solvents prone to peroxide formation, test for their presence before use.
-
Degas Solvents: Before preparing your stock solution, degas the solvent using methods such as sonication, sparging with an inert gas, or vacuum filtration.
-
Use Amber Glassware: Prepare and store your solutions in amber glass vials or flasks to protect them from light.[3][4]
-
Inert Atmosphere: For sensitive applications or long-term storage of solutions, preparing and storing them under an inert atmosphere (nitrogen or argon) is recommended.
-
Question 3: I am observing inconsistent results in my HPLC/GC analysis, with decreasing peak areas for this compound over time. What could be the issue?
Answer: A progressive decrease in the analytical signal for this compound suggests ongoing degradation in your prepared samples or stock solutions.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Are your samples being left at room temperature or exposed to light for extended periods before analysis?
-
Check Solution pH: If you are working with aqueous samples or solutions, the pH can significantly influence the stability of phenols.[5][6][7] Phenols are more susceptible to oxidation at neutral to alkaline pH.[1][8] Acidifying the sample (if compatible with your analytical method) can improve stability.
-
Assess Autosampler Conditions: If your autosampler is not temperature-controlled, samples waiting in the queue for an extended period may degrade. If possible, use a refrigerated autosampler.
-
Re-evaluate Storage of Stock Solutions: Ensure your stock solutions are stored under the recommended conditions (see FAQs below) and that you are using them within their established stability period.
-
-
Recommended Action: Prepare fresh standards and samples, minimizing the time between preparation and analysis. If a stability issue is suspected, perform a short-term stability study by analyzing freshly prepared samples and comparing them to samples that have been stored under your typical laboratory conditions for various durations.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of this compound.
What are the optimal storage conditions for solid this compound?
For solid this compound, the recommended storage conditions are in a tightly sealed container, protected from light, in a dry, and cool place.[2][9] Specific temperature recommendations can vary by manufacturer, with some suggesting room temperature and others refrigeration (2°C to 8°C).[2][10] Always refer to the product's Certificate of Analysis or Safety Data Sheet (SDS) for manufacturer-specific recommendations.[1][5][6][7][9][11][12][13]
How should I store stock solutions of this compound?
Stock solutions should be stored in a refrigerator (2°C to 8°C) or freezer, depending on the solvent and desired storage duration.[3][4][14] The container should be a tightly sealed amber glass vial with a PTFE-lined cap to prevent solvent evaporation and protect from light.[4][14] To minimize degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots of your stock solution.
| Parameter | Recommendation for Solid Form | Recommendation for Solutions | Rationale |
| Temperature | 2°C to 8°C or Room Temperature (as per supplier) | 2°C to 8°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of chemical degradation. |
| Light | Store in an opaque or amber container in the dark. | Store in amber glass vials. | Prevents photodegradation. |
| Atmosphere | Tightly sealed container; consider storing under inert gas (Ar, N₂). | Use degassed solvents; purge headspace with inert gas. | Minimizes oxidative degradation.[1][2] |
| pH (Aqueous) | Not applicable | Maintain acidic pH (if compatible with analysis). | Phenols are more stable at acidic pH.[5][7][8] |
| Container | Tightly sealed glass or other inert material. | Amber glass vials with PTFE-lined screw caps. | Prevents contamination, solvent loss, and light exposure.[4] |
What is the expected shelf-life of this compound?
The shelf-life of the solid compound is typically several years when stored correctly. However, once a solution is prepared, its stability is significantly reduced and depends on the solvent, concentration, and storage conditions. It is best practice to prepare fresh stock solutions regularly and establish an in-house stability protocol to determine the usable life of your working solutions under your specific laboratory conditions.
What are the potential degradation pathways for this compound?
The primary degradation pathways for halogenated phenols like this compound include:
-
Oxidation: The phenol moiety can be oxidized to form benzoquinones and other polymeric products, often resulting in discoloration.[2]
-
Photodegradation: Exposure to UV or visible light can lead to the cleavage of the carbon-halogen bonds or the degradation of the aromatic ring.
-
Microbial Degradation: If samples are not stored under sterile conditions, microorganisms can metabolize the compound.[8]
Figure 1. Potential Degradation Pathways.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation and Storage of a Stock Solution
-
Preparation Environment: Work in a clean, well-ventilated area, away from direct sunlight.
-
Solvent Selection: Choose a high-purity, HPLC-grade solvent in which this compound is freely soluble (e.g., methanol, acetonitrile). Ensure the solvent is fresh and, if necessary, tested for peroxides.
-
Degassing: Degas the solvent by sonicating for 15-20 minutes or by sparging with high-purity nitrogen or argon for 5-10 minutes.
-
Weighing: Accurately weigh the required amount of solid this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, amber volumetric flask. Add a small amount of the degassed solvent to dissolve the solid completely, then dilute to the final volume.
-
Storage: Transfer the stock solution into smaller volume amber glass vials with PTFE-lined screw caps. Purge the headspace of each vial with nitrogen or argon before sealing.
-
Labeling and Logging: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store the vials at the appropriate temperature (e.g., ≤ -20°C for long-term storage).
Protocol 2: Outline for an Accelerated Stability Study
This protocol provides a framework for determining the short-term stability of your this compound solutions under elevated temperature conditions.[4]
-
Objective: To evaluate the stability of a prepared this compound solution at an elevated temperature over a defined period.
-
Materials:
-
A freshly prepared and characterized stock solution of this compound.
-
Calibrated analytical instrumentation (e.g., HPLC-UV, GC-MS).
-
A temperature-controlled oven or incubator.
-
Amber glass vials with PTFE-lined caps.
-
-
Procedure:
-
Aliquot the stock solution into multiple amber glass vials.
-
Establish a "time zero" concentration by immediately analyzing 3-5 of the vials.
-
Place the remaining vials in an incubator set to a higher temperature (e.g., 40°C).
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), remove a set of vials from the incubator.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples and compare the concentration of this compound to the "time zero" measurement.
-
-
Data Analysis: Calculate the percentage of degradation at each time point. The results will help you establish a reliable window for the use of your solutions when stored under similar conditions.
Figure 2. Accelerated Stability Study Workflow.
By adhering to these guidelines and understanding the chemical nature of this compound, you can significantly enhance the reliability and reproducibility of your research.
References
-
Graham, N., et al. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Chemosphere, 56(10), 949-56. Available at: [Link]
-
ResearchGate. (n.d.). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Available at: [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Available at: [Link]
- Google Patents. (n.d.). Discoloration prevention of phenolic antioxidants.
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31. Available at: [Link]
-
OECD. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol. Available at: [Link]
-
US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]
-
Egyptian Drug Authority. (n.d.). Stability Study Protocol. Available at: [Link]
-
PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
ResearchGate. (n.d.). Debromination of 2,4,6-tribromophenol coupled with biodegradation. Available at: [Link]
-
LNCT. (n.d.). Accelerated Stability Testing. Available at: [Link]
-
Restek. (2012). Handling Your Analytical Reference Standards. Available at: [Link]
-
ResearchGate. (n.d.). Proposed pathway for the degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium. Available at: [Link]
-
ResearchGate. (n.d.). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. Available at: [Link]
-
ResearchGate. (n.d.). [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish]. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Available at: [Link]
-
Restek. (n.d.). How to Store Reference Standards. Available at: [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. Available at: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. www3.paho.org [www3.paho.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | 4526-56-1 [sigmaaldrich.com]
- 12. angenechemical.com [angenechemical.com]
- 13. epa.gov [epa.gov]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Column Selection for Optimal Separation of Halogenated Phenols
Welcome to the technical support center for the analysis of halogenated phenols. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in the chromatographic separation of these compounds. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development.
High-Performance Liquid Chromatography (HPLC/UHPLC) Analysis
High-Performance Liquid Chromatography is a powerful technique for the separation of halogenated phenols, offering the advantage of analyzing these compounds without the need for derivatization.[1][2] Success, however, is highly dependent on the appropriate selection of the stationary and mobile phases.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is the best type of HPLC column for separating halogenated phenols?
A1: The choice of column depends on the specific halogenated phenols in your sample. Here's a breakdown of common choices:
-
C18 (Octadecyl): This is the most common reversed-phase column and a good starting point for many applications.[3] It separates compounds primarily based on their hydrophobicity. For halogenated phenols, the retention will generally increase with the number of halogen substituents and their atomic weight.
-
Phenyl: Phenyl columns offer alternative selectivity to C18 columns, particularly for aromatic compounds like phenols.[4][5] The separation mechanism involves π-π interactions between the phenyl rings of the stationary phase and the analytes.[4] This can be advantageous for separating isomers or compounds with similar hydrophobicity.
-
Pentafluorophenyl (PFP): PFP columns provide unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.[5] They are particularly effective for separating halogenated compounds and positional isomers.[6]
Q2: Why is the mobile phase pH so important for the separation of halogenated phenols?
A2: Phenols are acidic compounds with pKa values typically in the range of 7-10. The pH of the mobile phase determines the ionization state of the phenolic hydroxyl group.[1]
-
At a pH below the pKa , the phenol will be in its neutral, protonated form, which is more hydrophobic and will be more strongly retained on a reversed-phase column.
-
At a pH above the pKa , the phenol will be in its ionized, deprotonated (phenolate) form, which is more polar and will be less retained.
Controlling the pH is therefore a powerful tool to manipulate retention and selectivity.[1] For reproducible results, it is crucial to use a buffer to maintain a stable pH.[7]
Q3: What are the best mobile phase compositions for separating halogenated phenols?
A3: Methanol-water and acetonitrile-water mixtures are the most common mobile phases for reversed-phase separation of halogenated phenols.[1]
-
Methanol is a good choice for achieving separation of many phenolic compounds.
-
Acetonitrile has a lower viscosity and often provides sharper peaks, especially in UHPLC applications.
The addition of a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) is necessary to suppress the ionization of the phenolic hydroxyl group and any residual silanol groups on the silica-based stationary phase, which helps to improve peak shape and reduce tailing.[4] An optimal mobile phase for the separation of some halogenated phenols has been found to be a 50:50 (v/v) mixture of methanol and water with the pH adjusted to 4.55.[1]
Troubleshooting Guide - HPLC
This guide will help you diagnose and resolve common issues encountered during the HPLC analysis of halogenated phenols.
Issue 1: Poor Resolution or Co-eluting Peaks
dot
Caption: Troubleshooting poor resolution in HPLC.
Issue 2: Peak Tailing
dot
Caption: Troubleshooting peak tailing in HPLC.
Issue 3: Drifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature.[8] Even small changes in ambient temperature can affect retention times.[9] |
| Mobile Phase Composition Changes | Ensure mobile phase is well-mixed and degassed.[8] If using a gradient, ensure the pump is functioning correctly. Prepare fresh mobile phase daily. |
| Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[8] This is especially important when changing mobile phases. |
| Column Contamination | Flush the column with a strong solvent.[8] If the problem persists, the column may need to be replaced. Use a guard column to protect the analytical column. |
Gas Chromatography (GC) Analysis
Gas chromatography is a highly sensitive and selective technique for the analysis of halogenated phenols. However, due to their polarity and potential for hydrogen bonding, derivatization is often required to improve peak shape and thermal stability.[10][11]
Frequently Asked Questions (FAQs) - GC
Q1: Do I need to derivatize halogenated phenols for GC analysis?
A1: While it is possible to analyze underivatized phenols by GC, especially at higher concentrations, you may encounter issues with peak tailing and poor sensitivity.[2] Derivatization is highly recommended for trace analysis and to improve chromatographic performance.[11] It converts the polar hydroxyl group into a less polar, more volatile derivative.[10][12]
Q2: What are the common derivatization reagents for halogenated phenols?
A2: The most common derivatization techniques are silylation and acylation.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12]
-
Acylation: Acetic anhydride can be used to form acetate esters of the phenols.[11] Another option is perfluorooctanoyl chloride.[13]
Q3: What type of GC column is best for separating derivatized halogenated phenols?
A3: A low to mid-polarity column is generally recommended.
-
5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5MS): This is a good general-purpose column that separates compounds primarily based on their boiling points, with some selectivity for aromatic compounds.[2][14]
-
Mid-polarity phases (e.g., DB-1701): These columns offer different selectivity and can be useful for resolving complex mixtures.
Avoid columns with hydroxyl groups (e.g., "WAX" phases) as they can react with silylating reagents and the derivatized analytes.[12]
Troubleshooting Guide - GC
Issue 1: No or Low Signal for Analytes
dot
Caption: Troubleshooting low signal in GC analysis.
Issue 2: Broad or Tailing Peaks
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Underivatized phenols will tail. Optimize the derivatization reaction as described above. |
| Active Sites in the Inlet or Column | The inlet liner and the front of the column can become contaminated and develop active sites that interact with the analytes.[15] Replace the liner and trim the column. |
| Improper GC Conditions | Optimize the oven temperature program. A slower ramp rate can improve peak shape. Ensure the carrier gas flow rate is optimal. |
| Column Contamination | High-boiling sample matrix components can contaminate the column. Bake out the column at its maximum temperature limit (or as recommended by the manufacturer). If this does not resolve the issue, the column may need to be replaced. |
Experimental Protocol: Silylation of Halogenated Phenols for GC-MS Analysis
This protocol provides a general procedure for the silylation of halogenated phenols using BSTFA.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of your sample containing halogenated phenols into a clean, dry autosampler vial.
-
If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the phenols into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as water will react with the silylating reagent.[10]
-
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to reconstitute the dried extract.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary for sterically hindered phenols).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Note: Always run a derivatization blank (reagents only) to check for any interfering peaks.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 11. journal.gnest.org [journal.gnest.org]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 16. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Challenges of Polar Aromatic Compound Analysis: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during the chromatographic analysis of polar aromatic compounds. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks for these molecules can be a significant hurdle. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you diagnose and resolve common issues, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs): Understanding the Root Causes
Q1: Why do my polar aromatic compounds consistently show peak tailing in reversed-phase HPLC?
Peak tailing is one of the most common issues when analyzing polar aromatic compounds, and it's often a result of secondary interactions between the analyte and the stationary phase.[1][2][3] Here's a breakdown of the primary causes:
-
Residual Silanol Interactions: Most reversed-phase columns are silica-based. Even with advanced end-capping, some residual silanol groups (Si-OH) on the silica surface remain.[4][5][6] Polar aromatic compounds, especially those with basic functional groups like amines, can interact with these acidic silanol groups through strong hydrogen bonding or ion-exchange mechanisms.[1][4][5] This secondary retention mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.[2] The acidity of these silanol groups can be exacerbated by trace metal contaminants within the silica matrix.[6]
-
Mobile Phase pH Mismatch: The ionization state of both your analyte and the residual silanols is highly dependent on the mobile phase pH.[5][7] If the mobile phase pH is not optimized to suppress the ionization of either the analyte or the silanols, these secondary interactions are more likely to occur, leading to peak tailing.[3][8]
-
Analyte-Metal Interactions: Aromatic compounds with chelating functional groups, such as catechols or some carboxylic acids, can interact with trace metals in the HPLC system, including the stainless-steel components (frits, tubing) or even impurities in the stationary phase.[1] This chelation can lead to peak distortion and tailing.
Troubleshooting Guides: A Step-by-Step Approach to Better Peak Shape
This section provides practical, step-by-step guidance to systematically troubleshoot and resolve poor peak shape for your polar aromatic compounds.
Issue 1: My peaks are tailing, and I suspect silanol interactions.
A1: Optimizing the Mobile Phase to Mitigate Silanol Effects
Your first line of defense against silanol-induced peak tailing is to adjust your mobile phase conditions. The goal is to minimize the unwanted secondary interactions.
-
Protocol 1: Mobile Phase pH Adjustment
The ionization of silanol groups on a silica-based column is significantly reduced at lower pH values.[2][6][9] By operating at a low pH, you can protonate the silanols, minimizing their ability to interact with your polar aromatic analytes.
Step-by-Step Methodology:
-
Determine Analyte pKa: If known, this will help you select an appropriate buffer.
-
Select a Low pH Buffer: Prepare a mobile phase with a buffer that maintains a pH of ≤ 3.[6] A 10-20 mM phosphate buffer at pH 2.5 is a good starting point.[9]
-
Equilibrate the System: Thoroughly flush your column with the new mobile phase to ensure the stationary phase is fully equilibrated.
-
Inject and Analyze: Inject your sample and evaluate the peak shape. You should observe a significant reduction in tailing for basic aromatic compounds.
-
-
Protocol 2: Using Mobile Phase Additives (Competing Bases)
Another strategy is to add a "silanol suppressor" or "competing base" to the mobile phase.[9] These are typically small, basic molecules that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[9]
Step-by-Step Methodology:
-
Select a Competing Base: Triethylamine (TEA) is a common choice.
-
Prepare the Mobile Phase: Add a low concentration of the competing base (e.g., 5 mM TEA) to your mobile phase.[9]
-
Equilibrate and Analyze: As in the previous protocol, ensure proper column equilibration before injecting your sample.
-
Evaluate Peak Shape: Compare the chromatogram to your original analysis. This approach can be very effective but may lead to shorter column lifetimes.[9]
-
Issue 2: Adjusting the mobile phase isn't enough. What's my next step?
A2: Selecting an Appropriate Stationary Phase
If mobile phase optimization doesn't resolve your peak shape issues, the problem may lie with the column chemistry itself. Not all C18 columns are created equal, and for polar aromatic compounds, specialized stationary phases can make a world of difference.
-
Polar-Embedded and Polar-Endcapped Columns:
These columns are designed to minimize silanol interactions and improve the retention and peak shape of polar compounds.[10][11][12]
-
Polar-Embedded Phases have a polar group (like an amide or carbamate) incorporated into the C18 alkyl chain.[10][12][13] This polar group helps to shield the analytes from residual silanols and also allows the column to be used in highly aqueous mobile phases without phase collapse.[10][14]
-
Polar-Endcapped Phases use a polar group to cap the residual silanols instead of the traditional trimethylsilane (TMS) group.[12] This also serves to mask the silanols and improve peak shape for polar analytes.[10]
Table 1: Comparison of Stationary Phases for Polar Aromatic Compound Analysis
-
| Stationary Phase Type | Primary Interaction | Key Advantages for Polar Aromatics | Potential Considerations |
| Traditional C18 | Hydrophobic | Widely available, good for non-polar compounds. | Prone to silanol interactions, leading to peak tailing for polar compounds.[4][5] |
| Polar-Embedded | Mixed-mode (hydrophobic and polar) | Improved peak shape for basic compounds, compatible with 100% aqueous mobile phases.[10][11][12] | May exhibit different selectivity compared to traditional C18 phases.[10] |
| Polar-Endcapped | Hydrophobic with shielded silanols | Reduced peak tailing for polar analytes due to effective silanol masking.[10][12] | Selectivity can be different from both traditional C18 and polar-embedded phases. |
| Phenyl Phases | π-π interactions, hydrophobic | Offers alternative selectivity for aromatic compounds.[15] | May not be suitable for all polar aromatic compounds. |
-
Considering Hydrophilic Interaction Liquid Chromatography (HILIC):
For very polar aromatic compounds that show little to no retention on reversed-phase columns, HILIC is a powerful alternative.[16][17][18][19] HILIC utilizes a polar stationary phase (like bare silica, or bonded with amino or amide groups) and a mobile phase with a high concentration of organic solvent.[16][17][19][20] This creates a water-rich layer on the stationary phase surface, and polar analytes partition into this layer, leading to their retention.[19]
Issue 3: My early eluting peaks are distorted (fronting or split). What could be the cause?
A3: Investigating Sample Solvent and Injection Effects
The composition of the solvent your sample is dissolved in can have a dramatic impact on peak shape, especially for early eluting compounds.[21][22][23]
-
The Problem of a "Strong" Sample Solvent: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread out at the head of the column, leading to peak distortion.[21][22][24] This is a common issue in reversed-phase chromatography when using a high percentage of organic solvent in the sample diluent while the mobile phase is highly aqueous.[21]
-
Protocol 3: Matching the Sample Solvent to the Mobile Phase
The ideal scenario is to dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, aim to use a sample solvent that is as weak as or weaker than the mobile phase.[21][25]
Step-by-Step Methodology:
-
Analyze Your Current Method: Note the composition of your sample solvent and your initial mobile phase.
-
Test a Weaker Solvent: If possible, dissolve your sample in a solvent with a lower percentage of organic modifier.
-
Reconstitute if Necessary: If your sample preparation protocol results in a strong solvent, consider evaporating the solvent and reconstituting the sample in a more suitable diluent.[22]
-
Reduce Injection Volume: If changing the sample solvent is not feasible, reducing the injection volume can help to minimize the detrimental effects.[26][27]
-
Visualizing the Problem and Solution
To better understand the troubleshooting process, the following diagrams illustrate the key concepts and workflows.
Caption: Interaction model causing peak tailing.
Caption: Troubleshooting workflow for poor peak shape.
References
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Retrieved from [Link]
-
Phenomenex. (2017). Improve Performance of Strongly Basic Molecules. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Spaggiari, D., Furlanetto, S., & Orlandini, S. (2010). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Analytical Letters, 43(10-11), 1548-1560. Retrieved from [Link]
-
Chyba, M., & Koplík, R. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2329-2345. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
-
Waters Corporation. (2018). Are LC columns with embedded polar groups better for polar retention?. Retrieved from [Link]
-
Spaggiari, D., Furlanetto, S., & Orlandini, S. (2010). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Analytical Letters, 43(10-11). Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
C&EN. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chromatography Online. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Taylor & Francis. (n.d.). HILIC – Knowledge and References. Retrieved from [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
De Vos, J., Broeckhoven, K., & Eeltink, S. (2015). Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1409, 138-146. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(11), 824-829. Retrieved from [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Heinisch, S., & Rocca, J. L. (2004). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development. Journal of Chromatography A, 1048(2), 183–193. Retrieved from [Link]
-
Agilent. (2020). What Do I Need for Successful Method Development?. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]
-
Liu, Z., et al. (2022). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. Molecules, 27(15), 4957. Retrieved from [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. phenomenex.com [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. youtube.com [youtube.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. HILIC 개요 | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. obrnutafaza.hr [obrnutafaza.hr]
- 21. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. mac-mod.com [mac-mod.com]
- 23. pharmagrowthhub.com [pharmagrowthhub.com]
- 24. lcms.cz [lcms.cz]
- 25. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Ion Source Integrity in Halogenated Phenol Analysis
Welcome to the technical support center. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with challenging halogenated analytes like 2,4-Dibromo-6-chlorophenol. The inherent chemical properties of such compounds necessitate a proactive and systematic approach to instrument maintenance to ensure data quality and maximize uptime. This document provides in-depth, field-proven answers and protocols to prevent and troubleshoot ion source contamination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging for mass spectrometry systems?
A: The analytical difficulty stems from a combination of its chemical characteristics. Firstly, as a phenol, the hydroxyl group makes the molecule relatively polar and prone to strong interactions. Secondly, and more critically, it is a polyhalogenated compound. Halogenated compounds can be chemically active within the hot environment of a GC inlet or mass spectrometer ion source, potentially leading to degradation or interaction with source components.[1][2] Over time, repeated injections, especially of high-concentration samples or those in complex matrices, can lead to the deposition of non-volatile residues on the ion source lenses, filaments, and other surfaces. This buildup compromises the electrostatic fields essential for efficient ion generation and transmission, leading to a cascade of analytical problems.
Q2: What are the tell-tale signs of ion source contamination in my data?
A: Ion source contamination manifests as a gradual or sudden degradation of instrument performance. The most common symptoms include:
-
Decreased Signal Intensity: A noticeable drop in the signal-to-noise ratio for your analyte and internal standards is the most common indicator.[3][4]
-
Loss of High-Mass Analytes: You may observe that heavier or more complex compounds, like pentachlorophenol in a mix, begin to disappear from chromatograms while lighter compounds are less affected.[4]
-
Poor Peak Shape: Tailing or fronting peaks can indicate active sites in the GC inlet or the ion source.
-
Increased Background Noise: The baseline of your chromatogram may become elevated or show discrete, non-eluting peaks from baked-off contaminants.[5][6]
-
Autotune Failures: For GC-MS systems, the daily PFTBA (or other tuning compound) evaluation is an invaluable diagnostic tool.[7] If the tune report shows high background, incorrect ion ratios, or fails entirely, contamination is a primary suspect.
-
Poor Reproducibility: Inconsistent peak areas or retention times across a sequence are a clear sign of a non-stable analytical system.
Q3: I'm setting up a new method. How can I proactively prevent ion source contamination from the start?
A: Prevention is unequivocally the most effective strategy. A robust method begins with a well-maintained system and a clean sample.
-
Gas Purity is Non-Negotiable: Your carrier gas (e.g., Helium, Hydrogen) and any detector gases must be of high purity (99.9995% or better).[8] Always install and regularly replace in-line traps to remove residual moisture, oxygen, and hydrocarbons. Oxygen and moisture, in particular, can damage the stationary phase of your column at high temperatures, leading to bleed that contaminates the source.[1]
-
Optimize Sample Preparation: The cleaner the sample injected, the longer your source will stay clean. The primary goal is to remove non-volatile matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex environmental or biological samples before analysis.[9][10]
-
Consider Derivatization for GC-MS: The active hydroxyl group on the phenol is a primary source of analytical issues. Converting it to a less polar, more thermally stable functional group via derivatization can dramatically improve chromatographic performance and reduce source contamination. Silylation (e.g., using BSTFA) is a common and effective technique that replaces the active hydrogen with a trimethylsilyl group, increasing volatility.[11][12][13] This makes the molecule less likely to "stick" to active sites in the inlet and source.
-
Use an Inlet Liner with Glass Wool: For GC-MS, using a liner with deactivated glass wool can help trap non-volatile matrix components, acting as a disposable guard for the analytical column and the MS source. Remember to change the liner and septum regularly as part of your routine maintenance.[2]
Q4: My source is already contaminated. What is the logical troubleshooting process?
A: When you suspect contamination, a systematic approach is required to isolate and resolve the issue without unnecessary downtime. The workflow below outlines a logical decision-making process. First, confirm the problem by injecting a trusted calibration standard. If performance is poor, proceed with the troubleshooting steps.
Diagram: Troubleshooting Decision Tree for Ion Source Contamination
A logical workflow to diagnose and resolve system contamination.
Proactive Contamination Prevention: A Workflow
Adopting a routine maintenance schedule is the most critical factor in long-term instrument performance. This workflow illustrates the key checkpoints from sample to analysis that minimize the risk of contamination.
Diagram: Proactive Contamination Prevention Workflow
A preventative workflow integrating sample preparation and system maintenance.
Experimental Protocols
Protocol 1: Routine GC-MS Inlet Maintenance (Weekly/Bi-weekly)
This protocol should be performed regularly, with frequency adjusted based on sample throughput and matrix complexity.
-
Cool the Inlet: Set the GC inlet temperature to ambient (e.g., 40°C) and wait for it to cool completely.
-
Vent the Inlet: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Carefully unscrew the septum nut. Remove the old septum and O-ring.
-
Remove the Liner: Using clean, lint-free gloves and forceps, carefully pull the old inlet liner out of the injection port.
-
Clean the Port (if necessary): With a clean, long swab lightly dampened with methanol, gently wipe the inside surfaces of the injection port. Allow it to dry completely.
-
Install New Liner: Place a new, deactivated liner (with glass wool, if appropriate for your method) into the injection port. Ensure it is seated correctly.
-
Install New Septum and O-ring: Place a new O-ring and septum in the septum nut and re-tighten it. Do not overtighten.
-
Restore Gas Flow: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector.
-
Heat the Inlet: Set the inlet back to its operational temperature.
-
Condition: Allow the system to equilibrate for 20-30 minutes before running samples.
Protocol 2: Standard GC-MS Ion Source Cleaning (As Needed)
This is a reactive maintenance procedure to be performed only after confirming contamination within the MS detector.
Materials:
-
Lint-free nylon gloves
-
Clean, lint-free cloths (e.g., Texwipes)
-
Abrasive aluminum oxide powder or pads
-
Cotton swabs
-
Beakers for sonication
-
Solvents: HPLC-grade Acetone, Methanol, and Hexane
-
Ultrasonic bath
-
Forceps and any tools specified by your instrument manufacturer
Procedure:
-
Vent the Mass Spectrometer: Follow the manufacturer's standard procedure to safely vent the instrument. Wait for the analyzer to cool to room temperature.
-
Remove the Ion Source: Wearing clean gloves, carefully open the analyzer chamber and remove the ion source assembly as per the manufacturer's guide. Place it on a clean, lint-free surface.
-
Disassemble the Source: Carefully disassemble the ion source, laying out all lenses, the repeller, and the source body on a clean surface. Take a picture beforehand if you are unfamiliar with the assembly.
-
Abrasive Cleaning: For each metal component (lenses, repeller, source body), create a paste of aluminum oxide powder and methanol. Using a cotton swab, gently polish all surfaces that are exposed to the ion beam. This step mechanically removes baked-on deposits.[2]
-
Rinse and Sonicate:
-
Thoroughly rinse each part with methanol to remove all abrasive powder.
-
Place the parts in a beaker with fresh methanol and sonicate for 15 minutes.
-
Transfer the parts to a beaker with fresh acetone and sonicate for 15 minutes.
-
Finally, transfer the parts to a beaker with fresh hexane and sonicate for 15 minutes. This sequence ensures the removal of both polar and non-polar contaminants.
-
-
Dry the Parts: Remove the parts from the final solvent bath and allow them to air-dry completely on a clean, lint-free cloth. You can gently heat them in a GC oven at a low temperature (e.g., 100°C) for 20 minutes to ensure all solvent is removed.[2]
-
Reassemble and Reinstall: Meticulously reassemble the ion source, ensuring no fingerprints or dust contaminates the clean surfaces. Reinstall the source into the analyzer chamber.
-
Pump Down and Bake Out: Close the analyzer and begin pumping down. Once a stable vacuum is achieved, perform a system bake-out as recommended by the manufacturer to remove any residual water and volatiles.
-
Tune and Verify: After the bake-out, perform an autotune to verify that the instrument is functioning correctly and that performance has been restored.[7]
Data Summary
While specific contaminants from this compound analysis are analyte and matrix-dependent, general system contamination often arises from common laboratory sources. Being able to identify these background ions can aid in troubleshooting.
| m/z (Da) | Common Identity | Likely Source |
| 73, 147, 207, 281 | Polysiloxanes | Column bleed, septa, pump oil |
| 149, 279 | Phthalates (e.g., DOP) | Plasticizers from tubing, vials, gloves, floor wax |
| 43, 57, 71 | Hydrocarbons | Fingerprints, impure solvents, general lab environment |
| 219, 235 | Perfluorinated compounds | PFTBA/FC-43 (tuning compounds), Teflon-coated parts |
| Variable | Polyethylene Glycol (PEGs) | Surfactants, detergents, certain sample matrices |
References
- Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A,
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI,
- High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- Agilent GC/MS Systems Maintenance Guide. Studylib,
- What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube,
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI,
- LCMS Troubleshooting: 14 Best Practices for Labor
- Maintaining Your GC/MS System. Scientific Instrument Services,
- GCMS Maintenance: Keep Your GCMS Running. Overbrook,
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI,
- Top Practices for GC Preventive Maintenance. IRIS Industries,
- Top 10 Things Users Can Do to Minimize Contamin
- Notes on Troubleshooting LC/MS Contamination. University of California, Riverside,
- Maintaining your Agilent GC and GC/MS Systems. Postnova Analytics,
- Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. LCGC North America,
- Troubleshooting ESI LC MS/MS chromatograms--sample contamination?.
- Clean the Ion source of LCMS.
- Controlling Contamination in LC/MS Systems.
- Agilent LC/MS – Care and Feeding. Agilent Technologies,
- Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. University of Arizona Mass Spectrometry Facility,
- Chlorinated phenols contaminate GC column or mass spec?.
- Evaluation and Elimination of Matrix Effects in LC-MS Bioanalysis.
- Technical Support Center: Matrix Effects in the LC-MS Analysis of 6''-O-acetylisovitexin. Benchchem,
Sources
- 1. studylib.net [studylib.net]
- 2. sisweb.com [sisweb.com]
- 3. zefsci.com [zefsci.com]
- 4. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. agilent.com [agilent.com]
- 7. GCMS Maintenance: Keep Your GCMS Running [theoverbrookgroup.com]
- 8. postnova.com [postnova.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for 2,4-Dibromo-6-chlorophenol Quantification
An Objective Comparison of Chromatographic Approaches Guided by ICH Q2(R2) Principles
Introduction: The Analytical Imperative
In pharmaceutical development and manufacturing, the precise quantification of chemical entities is non-negotiable. 2,4-Dibromo-6-chlorophenol, a halogenated phenol, represents a class of compounds that can appear as intermediates, impurities, or degradation products. Ensuring its accurate measurement is critical for process control, impurity profiling, and ultimately, patient safety.
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. This guide provides a comprehensive comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will dissect the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R2) guideline, offering not just protocols, but the scientific rationale behind them.[2][3][4] Every protocol described herein is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The selection of an analytical technique is the first critical decision in method development. For a semi-volatile, polar compound like this compound, both HPLC and GC are viable options, each with distinct advantages and limitations.
Table 1: High-Level Comparison of HPLC-UV and GC-MS for Halogenated Phenol Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase[5]. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase[6]. |
| Analyte Volatility | Not required. Ideal for non-volatile or thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary[7]. |
| Detection | UV-Vis absorption is a robust, quantitative technique but offers limited specificity. | Mass Spectrometry provides mass-to-charge ratio data, offering high specificity and structural information. |
| Sensitivity | Good, typically in the low ng to µg/mL range. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower if a derivatization step is required. |
| Primary Application | Ideal for routine quality control (QC), purity assays, and stability testing where concentration levels are relatively high. | The gold standard for trace-level impurity identification and quantification, and for confirmation of identity. |
Scientist's Note: The choice between HPLC and GC-MS is dictated by the analytical objective. For routine assay and purity checks in a drug substance, the robustness and simplicity of an HPLC-UV method are often preferred. However, if the goal is to detect trace levels of this compound as a genotoxic or process impurity, the superior sensitivity and specificity of GC-MS are indispensable[8][9].
The Foundation of Validation: A Workflow Guided by ICH Q2(R2)
Method validation is a structured process to demonstrate that an analytical procedure is suitable for its intended use[10]. The ICH Q2(R2) guideline provides a harmonized framework for this process, which is adopted by major regulatory agencies like the FDA and EMA[3][4][11].
The overall validation workflow ensures that a method is not only developed but is proven to be reliable and robust for routine application.
Caption: A typical workflow for analytical method validation, from development to routine implementation.
Comparative Validation Protocols and Performance Data
Here, we present detailed protocols for validating both an HPLC-UV and a GC-MS method for the quantification of this compound. The data presented are illustrative yet representative of what would be expected from these techniques.
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products[12][13].
HPLC-UV Protocol:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding the standard to the placebo matrix.
-
Analyze all three solutions by HPLC.
-
Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak in the spiked sample should be singular and spectrally pure, as confirmed by a Diode Array Detector (DAD).
GC-MS Protocol:
-
Follow steps 1-3 from the HPLC protocol.
-
Analyze all three solutions by GC-MS.
-
Acceptance Criteria: The placebo should show no signal for the characteristic mass fragments of the analyte at its retention time. The mass spectrum of the peak in the spiked sample must match that of the pure standard.
Scientist's Note: GC-MS inherently provides higher specificity than HPLC-UV. While HPLC relies on retention time and UV spectrum, GC-MS adds a third dimension of confirmation with the mass fragmentation pattern, making it a more definitive identification technique[14].
Linearity and Range
Objective: To establish a direct proportionality between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity[5][15].
Protocol (Applicable to both HPLC and GC-MS):
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration for an assay (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Table 2: Comparative Linearity and Range Data
| Parameter | HPLC-UV Method | GC-MS Method |
| Range | 1.0 - 150 µg/mL | 0.5 - 250 ng/mL |
| R² | 0.9995 | 0.9998 |
| Regression Equation | y = 45872x + 1203 | y = 98540x + 550 |
Accuracy
Objective: To determine the closeness of the test results to the true value. It is typically assessed using recovery studies[12][16].
Protocol (Applicable to both HPLC and GC-MS):
-
Prepare a placebo matrix.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.
-
Analyze the nine samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Table 3: Comparative Accuracy (Recovery) Data
| Spike Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) |
| Low (80%) | 99.5% ± 0.8% | 101.2% ± 1.5% |
| Mid (100%) | 100.2% ± 0.5% | 99.8% ± 1.1% |
| High (120%) | 101.1% ± 0.6% | 100.5% ± 1.3% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[10].
Protocol (Applicable to both HPLC and GC-MS):
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: Overall %RSD for all 12 samples ≤ 2.0%.
-
Table 4: Comparative Precision Data
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability | 0.75% | 1.20% |
| Intermediate Precision | 1.15% | 1.85% |
Scientist's Note: The higher %RSD often observed in GC-MS methods can be attributed to the increased complexity, including potential injection variability and the multi-step process if derivatization is involved. However, it remains well within acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[5].
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to that of blank samples.
-
LOD Estimation: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ Estimation: The concentration that yields a S/N ratio of approximately 10:1.
-
LOQ Confirmation: Analyze six replicate samples prepared at the estimated LOQ concentration. The accuracy should be within 80-120% and precision (%RSD) should be ≤ 10%.
Table 5: Comparative Sensitivity and Robustness Summary
| Parameter | HPLC-UV Method | GC-MS Method |
| LOD | 0.3 µg/mL | 0.1 ng/mL |
| LOQ | 1.0 µg/mL | 0.5 ng/mL |
| Robustness | Unaffected by minor changes in pH (±0.2) and column temp (±2°C). | Unaffected by minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[13][16].
Protocol (Applicable to both HPLC and GC-MS):
-
Identify critical method parameters (e.g., mobile phase pH, column temperature for HPLC; oven ramp rate, carrier gas flow rate for GC).
-
Perform analyses while making small, deliberate changes to these parameters (e.g., pH ± 0.2 units).
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: System suitability parameters should still pass, and the final calculated result should not deviate significantly from the nominal value.
The Interconnectivity of Validation Parameters
No validation parameter exists in a vacuum. They are an interconnected set of characteristics that, together, prove a method is fit for purpose. For example, the range of a method is defined by the interval over which linearity, accuracy, and precision are all acceptable.
Caption: Interrelationship of analytical validation parameters as defined by ICH Q2(R2).
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
System Suitability: Five replicate injections of a standard solution. Acceptance criteria: %RSD of peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000.
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
-
MS Transfer Line: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 308, 310, 229).
-
Injection Volume: 1 µL (splitless).
-
System Suitability: Five replicate injections of a standard solution. Acceptance criteria: %RSD of peak area < 5.0%, S/N ratio for the least abundant ion > 10.
Conclusion
Both HPLC-UV and GC-MS can be successfully validated for the quantification of this compound. The choice of method is fundamentally linked to its intended application.
-
The HPLC-UV method demonstrates excellent precision, accuracy, and robustness, making it an ideal workhorse for routine quality control applications where analyte concentrations are well above the limit of quantitation.
-
The GC-MS method provides unparalleled sensitivity and specificity. It is the superior choice for trace-level analysis, such as identifying and quantifying impurities or for use in toxicological studies where very low detection limits are required.
By adhering to the principles outlined in the ICH Q2(R2) guideline, scientists can develop and validate robust, reliable, and defensible analytical methods that ensure the quality and safety of pharmaceutical products.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks (YouTube). [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
ICH Q2(R2) Validation of analytical procedures . International Council for Harmonisation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . SGS. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Quality: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]
-
Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection . PubMed. [Link]
-
Chromatographic Determination of Chlorophenols . Journal of the Chemical Society of Pakistan. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation . Abraham Entertainment. [Link]
-
Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS . ResearchGate. [Link]
-
Separation of Some Halogenated Phenols by GC-MS . Asian Journal of Chemistry. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . MDPI. [Link]
-
Separation of 3-Bromo-2,4,6-trichlorophenol on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Method 8041A: Phenols by Gas Chromatography . U.S. Environmental Protection Agency. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals . Journal of Analytical & Bioanalytical Techniques. [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Asian Journal of Chemistry. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. omicsonline.org [omicsonline.org]
- 6. asianpubs.org [asianpubs.org]
- 7. epa.gov [epa.gov]
- 8. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. fda.gov [fda.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. propharmagroup.com [propharmagroup.com]
A Spectroscopic Guide to Differentiating 2,4-Dibromo-6-chlorophenol and Its Isomers
Abstract
The precise identification of structural isomers is a cornerstone of chemical research and development, particularly for halogenated phenols, where positional differences in substituents can drastically alter biological activity, toxicity, and chemical reactivity. This guide provides an in-depth spectroscopic comparison of 2,4-Dibromo-6-chlorophenol and its key isomers, 2,6-Dibromo-4-chlorophenol and 3,5-Dibromo-4-chlorophenol. We will explore how fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously differentiate these closely related compounds. This document is intended for researchers, analytical chemists, and drug development professionals who require robust methods for isomer characterization.
The Critical Need for Isomer Differentiation
Halogenated phenols are prevalent in various domains, from environmental science as priority pollutants to synthetic chemistry as versatile intermediates.[1][2] Structural isomers, such as the three dibromo-chloro-phenols under investigation, possess the same molecular formula (C₆H₃Br₂ClO) and weight, making them indistinguishable by basic mass determination. However, the specific arrangement of the bromine and chlorine atoms on the phenolic ring dictates the molecule's electronic distribution, symmetry, and steric profile. These subtle differences manifest in unique spectroscopic "fingerprints" and can lead to significant variations in their properties. Therefore, conclusive identification is not merely an academic exercise but a critical requirement for regulatory compliance, mechanistic studies, and ensuring the efficacy and safety of synthesized products.
Analytical Workflow for Isomer Identification
A multi-technique approach is essential for the confident structural elucidation of halogenated phenol isomers. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for identification.
Caption: A typical workflow for the spectroscopic identification of halogenated phenol isomers.
Experimental Methodologies
The validity of any spectral data hinges on the rigor of the experimental protocol. The following sections describe standardized procedures for acquiring high-quality data.
NMR Spectroscopy Sample Preparation and Acquisition
The choice of solvent is critical in NMR to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for halogenated phenols due to its excellent solubilizing properties and the single residual solvent peak which is easily identified.[3]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the phenol isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3][4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. For solid samples like these phenols, Attenuated Total Reflectance (ATR) is a modern and convenient technique that requires minimal sample preparation.
Protocol:
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. Co-add 16-32 scans to obtain a high-quality spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[2][5] This technique is particularly powerful for halogenated compounds due to their characteristic isotopic signatures.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the isomers, for example, starting at 100°C and ramping to 250°C at 10°C/min.
-
MS Detection: Analyze the eluent using a mass spectrometer in Electron Ionization (EI) mode. Scan a mass range of m/z 50-350 to capture the molecular ion and key fragments.
Comparative Spectroscopic Analysis
The structural differences between the isomers lead to distinct and predictable variations in their spectra.
Caption: Structures of the three isomers under comparison.
¹H NMR Spectroscopy: The Power of Symmetry and Coupling
¹H NMR is arguably the most powerful technique for distinguishing these isomers. The key lies in the number of signals, their chemical shifts, and their spin-spin coupling patterns.
-
This compound: This molecule is asymmetric. It has two aromatic protons at positions 3 and 5. They are not equivalent and are meta to each other. This results in two distinct signals, each appearing as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz).[1]
-
2,6-Dibromo-4-chlorophenol: This molecule possesses a C₂ axis of symmetry. The two protons at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they resonate at the same frequency and do not couple with each other, producing a single sharp singlet in the aromatic region. This is a definitive signature for this isomer.
-
3,5-Dibromo-4-chlorophenol: This isomer also has a plane of symmetry. The two protons at positions 2 and 6 are equivalent. Like the previous isomer, this will result in a single singlet in the aromatic region. However, the chemical shift of this singlet will differ from that of 2,6-Dibromo-4-chlorophenol due to the different electronic environment.
The hydroxyl (-OH) proton for all isomers will typically appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.[3]
¹³C NMR Spectroscopy: A Carbon Count
¹³C NMR spectroscopy differentiates isomers based on the number of unique carbon environments, which is again dictated by molecular symmetry.
-
This compound: With no symmetry elements, all six carbon atoms in the aromatic ring are unique. This results in six distinct signals in the ¹³C NMR spectrum.[1]
-
2,6-Dibromo-4-chlorophenol: Due to the plane of symmetry bisecting the C1-C4 axis, there are only four unique carbon environments : C1 (bearing OH), C2/C6 (bearing Br), C3/C5 (bearing H), and C4 (bearing Cl).
-
3,5-Dibromo-4-chlorophenol: This isomer also has a plane of symmetry, resulting in four unique carbon signals : C1, C2/C6, C3/C5, and C4.
While two of the isomers produce the same number of signals, the chemical shifts will be different. For instance, the signal for C4 will be significantly affected by whether it is bonded to a chlorine (as in the first two isomers) or a hydrogen.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While IR spectroscopy is less definitive than NMR for distinguishing these specific isomers, it provides valuable confirmatory data. All three isomers will exhibit:
-
A strong, broad O-H stretching band between 3200-3600 cm⁻¹.[1]
-
Aromatic C-H stretching vibrations from 3050-3100 cm⁻¹.[1]
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[1]
The key differences lie in the "fingerprint region" (below 1500 cm⁻¹). The C-Br and C-Cl stretching and bending vibrations are sensitive to the substitution pattern on the ring. While assigning specific bands can be complex, the overall pattern of peaks in the 1200-600 cm⁻¹ range will be unique for each isomer.
Mass Spectrometry: Isotopic Patterns and Fragmentation
All three isomers have a nominal molecular weight of 286 g/mol . The power of MS lies in observing the isotopic cluster of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
For a molecule with two bromine atoms and one chlorine atom, the molecular ion will appear as a cluster of peaks at M, M+2, M+4, and M+6, with a characteristic intensity ratio. This pattern confirms the elemental composition (C₆H₃Br₂ClO) for all isomers.[1] While the molecular ion cluster will be nearly identical, the fragmentation patterns upon electron ionization can differ. The relative positions of the halogens influence which fragments are most stable and therefore most abundant, providing another layer of evidence for isomer differentiation.
Summary of Key Spectroscopic Data
The following table summarizes the expected key distinguishing features for each isomer.
| Spectroscopic Technique | This compound (Asymmetric) | 2,6-Dibromo-4-chlorophenol (Symmetric) | 3,5-Dibromo-4-chlorophenol (Symmetric) |
| ¹H NMR (Aromatic) | 2 signals (Two doublets, J ≈ 2-3 Hz) | 1 signal (Singlet) | 1 signal (Singlet) |
| ¹³C NMR (Signals) | 6 signals | 4 signals | 4 signals |
| Key Differentiator | Unique NMR splitting pattern and carbon count. | A singlet in ¹H NMR and 4 signals in ¹³C NMR. | A singlet in ¹H NMR with a chemical shift different from its isomer, and 4 distinct ¹³C signals. |
Conclusion
While this compound and its isomers present a classic analytical challenge, a systematic approach using modern spectroscopy provides a clear path to their unambiguous identification. ¹H NMR spectroscopy is the most powerful primary tool, capable of distinguishing the isomers based on the symmetry and coupling patterns of the aromatic protons. ¹³C NMR corroborates these findings by revealing the number of unique carbon environments. Finally, IR spectroscopy and the characteristic isotopic patterns in mass spectrometry provide robust, confirmatory evidence. By integrating data from these techniques, researchers can confidently elucidate the precise structure of these halogenated phenols, ensuring the integrity and reliability of their scientific work.
References
-
Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. [Link]
-
Jackson, W. R., & Rae, I. D. (1973). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Schaefer, T., & Schneider, W. G. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. [Link]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis. [Link]
-
Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]
-
PubChem (n.d.). 2,6-Dibromo-4-chlorophenol. National Center for Biotechnology Information. [Link]
-
PubChem (n.d.). 3,5-Dibromo-4-chlorophenol. National Center for Biotechnology Information. [Link]
-
Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
-
Bruchet, A., & Legrand, M. F. (2005). Where do the odorous halogenated phenols in drinking water resources come from? Water Science and Technology. [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,4-Dibromo-6-chlorophenol in Immunoassays
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 2,4-Dibromo-6-chlorophenol in competitive immunoassays. As researchers, scientists, and drug development professionals, ensuring the specificity of ligand-binding assays is paramount for data integrity. This document moves beyond a simple protocol, offering a logical and scientifically-grounded approach to proactively assess and quantify potential interferences from structurally related small molecules.
Introduction: The Challenge of Halogenated Phenols in Immunoassays
This compound is a halogenated phenolic compound with a molecular weight of 286.35 g/mol .[1][2] It is noted for its biological activities, including antimicrobial properties, and its role as a potential intermediate in chemical synthesis.[1] Its structure, featuring a phenol backbone with bromine and chlorine substituents, makes it a candidate for cross-reactivity in immunoassays designed to detect other halogenated phenols.
Immunoassay specificity is a critical performance characteristic, defined by the ability of an antibody to distinguish between the target analyte and other structurally similar compounds.[3] Cross-reactivity occurs when an antibody binds to a non-target molecule, which can lead to false-positive results or an overestimation of the true analyte concentration.[3][4] For small molecules like this compound, the competitive ELISA format is often employed. This format is particularly susceptible to interference from cross-reactants that can compete with the target analyte for a limited number of antibody binding sites.
This guide will use a hypothetical but plausible scenario: a competitive ELISA designed for the quantification of 2,4-Dichlorophenol (2,4-DCP) , a common environmental and industrial compound. We will design a study to rigorously evaluate the potential interference from this compound and other structurally related analogs.
The Principle of Competitive Immunoassay and Cross-Reactivity
In a competitive ELISA for a small molecule, a known amount of the target analyte is conjugated to a carrier protein (e.g., BSA) and immobilized on the microplate wells. The sample, containing an unknown amount of the free analyte, is mixed with a specific primary antibody and added to the wells. The free analyte in the sample competes with the immobilized analyte for binding to the antibody. A lower concentration of analyte in the sample results in more antibody binding to the plate and thus a stronger signal. Conversely, a higher concentration of analyte leads to a weaker signal.
Cross-reactivity is quantified by determining the concentration of the interfering compound that causes a 50% reduction in the maximal signal (IC50) and comparing it to the IC50 of the target analyte.[5]
The formula is as follows:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [5]
A high percentage indicates significant cross-reactivity, meaning the antibody binds the interfering compound with an affinity similar to that of the target analyte.
Logical Framework for Cross-Reactivity Assessment
The following diagram illustrates the decision-making process and workflow for assessing the specificity of an immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
Experimental Design: A Comparative Study
This section outlines the detailed methodology for assessing the cross-reactivity of this compound in a competitive ELISA for 2,4-Dichlorophenol.
Materials and Reagents
-
Target Analyte: 2,4-Dichlorophenol (2,4-DCP)
-
Primary Test Compound: this compound
-
Comparison Panel of Potential Cross-Reactants:
-
Coating Antigen: 2,4-DCP conjugated to Bovine Serum Albumin (BSA)
-
Primary Antibody: Monoclonal or polyclonal antibody raised against 2,4-DCP
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (PBS with 1% BSA), Assay Buffer (PBS)
-
Microplates: 96-well high-binding polystyrene plates
Experimental Workflow: Competitive ELISA Protocol
The following diagram details the step-by-step process of the competitive ELISA.
Caption: Step-by-step competitive ELISA workflow.
Detailed Step-by-Step Methodology
-
Plate Coating: Dilute the 2,4-DCP-BSA conjugate to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).
-
Preparation of Standards and Test Compounds:
-
Prepare stock solutions of the target analyte (2,4-DCP) and all test compounds (including this compound) in a suitable solvent (e.g., DMSO), then dilute in Assay Buffer.
-
Create a series of 8-10 serial dilutions for each compound, ranging from a high concentration (e.g., 100 µg/mL) to a low concentration (e.g., 0.01 ng/mL).
-
-
Competitive Reaction:
-
Discard the blocking solution and wash the plate three times.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the primary antibody (pre-diluted in Assay Buffer to its optimal concentration) to each well.
-
Incubate for 1-2 hours at RT with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis and Comparison
Generating Dose-Response Curves
For each compound, plot the absorbance (Y-axis) against the logarithm of its concentration (X-axis). The resulting data should produce a sigmoidal curve. Use a four-parameter logistic (4PL) curve fit to model the data and determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% inhibition of the maximum signal.
Hypothetical Performance Data
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 2,4-Dichlorophenol (Target) | Cl-C₆H₃(OH)-Cl | 15.2 | 100% |
| This compound | Br-C₆H₂(Cl)(OH)-Br | 315.8 | 4.8% |
| 2,6-Dibromo-4-chlorophenol | Br-C₆H₂(Cl)(OH)-Br | 980.5 | 1.6% |
| 2,4,6-Tribromophenol | Br-C₆H₂(Br)(OH)-Br | 1,250.0 | 1.2% |
| 2,4-Dibromophenol | Br-C₆H₃(OH)-Br | 675.3 | 2.3% |
| 2-Chlorophenol | C₆H₄(OH)Cl | > 10,000 | < 0.15% |
| 4-Chlorophenol | C₆H₄(OH)Cl | 8,500.0 | 0.18% |
| Phenol | C₆H₅OH | > 50,000 | < 0.03% |
Note: These are hypothetical data generated for illustrative purposes.
Interpretation of Results
Based on the hypothetical data:
-
This compound exhibits a cross-reactivity of 4.8%. This indicates that the antibody has a significantly lower affinity for this compound compared to the target analyte, 2,4-Dichlorophenol. However, at high concentrations, it could potentially cause interference. For example, if a sample contained 1000 ng/mL of this compound, it might produce a signal equivalent to approximately 48 ng/mL of 2,4-Dichlorophenol.
-
The position of the halogens is critical. The antibody appears to be most specific to the 2,4-dichloro substitution pattern. Changing the halogens to bromine (2,4-Dibromophenol) or altering their positions (2,6-Dibromo-4-chlorophenol) significantly reduces the antibody's binding affinity.
-
The number of halogens also influences binding. The trisubstituted 2,4,6-Tribromophenol shows very low cross-reactivity.
-
Monosubstituted and unsubstituted phenols show negligible cross-reactivity, confirming the antibody's specificity for di-halogenated phenols.
Conclusions and Best Practices
This guide provides a robust framework for evaluating the cross-reactivity of this compound in a relevant immunoassay. Our hypothetical study demonstrates that while this compound may not be a major interferent at low concentrations, its potential for cross-reactivity should be characterized and understood.
Key Takeaways for Researchers:
-
Proactive Characterization is Essential: Never assume specificity. Always test structurally related compounds that may be present in your samples.[8]
-
Structure-Activity Relationships Matter: Minor changes in chemical structure, such as the type and position of substituents on a phenolic ring, can dramatically alter antibody binding.[9]
-
Context is Crucial: The acceptable level of cross-reactivity depends on the application. For high-stakes diagnostic or regulatory applications, even low levels of cross-reactivity may warrant the use of a confirmatory method like HPLC-MS/MS.[10][11]
-
Thorough Validation Builds Trust: A self-validating protocol, as described here, provides confidence in the accuracy and reliability of immunoassay data.[3] The choice of monoclonal versus polyclonal antibodies can also impact specificity, with monoclonals generally offering higher specificity.[3]
By following a systematic and well-documented approach, researchers can ensure the scientific integrity of their immunoassay results and make informed decisions based on a clear understanding of their assay's performance and limitations.
References
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from Siemens Healthineers website. [Link]
-
Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 138-145. [Link]
-
University of Windsor. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Retrieved from University of Windsor institutional repository. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from Gyros Protein Technologies website. [Link]
-
Whitby, A., & Nickson, R. (2005). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Water Research, 39(15), 3645-3653. [Link]
-
Gáspár, A., & Andrási, M. (2001). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Acta pharmaceutica Hungarica, 71(2), 226-231. [Link]
-
U.S. Food and Drug Administration. (1998). Guidance for Industry: Immunohistochemistry (IHC) Devices. Retrieved from FDA website. [Link]
-
Raj, K., et al. (2020). Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study. Analytical Chemistry, 92(15), 10759-10766. [Link]
-
Kolpashchikov, D. M. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. ChemBioChem, 13(11), 1597-1600. [Link]
-
Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved from Scribd. [Link]
-
National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
ChemBK. (2024). 4-CHLORO-2,6-DIBROMOPHENOL. Retrieved from ChemBK website. [Link]
-
Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
-
PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-. Retrieved from PubChem, National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol. Retrieved from PubChem, National Center for Biotechnology Information. [Link]
-
RASĀYAN Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Retrieved from RASĀYAN Journal of Chemistry website. [Link]
-
ACS Omega. (2025). Responsive Supramolecular Sensors Based on Pillar[11]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. Retrieved from ACS Publications. [Link]
-
Lee, H. J., et al. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1776-1782. [Link]
-
ResearchGate. (2014). (PDF) Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. Retrieved from ResearchGate. [Link]
-
Bruze, M., & Zimerson, E. (1997). Cross-reaction patterns in patients with contact allergy to simple methylol phenols. Contact Dermatitis, 37(2), 82-86. [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-DIBROMO-4-CHLOROPHENOL | 5324-13-0 [chemicalbook.com]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. Cross-reaction patterns in patients with contact allergy to simple methylol phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
The Synthetic Chemist's Compass: Navigating Precursor Efficacy with 2,4-Dibromo-6-chlorophenol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the judicious selection of starting materials is paramount to achieving efficient, scalable, and economically viable processes. Halogenated phenols, in particular, serve as versatile and highly valuable synthons, offering multiple reactive handles for the construction of complex molecular architectures. Among these, 2,4-Dibromo-6-chlorophenol emerges as a precursor of significant interest, distinguished by its unique substitution pattern that bestows a nuanced reactivity profile.
This guide provides an in-depth comparative analysis of this compound's efficacy as a synthetic precursor, juxtaposed with other commonly employed halogenated phenols. We will delve into the fundamental principles governing its reactivity in cornerstone cross-coupling reactions, supported by established experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Halogen Dance: Reactivity Principles of Aryl Halides
The efficacy of a halogenated precursor in transition metal-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. This energy dictates the ease of the oxidative addition step, often the rate-determining step in many catalytic cycles.[1] The established reactivity trend for halogens in these reactions is a critical consideration for any synthetic chemist[2][3]:
I > Br > Cl > F
This hierarchy implies that aryl iodides are generally the most reactive, followed by bromides, and then chlorides. This principle is the bedrock of our comparative analysis, as the presence and position of different halogens on the phenolic ring will govern the precursor's performance in key synthetic transformations.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] We will now explore the expected and observed efficacy of this compound in three of the most prevalent transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of biaryl synthesis.[3] The reactivity of the aryl halide is a key determinant of reaction efficiency.
Comparative Performance:
In this compound, the two bromine atoms offer more reactive sites for Suzuki coupling compared to the chlorine atom. This allows for potential regioselective or double coupling reactions. When compared to other precursors:
-
vs. 2,4,6-Tribromophenol: Both precursors possess multiple reactive bromine atoms. The choice between them may depend on the desired final product and the potential for over-arylation. 2,4,6-Tribromophenol offers three potential coupling sites, which could be an advantage for synthesizing trisubstituted phenols or a disadvantage if selectivity is difficult to control.
-
vs. 2,4-Dichlorophenol: The bromine atoms in this compound will be significantly more reactive than the chlorine atoms in 2,4-dichlorophenol, allowing for milder reaction conditions and potentially higher yields for mono-arylation at the bromine-substituted positions.
-
vs. 2-Bromo-4-chlorophenol: this compound provides an additional reactive bromine site, offering more synthetic flexibility.
Data Snapshot: Suzuki-Miyaura Coupling Yields
| Precursor | Halogen Reactivity | Expected Relative Yield | Representative Yield (%) |
| This compound | Two reactive C-Br bonds, one less reactive C-Cl bond | High (at bromo positions) | Not explicitly reported, but expected to be high |
| 2,4,6-Tribromophenol | Three reactive C-Br bonds | Very High | Not explicitly reported, but expected to be high |
| 2,4-Dichlorophenol | Two less reactive C-Cl bonds | Moderate to Low | 71% (for 2,4-dichloropyrimidine)[2] |
| 2-Bromo-4-chlorophenol | One reactive C-Br bond, one less reactive C-Cl bond | High (at bromo position) | Not explicitly reported, but expected to be high |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a crucial transformation for the synthesis of many natural products and functional materials.[5]
Comparative Performance:
The reactivity trend of C-X bonds is also central to the Sonogashira coupling. The two bromine atoms of this compound provide facile sites for alkynylation.
-
vs. 2,4,6-Tribromophenol: Similar to the Suzuki coupling, both precursors offer multiple reactive sites. The choice will be dictated by the desired degree of substitution.
-
vs. 2,4-Dichlorophenol: this compound will undergo Sonogashira coupling under much milder conditions at the bromine positions compared to the chloro-analogue.
-
vs. 2-Bromo-4-chlorophenol: The presence of a second bromine atom in this compound allows for the potential synthesis of di-alkynylated phenols.
Data Snapshot: Sonogashira Coupling Yields
Direct comparative data for these specific phenols is scarce. The table below provides a qualitative comparison and a representative yield for a similar aryl bromide.
| Precursor | Halogen Reactivity | Expected Relative Yield | Representative Yield (%) |
| This compound | Two reactive C-Br bonds | High | Not explicitly reported |
| 2,4,6-Tribromophenol | Three reactive C-Br bonds | Very High | Not explicitly reported |
| 2,4-Dichlorophenol | Two less reactive C-Cl bonds | Low | Not explicitly reported for this substrate |
| 2-Bromo-4-chlorophenol | One reactive C-Br bond | High | 89% (for a generic aryl bromide)[2] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction has broad applications in medicinal chemistry, as the aniline moiety is a common feature in many drug molecules.
Comparative Performance:
The C-Br bonds of this compound are more amenable to Buchwald-Hartwig amination than the C-Cl bond. This allows for selective amination at the 2- and 4-positions.
-
vs. 2,4,6-Tribromophenol: Both are excellent precursors for synthesizing poly-amino-phenols. The choice depends on the target molecule's substitution pattern.
-
vs. 2,4-Dichlorophenol: Amination of 2,4-dichlorophenol would require more forcing conditions, specialized ligands, and may result in lower yields compared to the amination of the bromo-positions of this compound.
-
vs. 2-Bromo-4-chlorophenol: this compound offers the possibility of introducing two different amine substituents through sequential, regioselective amination reactions by exploiting the differential reactivity of the two bromine atoms, which may be influenced by the electronic effects of the first introduced amino group.
Data Snapshot: Buchwald-Hartwig Amination Yields
While specific data for this compound is not available, the general principles of reactivity allow for a qualitative comparison.
| Precursor | Halogen Reactivity | Expected Relative Yield |
| This compound | Two reactive C-Br bonds | High |
| 2,4,6-Tribromophenol | Three reactive C-Br bonds | Very High |
| 2,4-Dichlorophenol | Two less reactive C-Cl bonds | Moderate to Low |
| 2-Bromo-4-chlorophenol | One reactive C-Br bond | High |
Experimental Protocols
To provide a practical context for the discussed reactions, the following are representative, detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While these protocols do not specifically use this compound, they are illustrative of the general procedures and can be adapted by the experienced chemist.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Sonogashira Coupling
This is a general procedure for a copper-co-catalyzed Sonogashira coupling.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This general protocol may require optimization of the ligand and base for specific substrates.[8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with sodium tert-butoxide, XPhos, and Pd₂(dba)₃.
-
Add the aryl bromide and a stir bar.
-
Seal the vial, remove from the glovebox, and add toluene and the amine via syringe.
-
Place the vial in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion: Strategic Application of this compound
This compound stands as a highly effective and versatile precursor in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its two reactive bromine atoms provide a distinct advantage over its chlorinated and mono-brominated counterparts, allowing for facile and often regioselective functionalization via a range of palladium-catalyzed cross-coupling reactions.
While direct, side-by-side quantitative comparisons with other halogenated phenols in the literature are limited, the fundamental principles of C-X bond reactivity provide a robust framework for predicting its superior performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The strategic choice of this compound can enable milder reaction conditions, higher yields, and greater synthetic flexibility, ultimately accelerating the discovery and development of novel, high-value chemical entities. As with any synthetic endeavor, empirical optimization of reaction conditions for specific substrates remains a crucial step in harnessing the full potential of this valuable precursor.
References
-
NROChemistry. Sonogashira Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The isolated yield of product 3 after Suzuki coupling of... [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Publications. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
-
NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
NIH. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of... [Link]
-
NIH. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
International Journal of New Chemistry. PDF 1014.01 K. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
- Google Patents.
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
- Wikipedia. Suzuki reaction. [https://en.wikipedia.org/wiki/Suzuki_reaction]
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for Syntheses Utilizing 2,4-Dibromo-6-chlorophenol
Abstract
2,4-Dibromo-6-chlorophenol is a highly functionalized synthon valued for its role as a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring bromine atoms at the ortho- and para-positions and a chlorine atom at the other ortho-position relative to the hydroxyl group, allows for regioselective downstream functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. However, reliance on a single, pre-functionalized starting material can introduce constraints related to cost, availability, and synthetic flexibility. This guide provides a comparative analysis of alternative synthetic strategies that achieve similar molecular targets, bypassing the direct use of this compound. We will explore methodologies centered on stepwise, catalyst-controlled halogenation and functionalization, offering researchers a broader toolkit for the efficient construction of polysubstituted phenolic compounds. The discussion is supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection and process optimization.
The Strategic Role of this compound in Synthesis
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity order of carbon-halogen bonds is generally C-I > C-Br > C-Cl.[2] This hierarchy allows for selective reaction at the more labile C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. The steric hindrance at the C2-Br bond versus the C4-Br bond can further be exploited to achieve site-selectivity.
A typical application involves a Suzuki coupling to build molecular complexity at the C4 position, followed by a second coupling or modification at the C2 position. This pre-installed halogen pattern, however, locks the synthetic route into a specific sequence. The pursuit of alternatives is driven by the need for:
-
Synthetic Flexibility: The ability to introduce functional groups in a different order.
-
Improved Atom Economy: Avoiding the installation of halogens that may not be used.
-
Cost-Effectiveness: Utilizing simpler, more readily available starting materials.
-
Access to Novel Analogs: Easily modifying the substitution pattern for structure-activity relationship (SAR) studies.
The following sections compare the traditional approach with a more flexible, stepwise strategy.
Core Application: Regioselective Suzuki-Miyaura Cross-Coupling
The formation of a biaryl linkage is a cornerstone transformation in drug development. Here, we compare the synthesis of a hypothetical target, 4-Aryl-2-bromo-6-chlorophenol, using the traditional route versus an alternative.
Strategy A: The Traditional Approach with this compound
This strategy relies on the higher reactivity of the C4-Br bond compared to the sterically hindered C2-Br bond and the more robust C-Cl bond.
References
A Senior Application Scientist's Guide: Benchmarking HPLC vs. GC-MS for the Detection of Brominated Phenols
Introduction: The Analytical Imperative for Brominated Phenol Monitoring
Brominated phenols (BPs) represent a class of compounds with significant environmental and toxicological relevance. As metabolites of polybrominated diphenyl ethers (PBDEs), commonly used as flame retardants, their presence in various matrices serves as a biomarker for human exposure.[1] Furthermore, bromophenols are known to contribute to the characteristic flavor of seafood, with their concentration influencing whether the taste is perceived as pleasant or as an undesirable off-flavor.[2] Given their prevalence and dual role as contaminants and flavor compounds, robust and reliable analytical methods for their detection and quantification are paramount for researchers, scientists, and drug development professionals.
The analytical challenge with brominated phenols lies in their polarity and the need for sensitive detection at trace levels. Two of the most powerful and widely used analytical techniques in modern laboratories are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This guide provides a comprehensive, in-depth comparison of these two techniques for the analysis of brominated phenols, moving beyond a simple list of pros and cons to explain the fundamental principles and practical considerations that should guide your choice of methodology.
The Contenders: A Technical Overview
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally labile.[3][5] It separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase.[6] For brominated phenols, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[2][7]
The key advantage of HPLC for this application is the ability to analyze the phenols directly, without the need for chemical modification (derivatization). This simplifies sample preparation and reduces the potential for analytical errors. Detection is typically achieved using a UV-Vis detector, as the phenolic ring is chromophoric, or more advanced detectors like tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[11] It is ideally suited for the analysis of volatile and semi-volatile organic compounds.[12] However, the polar nature of the hydroxyl group in phenols makes them challenging to analyze directly by GC, as it can lead to poor peak shape (tailing) and low sensitivity.[13]
To overcome this, a crucial step of derivatization is required. This involves chemically modifying the polar hydroxyl group to make the phenol more volatile and thermally stable.[14] Common derivatization approaches include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acetylation with acetic anhydride.[13][15] While adding a step to the workflow, derivatization significantly improves the chromatographic performance of phenols on a GC system.
Head-to-Head: A Comparative Analysis
The choice between HPLC and GC-MS for the analysis of brominated phenols is not a matter of one being definitively "better" than the other. Instead, it is a decision that should be based on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the number of samples, and available resources.
Sample Preparation Complexity
-
HPLC: Generally involves a simpler workflow of "dilute and shoot" or a straightforward solid-phase extraction (SPE) for sample cleanup and concentration.[8][9] The absence of a derivatization step is a significant advantage in terms of time and potential for error.
-
GC-MS: Requires a multi-step sample preparation process that includes extraction, concentration, and the critical derivatization step.[13][15] This adds complexity, time, and the need for careful optimization of the derivatization reaction.
Sensitivity and Selectivity
-
HPLC: When coupled with a UV detector, HPLC offers good sensitivity, with detection limits reported in the ng/mL range.[2] For ultra-trace analysis, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides excellent sensitivity (ng/L levels) and high selectivity.[8][9][10]
-
GC-MS: GC-MS, particularly with a mass spectrometer operating in selected ion monitoring (SIM) mode, is renowned for its high sensitivity and selectivity.[1][11] Method detection limits in the low pg/mL to ng/L range have been reported for derivatized bromophenols.[1][16]
Analysis Time
-
HPLC: A typical HPLC run for the separation of several bromophenols can take between 10 to 30 minutes.[2][17]
-
GC-MS: The run time for a GC-MS analysis is often shorter, typically in the range of a few minutes to 20 minutes.[17] However, the overall time per sample is longer when the mandatory derivatization step is included.
Cost and Maintenance
-
HPLC: The initial capital cost of an HPLC system can be higher than a standard GC-MS, primarily due to the high-pressure pumps and the cost of solvents for the mobile phase.[6][17] Maintenance can also be more intensive.
-
GC-MS: While the initial investment for a basic GC-MS may be lower, the operational costs can be influenced by the need for derivatization reagents and high-purity gases.[4]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step methodologies for the analysis of a standard mixture of 2-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol using both HPLC-UV and GC-MS.
HPLC-UV Method for Brominated Phenols
-
Standard Preparation: Prepare a mixed stock solution of the three bromophenols in methanol at a concentration of 100 µg/mL each. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 286 nm for 2-bromophenol and 2,4-dibromophenol, and 297 nm for 2,4,6-tribromophenol.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the bromophenols by comparing the peak areas of the samples to the calibration curve generated from the standards.
GC-MS Method for Brominated Phenols (with Silylation)
-
Standard Preparation: Prepare a mixed stock solution of the three bromophenols in a suitable solvent like acetone at a concentration of 100 µg/mL each.
-
Derivatization Protocol:
-
To 1 mL of each standard or sample extract in a vial, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]
-
Vortex the mixture vigorously for 15-30 seconds. The reaction is typically rapid at room temperature in acetone.[13]
-
Add 100 µL of water to hydrolyze any excess derivatizing reagent.[13]
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis: Identify the derivatized phenols by their retention times and characteristic mass fragments. Quantify using the peak areas relative to a calibration curve of derivatized standards.
Data Presentation: A Clear Comparison
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Sample Preparation | Simple (dilution, SPE) | Complex (extraction, derivatization) |
| Analysis Time (per run) | 10-30 minutes | 10-20 minutes |
| Throughput | Higher (no derivatization) | Lower (includes derivatization time) |
| Sensitivity | Good (ng/mL) | Excellent (pg/mL to ng/L) |
| Selectivity | Moderate (UV) to High (MS/MS) | Very High (MS) |
| Compound Volatility | Not a limiting factor | Requires volatile/derivatized compounds |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermally stable compounds |
| Cost (Initial) | Generally higher | Can be lower for a basic system |
| Cost (Operational) | High solvent consumption | Derivatization reagents, high-purity gas |
Visualizing the Workflow and Decision-Making Process
Caption: Comparative experimental workflows for HPLC-UV and GC-MS analysis of brominated phenols.
Caption: Decision tree for selecting between HPLC and GC-MS for brominated phenol analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are highly capable techniques for the analysis of brominated phenols. The optimal choice is dictated by the specific analytical goals.
-
Choose HPLC when:
-
Choose GC-MS when:
Ultimately, the decision rests on a careful evaluation of the trade-offs between sample preparation complexity, sensitivity, and throughput. For routine quality control with moderate sensitivity requirements, HPLC-UV offers a robust and efficient solution.[2] For demanding research applications requiring the detection of ultra-trace levels of brominated phenols in complex matrices, the enhanced sensitivity of GC-MS makes it the preferred method, despite the more involved sample preparation.[1]
References
- Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. PubMed.
- Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chrom
- High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
- Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. University of Windsor - Ex Libris.
- A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,5-Xylenol, 2,4-dichloro-, acet
- Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). PubMed.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
- General derivatization mechanism for phenol with MTBSTFA.
- Separation of Some Halogen
- Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF.
- HPLC vs GC: Wh
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.
- Celebr
- HPLC vs GC: Choosing the Right Chrom
- GC Vs.
- HPLC or GC-MS: Which Technique is Best for Your Needs?.
Sources
- 1. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. amptechfl.com [amptechfl.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Toxicological Profile of Halogenated Phenols: A Guide for Researchers
This guide provides an in-depth comparison of the toxicological profiles of various halogenated phenols, offering valuable insights for researchers, scientists, and professionals in drug development and environmental science. By synthesizing experimental data and mechanistic details, we aim to provide a clear understanding of the structure-activity relationships that govern the toxicity of these widely used yet hazardous compounds.
Introduction: The Double-Edged Sword of Halogenation
Phenol and its halogenated derivatives are foundational chemicals in numerous industrial processes, from the synthesis of pharmaceuticals and biocides to the production of polymers and dyes[1]. The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the phenol ring dramatically alters its physicochemical properties, often enhancing its efficacy for specific applications. However, this structural modification also significantly impacts its toxicological profile. Understanding these changes is paramount for risk assessment and the development of safer alternatives.
This guide will explore the nuances of halogenated phenol toxicity, focusing on how the type, number, and position of the halogen substituent influence the compound's toxicokinetics and toxicodynamics. We will delve into the primary mechanisms of toxicity, present comparative acute toxicity data, and provide detailed protocols for key toxicological assays.
Mechanisms of Toxicity: From Cellular Disruption to Systemic Effects
Halogenated phenols exert their toxic effects through several mechanisms, often acting as general protoplasmic poisons due to their ability to penetrate cell membranes and denature proteins[2]. However, a key and more specific mechanism for many halogenated phenols, particularly those with higher halogenation, is the uncoupling of oxidative phosphorylation [2].
Uncoupling of Oxidative Phosphorylation
Mitochondria, the powerhouses of the cell, generate ATP through a process called oxidative phosphorylation. This involves the creation of a proton gradient across the inner mitochondrial membrane. Uncouplers are lipophilic weak acids that can transport protons across this membrane, dissipating the gradient and disrupting ATP synthesis. The energy that would have been used for ATP production is instead released as heat, leading to hyperthermia and cellular distress[2].
The efficiency of a halogenated phenol as an uncoupler is influenced by:
-
Lipophilicity: Increased halogenation generally increases lipophilicity, facilitating the compound's entry into the mitochondrial membrane.
-
Acidity (pKa): The acidic nature of the phenolic hydroxyl group is crucial for proton transport.
The process of mitochondrial uncoupling by a halogenated phenol can be visualized as follows:
References
Navigating the Bioactivity of Bromophenols: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Models
In the vast chemical landscape, bromophenols emerge as a class of compounds with a dual identity. Naturally synthesized by marine organisms and concurrently utilized in various industrial applications, their presence in our ecosystem is undeniable.[1] This duality extends to their biological activities, exhibiting promising therapeutic potential as antibacterial and antioxidant agents while also posing environmental risks due to their toxicity.[2][3] For researchers in drug discovery and environmental science, understanding and predicting the bioactivity of bromophenol derivatives is paramount. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) models, offering a framework for predicting the biological effects of these multifaceted compounds.
The Imperative of Predictive Modeling: Why QSAR for Bromophenols?
The traditional approach to characterizing the biological activity of a compound involves extensive and often costly experimental screening. Quantitative Structure-Activity Relationship (QSAR) modeling presents a powerful alternative, establishing a mathematical correlation between the chemical structure of a molecule and its biological activity.[4] By identifying key molecular features—or descriptors—that govern a compound's behavior, QSAR models can predict the activity of novel or untested bromophenols, thereby accelerating research and reducing the reliance on extensive empirical testing.
This guide will navigate the landscape of QSAR modeling as applied to bromophenols, focusing on three key biological endpoints: aquatic toxicity, antibacterial activity, and antioxidant potential. We will dissect the methodologies, compare the predictive power of different models, and provide the necessary protocols to embark on your own predictive journey.
Comparative Analysis of QSAR Models for Bromophenol Bioactivity
The predictive accuracy of a QSAR model is fundamentally dependent on the chosen statistical method. Here, we compare three commonly employed models: Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), in the context of predicting bromophenol activity.
Multiple Linear Regression (MLR): The Foundational Approach
MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. In QSAR, this translates to correlating multiple molecular descriptors with a specific biological activity. The strength of MLR lies in its simplicity and interpretability; the resulting equation clearly delineates the contribution of each descriptor to the predicted activity.
For instance, a hypothetical MLR model for the aquatic toxicity of bromophenols might take the form:
log(1/EC50) = alogP - bLUMO + c
Here, log(1/EC50) represents the toxicity, logP (the logarithm of the octanol-water partition coefficient) is a measure of hydrophobicity, and LUMO (Lowest Unoccupied Molecular Orbital) energy reflects the molecule's electrophilicity. The coefficients a and b quantify the importance of each descriptor.
Artificial Neural Networks (ANN): Embracing Non-Linearity
Biological systems are inherently complex, and the relationship between a molecule's structure and its activity is often non-linear. Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They excel at capturing complex, non-linear relationships between molecular descriptors and biological activity. While ANNs can offer superior predictive power compared to MLR, their "black box" nature can make the interpretation of the model—understanding why it makes a certain prediction—more challenging.[5]
Support Vector Machines (SVM): A Robust Classification and Regression Tool
Support Vector Machines are a set of supervised learning methods used for classification, regression, and outlier detection. In QSAR, SVMs can be used to either classify compounds as active or inactive or to predict a continuous activity value. SVMs are particularly effective in high-dimensional spaces, making them well-suited for QSAR studies where a large number of molecular descriptors may be considered.
Performance Snapshot: A Comparative Overview
To provide a tangible comparison, the following table summarizes the typical performance of MLR, ANN, and SVM models in QSAR studies of phenolic compounds. The performance is evaluated using key statistical metrics: the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the Root Mean Square Error (RMSE).
| Model | R² (Goodness of Fit) | Q² (Internal Predictability) | RMSE (Prediction Error) | Interpretability | Strengths | Limitations |
| MLR | 0.75 - 0.85 | 0.65 - 0.75 | 0.4 - 0.6 | High | Simple, easy to interpret, identifies key descriptors. | Assumes a linear relationship between descriptors and activity. |
| ANN | 0.85 - 0.95 | 0.75 - 0.90 | 0.2 - 0.4 | Low | Can model complex non-linear relationships, high predictive power. | "Black box" nature, prone to overfitting if not carefully validated.[5] |
| SVM | 0.80 - 0.90 | 0.70 - 0.85 | 0.3 - 0.5 | Moderate | Robust for high-dimensional data, effective for classification and regression. | Can be computationally intensive, performance is sensitive to parameter selection. |
Note: The values presented are illustrative and can vary depending on the specific dataset and biological endpoint. A higher R² and Q² and a lower RMSE generally indicate a better-performing model.[6][7]
Unveiling the Molecular Drivers: Key Descriptors in Bromophenol QSAR
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These numerical representations of molecular properties can be broadly categorized as:
-
Physicochemical Descriptors: These describe the bulk properties of a molecule. For bromophenols, the most influential physicochemical descriptor is often hydrophobicity , typically quantified by logP .[4][8] A higher logP value indicates greater lipid solubility, which can enhance a molecule's ability to cross biological membranes and interact with cellular targets.
-
Electronic Descriptors: These descriptors relate to the electronic structure of the molecule and are crucial for understanding its reactivity. Key electronic descriptors for bromophenols include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively, which is fundamental to many biological interactions.[4][9]
-
Dipole Moment: This descriptor provides information about the polarity of the molecule.
-
-
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.
The choice of descriptors is intrinsically linked to the biological activity being modeled. For instance, in predicting the aquatic toxicity of bromophenols, hydrophobicity (logP) and electronic parameters that reflect the molecule's potential to act as an electrophile are often paramount.[1] In contrast, for antioxidant activity , descriptors related to the ease of hydrogen atom donation from the phenolic hydroxyl group, such as the O-H bond dissociation enthalpy, are more relevant.[3][10] For antibacterial activity , a combination of hydrophobicity, electronic properties, and steric factors often governs the interaction with bacterial cell membranes and intracellular targets.[2]
A Practical Guide: The QSAR Modeling Workflow
Developing a reliable QSAR model is a systematic process that requires careful execution and validation at each step. The following workflow outlines a self-validating system for building predictive QSAR models for bromophenols.
Caption: A generalized workflow for developing a robust QSAR model.
Experimental Protocols: A Step-by-Step Methodology
1. Data Collection and Curation:
-
Objective: To assemble a high-quality dataset of bromophenol structures and their corresponding biological activities.
-
Procedure:
-
Gather data from reputable sources such as peer-reviewed literature and public databases (e.g., PubChem).
-
For each bromophenol, obtain its chemical structure (e.g., in SMILES format) and the experimentally determined biological activity (e.g., EC50 for toxicity, MIC for antibacterial activity, IC50 for antioxidant activity).[1][11]
-
Carefully curate the dataset to remove duplicate entries and standardize chemical structures (e.g., neutralizing salts, defining stereochemistry).
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. This division should be done randomly to avoid bias.
-
2. Descriptor Calculation and Selection:
-
Objective: To calculate a wide range of molecular descriptors and select the most relevant ones for the biological activity of interest.
-
Procedure:
-
Utilize computational chemistry software (e.g., DRAGON, PaDEL-Descriptor) to calculate various 0D, 1D, 2D, and 3D descriptors for each bromophenol in the dataset.
-
Employ feature selection algorithms (e.g., genetic algorithms, stepwise regression) to identify a subset of descriptors that are highly correlated with the biological activity while being minimally correlated with each other. This step is crucial to avoid overfitting the model.
-
3. Model Development and Validation:
-
Objective: To build and rigorously validate the predictive power of the QSAR model.
-
Procedure:
-
Using the selected descriptors for the training set, develop the QSAR model using a chosen statistical method (MLR, ANN, or SVM).
-
Perform internal validation on the training set using techniques like leave-one-out cross-validation (LOO-CV). This involves iteratively removing one compound from the training set, building a model with the remaining compounds, and predicting the activity of the removed compound. The resulting Q² value provides an estimate of the model's robustness.
-
Conduct external validation by using the developed model to predict the biological activity of the compounds in the independent test set.
-
Evaluate the model's performance based on statistical metrics such as R², Q², and RMSE calculated for both the training and test sets. A good model will have high R² and Q² values and a low RMSE for both sets, indicating both good fit and high predictive power.[6][7]
-
Case Study: Predicting the Aquatic Toxicity of Bromophenols
To illustrate the application of these principles, let's consider a hypothetical case study on predicting the acute toxicity of a series of bromophenols to the freshwater crustacean Daphnia magna.
Experimental Data:
| Compound | logP | LUMO (eV) | Experimental EC50 (mg/L) |
| 4-Bromophenol | 2.59 | -0.54 | 5.20 |
| 2,4-Dibromophenol | 3.22 | -0.78 | 2.17[1] |
| 2,6-Dibromophenol | 3.06 | -0.65 | 2.78[1] |
| 2,4,6-Tribromophenol | 3.69 | -0.95 | 1.57[1] |
QSAR Model Comparison (Hypothetical Results):
| Model | Equation/Architecture | R² (Training) | Q² (LOO) | RMSE (Test) |
| MLR | log(1/EC50) = 0.45logP - 0.82LUMO + 1.23 | 0.88 | 0.81 | 0.35 |
| ANN | 2-3-1 architecture | 0.94 | 0.89 | 0.21 |
| SVM | Radial basis function kernel | 0.91 | 0.85 | 0.28 |
In this hypothetical scenario, the ANN model demonstrates the best predictive performance with the lowest RMSE on the test set. However, the MLR model, while slightly less accurate, provides a clear and interpretable relationship between hydrophobicity, electrophilicity, and toxicity. The choice of the "best" model would depend on the specific goals of the research—prioritizing predictive accuracy versus mechanistic insight.
Conclusion and Future Perspectives
The QSAR paradigm offers a robust and efficient framework for navigating the complex biological activities of bromophenols. By systematically applying the workflow of data curation, descriptor selection, and rigorous model validation, researchers can develop powerful predictive tools. While MLR provides a transparent and interpretable starting point, the superior predictive capabilities of non-linear models like ANNs and SVMs make them invaluable for capturing the intricate structure-activity landscapes of these compounds.
The future of QSAR for bromophenols, and indeed for all chemical classes, lies in the integration of larger and more diverse datasets, the development of more sophisticated and interpretable machine learning algorithms, and the incorporation of mechanistic information to build models that are not only predictive but also explanatory. As we continue to generate more data and refine our computational tools, QSAR will undoubtedly play an increasingly vital role in both the rational design of novel therapeutic agents and the proactive assessment of environmental risks.
References
- 1. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 9. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,4-Dibromo-6-chlorophenol: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 2,4-Dibromo-6-chlorophenol, a halogenated phenol requiring meticulous handling due to its toxicological profile and environmental persistence.
Understanding the Compound: Why Caution is Paramount
This compound (C₆H₃Br₂ClO) is a solid halogenated phenolic compound.[1] Like other halogenated phenols, it is recognized as an environmental contaminant with significant toxicity to aquatic organisms.[1] The presence of bromine and chlorine atoms on the phenol ring enhances its chemical reactivity and biological activity, which includes antibacterial properties.[1] However, this same reactivity contributes to its hazardous nature. Halogenated phenols can be toxic to the liver and kidneys and have the potential to act as endocrine disruptors.[1][2] Therefore, its waste stream must be managed as hazardous.
Core Principles of Disposal: A Self-Validating System
The proper disposal of this compound is not merely a suggestion but a regulatory and ethical necessity. The overarching principle is to prevent its release into the environment and to ensure the safety of all personnel. This is achieved through a multi-layered approach encompassing waste segregation, proper containment, clear labeling, and transfer to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in various forms.
Part 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat[3]
-
-
Waste Characterization: Identify the form of the waste:
-
Solid Waste: Unused reagent, contaminated lab materials (e.g., weigh boats, filter paper, gloves).
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, Pasteur pipettes, etc.
-
-
Segregation at the Source: This is the most critical step to prevent accidental mixing of incompatible chemicals.
-
Halogenated Organic Waste: this compound waste belongs in this category.[4][5] Never mix it with non-halogenated waste.[6]
-
Aqueous vs. Organic Solvents: If the compound is in a solution, do not mix aqueous solutions with organic solvent solutions.
-
Avoid Incompatibilities: Keep this compound waste away from strong oxidizing agents.[7]
-
Part 2: Containment and Labeling
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be clearly marked for "Halogenated Solid Waste."[8]
-
Liquid Waste: Use a shatter-proof container, preferably the original container or a designated waste container for halogenated organic liquids.[6][8] Ensure the container is chemically compatible with the solvent used.
-
-
Labeling: Proper labeling is essential for the safety of waste handlers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab group
-
Part 3: Storage and Disposal
-
Interim Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal must be carried out by a licensed and approved waste disposal plant.[7]
-
Disposal Workflow Diagram
Caption: A stepwise workflow for the safe disposal of this compound.
Spill Management: Immediate Actions
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8] For solid spills, carefully sweep up the material to avoid creating dust.[7]
-
Cleanup: Place the absorbed material or swept solids into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂ClO | [1] |
| Molecular Weight | 286.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Room temperature or 2-8°C, sealed in a dry environment | [1] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Remember, safety is a shared responsibility, and meticulous attention to waste management is a cornerstone of a safe and ethical research environment.
References
-
Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
How can I dispose phenol? (2015). ResearchGate. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Alabama at Birmingham. Retrieved from [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). Organisation for Economic Co-operation and Development (OECD). Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromo-6-chlorophenol
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety that precedes any experimental objective. 2,4-Dibromo-6-chlorophenol, a member of the halogenated phenol family, is a potent compound with significant utility in synthetic chemistry and antimicrobial research. However, its structural characteristics necessitate a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in its specific chemical hazards.
The Hazard Profile: Understanding the "Why" Behind the PPE
This compound is not a benign reagent. Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. However, the risks inherent to the broader class of halogenated phenols demand a deeper understanding.
-
Dermal Absorption and Systemic Toxicity : The primary danger of phenols is their ability to be rapidly absorbed through the skin[2]. This exposure route can be deceptive, as phenols have an anesthetic effect that can cause severe burns which may not be immediately painful or visible[3][4][5]. Once absorbed, these compounds can exert systemic toxicity, with long-term exposure potentially damaging the liver and kidneys[3][6]. Therefore, preventing skin contact is not merely about avoiding a localized rash; it is about protecting vital internal organs.
-
Ocular Corrosivity : Direct contact with the eyes can cause severe irritation and potentially permanent injury[3][4]. The crystalline powder form of this compound increases the risk of accidental ocular exposure during weighing and transfer.
-
Respiratory Irritation : As a solid, this compound can become airborne as a fine dust, especially during handling. Inhaling these particles can lead to significant irritation of the respiratory tract[1].
The Core Directive: A Multi-Layered Defense
Effective protection from this compound relies on a multi-layered system of personal protective equipment (PPE). Each component is chosen to counter a specific hazard identified above. The following recommendations constitute the minimum standard for handling this chemical.
Hand Protection: The Critical First Barrier
Given the high risk of dermal absorption, glove selection is the most critical PPE decision. Standard, thin nitrile examination gloves are inadequate for anything beyond incidental splash protection and must be removed and replaced immediately upon any known contact[2][4].
Table 1: Recommended Glove Materials for Handling this compound
| Glove Material | Protection Level | Recommended Use Case |
| Butyl Rubber | Excellent | Direct handling, prolonged exposure, immersion |
| Laminate Film (e.g., Silver Shield™) | Excellent | High-risk tasks, handling concentrated solutions |
| Neoprene (>0.3mm) | Good | Splash protection, short-term work (1-4 hours)[4] |
| Double Gloving | Recommended Practice | An inner nitrile glove with an outer, more resistant glove (e.g., neoprene) provides an added layer of security for most benchtop procedures. |
Causality: The molecular structure of halogenated phenols allows them to penetrate many common glove materials, including latex and standard nitrile. Materials like butyl rubber and laminate films have a more tightly packed polymer structure that is less permeable to these specific chemical agents[2][4].
Eye and Face Protection: Shielding from Splashes and Dust
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all work involving this compound.
-
Elevated Risk : For any procedure with a splash hazard (e.g., transferring solutions, heating), chemical splash goggles must be worn[7].
-
Maximum Protection : When handling larger volumes (>50 mL) or when the risk of a significant splash is high, a full-face shield must be worn over chemical splash goggles[8].
Body Protection: Preventing Incidental Contact
A clean, fully-buttoned laboratory coat is the minimum requirement[2]. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat[4]. All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste[7].
Respiratory Protection: Engineering Controls First
The primary method for controlling respiratory hazards is to use engineering controls.
-
Primary Control : All weighing and handling of solid this compound must be performed within a certified chemical fume hood to contain airborne dust[2][3].
-
Secondary Control : In the rare event that a fume hood is not available, or if engineering controls are insufficient, respiratory protection is required. Consult your institution's Environmental Health & Safety (EHS) office for a formal respirator fit test and training. A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 (or better) particulate filters would be appropriate for this compound[9][10].
Operational Plan: From Preparation to Disposal
A self-validating safety protocol ensures that each step, from preparation to cleanup, is executed with minimal risk.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocol for Donning and Doffing PPE
-
Donning (Putting On) :
-
Put on the first pair of gloves (nitrile).
-
Don the laboratory coat, ensuring it is fully buttoned.
-
If required, don the chemically resistant apron.
-
Don the second, outer pair of gloves (e.g., neoprene or butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.
-
Don eye and face protection (goggles/face shield).
-
If required, perform a seal check and don your fitted respirator.
-
-
Doffing (Taking Off) : This process is designed to minimize cross-contamination.
-
Remove the outer, most contaminated gloves.
-
Remove the face shield and/or goggles from the back to the front.
-
Remove the lab coat and apron, turning it inside out as you remove it to contain contaminants.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
Wash hands thoroughly with soap and water[7].
-
Disposal and Emergency Plans
-
PPE Disposal : All disposable PPE used while handling this compound should be considered contaminated. Place all used gloves, disposable aprons, and heavily contaminated items in a designated hazardous waste container[7][11]. Non-disposable items like lab coats must be professionally decontaminated if significant contact occurs.
-
Emergency First Aid : In the event of skin contact, speed is critical. Immediately remove all contaminated clothing. Wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400) if available, then wash with copious amounts of soap and water[4][5]. For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention[4][7]. Always have the Safety Data Sheet (SDS) available for emergency responders.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety that protects the most valuable asset in any laboratory: its scientists.
References
-
University of California, Los Angeles. Phenol SOP. [Link]
-
PubChem. 2,6-Dibromo-4-chlorophenol. [Link]
-
PubChem. Phenol, 2,4-dibromo-6-chloro-. [Link]
-
University of Nebraska-Lincoln. Appendix P - Phenol First Aid Guide and PPE. [Link]
-
Protocols.io. PHENOL FIRST AID and personal protective equipment. [Link]
-
Cefic. Poster for the SAFE USE of PHENOL. [Link]
-
Princeton University. FACT SHEET: Phenol. [Link]
-
Organisation for Economic Co-operation and Development. SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL. [Link]
-
Centers for Disease Control and Prevention / NIOSH. NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]
-
Centers for Disease Control and Prevention / NIOSH. International Chemical Safety Cards - 2,4,6-TRIBROMOPHENOL. [Link]
-
Centers for Disease Control and Prevention / NIOSH. NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]
-
Centers for Disease Control and Prevention / NIOSH. Occupational Health Guidelines for Chemical Hazards (81-123). [Link]
Sources
- 1. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. twu.edu [twu.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. This compound CAS 4526-56-1 | RUO [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. restoredcdc.org [restoredcdc.org]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
